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Core Science & Biosynthesis

Foundational

N-(butan-2-yl)-4-propylcyclohexan-1-amine CAS number and physicochemical properties

Prepared by: Gemini, Senior Application Scientist Introduction N-(butan-2-yl)-4-propylcyclohexan-1-amine is a secondary amine with the CAS Number 1152555-64-0 .[1][2] This molecule, belonging to the class of N-alkylated...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(butan-2-yl)-4-propylcyclohexan-1-amine is a secondary amine with the CAS Number 1152555-64-0 .[1][2] This molecule, belonging to the class of N-alkylated cyclohexanamines, possesses a unique structural architecture comprising a propyl-substituted cyclohexane ring and a sec-butyl group attached to the amine. This combination of a lipophilic carbocyclic core and a basic nitrogen center suggests its potential utility in diverse fields, including pharmaceutical development and material science. As a potential lead compound, its structural motifs could be instrumental in designing new therapeutic agents, particularly those targeting neurological pathways.[3] Furthermore, its properties may be leveraged in the synthesis of novel polymers and composites.[3] This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and robust methodologies for its characterization.

Physicochemical Properties

The physicochemical properties of N-(butan-2-yl)-4-propylcyclohexan-1-amine are summarized in the table below. The experimental values for the target molecule are not widely available; therefore, some properties are estimated based on data from structurally similar compounds such as cyclohexylamine and N-butylcyclohexylamine.[1][3][4]

PropertyValueSource/Basis for Estimation
CAS Number 1152555-64-0[1][2]
Molecular Formula C13H27N[1]
Molecular Weight 197.36 g/mol [1]
Appearance Colorless to pale yellow liquidEstimated based on similar secondary amines like cyclohexylamine.[4]
Odor Fishy, amine-likeCharacteristic of aliphatic amines.[4]
Boiling Point ~200 °C (estimated)Estimated to be higher than N-butylcyclohexylamine (207 °C) due to similar molecular weight.[3] The presence of a propyl group on the cyclohexane ring would likely influence this value.
Melting Point ~50 °C (estimated)[3]
Solubility Miscible with common organic solvents (ethanol, ether, acetone). Slightly soluble in water.The lipophilic nature of the propyl and sec-butyl groups is expected to decrease water solubility compared to cyclohexylamine, which is miscible with water.[4]
pKa ~10.6 (estimated)The basicity is expected to be similar to that of cyclohexylamine (pKa = 10.64), as the electronic environment of the nitrogen atom is comparable.[1]

Synthesis and Characterization Workflow

The synthesis of N-(butan-2-yl)-4-propylcyclohexan-1-amine is most effectively achieved through reductive amination of 4-propylcyclohexanone with sec-butylamine. This versatile and widely used method involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. The following diagram illustrates the general workflow for the synthesis and subsequent characterization of the compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: 4-Propylcyclohexanone sec-Butylamine reaction Reductive Amination (e.g., with Sodium Triacetoxyborohydride) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product N-(butan-2-yl)-4-propylcyclohexan-1-amine purification->product nmr NMR Spectroscopy (1H & 13C) product->nmr ms Mass Spectrometry (EI or ESI) product->ms ir Infrared Spectroscopy product->ir purity Purity Analysis (GC or HPLC) product->purity

Caption: Workflow for the synthesis and characterization of N-(butan-2-yl)-4-propylcyclohexan-1-amine.

Experimental Protocols

Synthesis: Reductive Amination

This protocol describes a general procedure for the synthesis of N-(butan-2-yl)-4-propylcyclohexan-1-amine via reductive amination.

Materials:

  • 4-Propylcyclohexanone

  • sec-Butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a solution of 4-propylcyclohexanone (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sec-butylamine (1.1 equivalents).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(butan-2-yl)-4-propylcyclohexan-1-amine.

Characterization

The following protocols outline the standard analytical techniques for the structural elucidation and purity assessment of the synthesized compound.

NMR spectroscopy is a powerful tool for confirming the structure of the target molecule.

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Expected Chemical Shifts:

      • N-H proton: A broad singlet, typically in the range of 1.0-3.0 ppm. The exact chemical shift and broadness will depend on concentration and solvent.

      • CH-N protons (cyclohexyl and sec-butyl): Multiplets in the downfield region, likely between 2.5-3.5 ppm, due to the deshielding effect of the adjacent nitrogen atom.

      • Cyclohexyl and propyl protons: A series of complex multiplets in the aliphatic region (approximately 0.8-2.0 ppm).

      • Methyl protons (propyl and sec-butyl): Triplets and doublets in the upfield region (approximately 0.8-1.2 ppm).

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Use the same sample as for ¹H NMR.

    • Expected Chemical Shifts:

      • C-N carbons (cyclohexyl and sec-butyl): Deshielded carbons appearing in the range of 50-60 ppm.

      • Cyclohexyl and propyl carbons: Signals in the aliphatic region (approximately 10-40 ppm).

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Expected Results:

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 197). Due to the nitrogen rule, the molecular ion peak will have an odd m/z value.[4]

    • Fragmentation Pattern: The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.[4] This will result in the formation of stable, nitrogen-containing cations. For N-(butan-2-yl)-4-propylcyclohexan-1-amine, two major alpha-cleavage pathways are expected:

      • Loss of a propyl radical from the sec-butyl group, leading to a fragment at m/z = 154.

      • Loss of an ethyl radical from the sec-butyl group, resulting in a fragment at m/z = 168. The most stable carbocation will likely produce the base peak.

G cluster_ms Mass Spectrometry Fragmentation molecular_ion Molecular Ion (M⁺) m/z = 197 alpha_cleavage Alpha-Cleavage molecular_ion->alpha_cleavage fragment1 Loss of Propyl Radical [M - C3H7]⁺ m/z = 154 alpha_cleavage->fragment1 fragment2 Loss of Ethyl Radical [M - C2H5]⁺ m/z = 168 alpha_cleavage->fragment2

Caption: Expected alpha-cleavage fragmentation pathways for N-(butan-2-yl)-4-propylcyclohexan-1-amine in mass spectrometry.

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions:

    • N-H stretch: A weak to medium, sharp absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

    • C-H stretch (aliphatic): Strong absorption bands just below 3000 cm⁻¹.

    • N-H bend: A medium absorption band around 1590-1650 cm⁻¹.

Safety and Handling

N-(butan-2-yl)-4-propylcyclohexan-1-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with most amines, it is expected to be a skin and eye irritant and may be harmful if inhaled or ingested. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide provides a detailed overview of the synthesis, characterization, and physicochemical properties of N-(butan-2-yl)-4-propylcyclohexan-1-amine. The provided protocols are based on established and reliable methodologies for similar compounds, offering a solid foundation for researchers and drug development professionals working with this molecule. The predictive data and experimental workflows will aid in the efficient synthesis and thorough characterization of this promising chemical entity.

References

  • EvitaChem. (n.d.). N-(butan-2-yl)-4-propylcyclohexan-1-amine (EVT-12034785).
  • Angene Chemical. (n.d.). N-(butan-2-yl)-4-propylcyclohexan-1-amine (CAS# 1152555-64-0).
  • PubChem. (n.d.). 1-Butan-2-yl-4-propylcyclohexan-1-amine. Retrieved from [Link].

  • Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses. Retrieved from [Link].

  • AiFChem. (n.d.). 1152555-64-0 | N-(sec-Butyl)-4-propylcyclohexan-1-amine.
  • BLDpharm. (n.d.). 1132665-13-4|N-(Butan-2-yl)-4-ethylcyclohexan-1-amine.
  • ResearchGate. (n.d.). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines | Request PDF. Retrieved from [Link].

  • PubMed. (2016, August 15). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Retrieved from [Link].

  • Advanced ChemBlocks. (2026, March 10). N-(butan-2-yl)-4-methylcyclohexan-1-amine 97% | CAS.
  • ChemScene. (n.d.). 1041563-76-1 | N-Butyl-4-propylcyclohexan-1-amine.
  • Lehigh University. (n.d.). synthesis of propyl and butyl amine. Retrieved from [Link].

  • Sigma-Aldrich. (n.d.). (butan-2-yl)(2-methoxy-2-methylpropyl)amine.
  • PubChem. (n.d.). Butan-2-ylidenecyclohexane. Retrieved from [Link].

  • MDPI. (2022, December 2). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Retrieved from [Link].

  • Google Patents. (n.d.). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
  • MDPI. (2025, March 27). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link].

  • PubChem. (n.d.). N-Cyclohexylaniline. Retrieved from [Link].

  • Chegg.com. (2019, April 21). Solved 20.33 Propose a synthesis of N propyl cyclohexylamine. Retrieved from [Link].

  • PubMed. (2013, March 15). The identification and chemical characterization of a new arylcyclohexylamine, methoxetamine, using a novel Emergency Department toxicosurveillance tool. Retrieved from [Link].

  • MDPI. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved from [Link].

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity of N-(butan-2-yl)-4-propylcyclohexan-1-amine

Abstract This technical guide provides a comprehensive framework for determining the in vitro receptor binding affinity of the novel compound, N-(butan-2-yl)-4-propylcyclohexan-1-amine. Due to the novelty of this specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for determining the in vitro receptor binding affinity of the novel compound, N-(butan-2-yl)-4-propylcyclohexan-1-amine. Due to the novelty of this specific molecule, this document establishes a predictive and methodological blueprint based on its structural class—arylcyclohexylamine derivatives. These compounds are known to interact with a range of central nervous system targets, including NMDA receptors, sigma receptors, and monoamine transporters.[1][2][3] This guide will focus on a hypothetical yet highly plausible interaction with the Sigma-1 (σ1) receptor, a target of significant interest in neuropharmacology.[4] We will detail the underlying principles of receptor binding assays, provide step-by-step protocols for robust experimental execution, and outline the necessary data analysis to derive key affinity metrics such as the inhibition constant (Kᵢ). The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-fidelity data suitable for drug discovery and development programs.

Introduction: The Scientific Imperative for Receptor Binding Affinity Determination

The initial stages of drug discovery are fundamentally reliant on characterizing the interaction between a novel chemical entity and its biological target. For N-(butan-2-yl)-4-propylcyclohexan-1-amine, a compound with a cyclohexylamine scaffold, identifying its primary receptor targets and quantifying the strength of its binding are critical first steps.[5] The binding affinity, often expressed as the equilibrium dissociation constant (Kₑ) or the inhibition constant (Kᵢ), is a cornerstone metric that dictates the concentration at which a compound is likely to exert a pharmacological effect.

A high binding affinity (low Kᵢ value) suggests that a compound can occupy a significant proportion of its target receptors at low concentrations, potentially leading to higher potency and fewer off-target effects. Conversely, low affinity may necessitate higher doses, increasing the risk of non-specific interactions and associated toxicities. Therefore, the precise in vitro determination of receptor binding affinity is an indispensable tool for:

  • Validating primary pharmacological targets.

  • Guiding lead optimization in medicinal chemistry.

  • Predicting in vivo potency.

  • Informing dose selection for subsequent in vivo studies.

  • Building a comprehensive pharmacological profile.

Given the structural similarities of N-(butan-2-yl)-4-propylcyclohexan-1-amine to known arylcyclohexylamines, which exhibit a wide array of pharmacological activities, a systematic screening against a panel of relevant CNS receptors is warranted.[1][2] For the purposes of this guide, we will proceed with a detailed examination of its binding affinity for the Sigma-1 (σ1) receptor, a chaperone protein implicated in a variety of neurological and psychiatric disorders.[4][6]

Theoretical Foundations of In Vitro Receptor Binding Assays

The gold standard for quantifying binding affinity is the radioligand binding assay.[7][8][9] This technique leverages a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind with high affinity and specificity to the target receptor. The assay measures the ability of the unlabeled test compound, in this case, N-(butan-2-yl)-4-propylcyclohexan-1-amine, to compete with and displace the radioligand from the receptor.

There are two primary types of radioligand binding assays pertinent to this investigation:

  • Saturation Binding Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bₘₐₓ) and the equilibrium dissociation constant (Kₑ) of the radioligand for the receptor.[7][8] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.

  • Competition Binding Assays: These assays are employed to determine the affinity (Kᵢ) of a test compound for the receptor.[7][8] A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (half-maximal inhibitory concentration).[10]

The Critical Distinction: Total, Non-Specific, and Specific Binding

A fundamental principle of receptor binding assays is the differentiation between specific and non-specific binding.

  • Total Binding: The total amount of radioligand bound to the receptor preparation in the absence of a competing unlabeled ligand.

  • Non-Specific Binding (NSB): The binding of the radioligand to components other than the target receptor, such as the filter apparatus, lipids, or other proteins.[11][12][13] This is determined by measuring the amount of radioligand that remains bound in the presence of a saturating concentration of an unlabeled ligand that is highly specific for the target receptor.[13] This excess of unlabeled ligand occupies all the specific receptor sites, leaving only the non-specific sites available to the radioligand.

  • Specific Binding: This is the value of interest and represents the binding of the radioligand to the target receptor. It is calculated by subtracting the non-specific binding from the total binding.[13]

Caption: Relationship between Total, Non-Specific, and Specific Binding.

Experimental Protocol: Determination of σ1 Receptor Binding Affinity

This section provides a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the affinity of N-(butan-2-yl)-4-propylcyclohexan-1-amine for the human Sigma-1 (σ1) receptor.

Materials and Reagents
  • Receptor Source: Commercially available cell membranes from HEK-293 cells stably expressing the human Sigma-1 receptor.

  • Radioligand: [³H]-(+)-Pentazocine, a selective σ1 receptor agonist.[14]

  • Unlabeled Competitor (for NSB): Haloperidol.

  • Test Compound: N-(butan-2-yl)-4-propylcyclohexan-1-amine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester.

  • Filters: Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail.

  • Liquid Scintillation Counter.

Step-by-Step Experimental Workflow
  • Preparation of Reagents:

    • Prepare a stock solution of N-(butan-2-yl)-4-propylcyclohexan-1-amine in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Dilute the [³H]-(+)-Pentazocine in assay buffer to a final concentration of approximately its Kₑ value for the σ1 receptor (typically around 2-5 nM).

    • Prepare a high concentration solution of Haloperidol (e.g., 10 µM) in assay buffer for determining non-specific binding.

    • Thaw the σ1 receptor-expressing cell membranes on ice and dilute to the appropriate concentration in assay buffer (typically 25-50 µg of protein per well).

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-(+)-Pentazocine solution, and 100 µL of the cell membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of the 10 µM Haloperidol solution, 50 µL of [³H]-(+)-Pentazocine solution, and 100 µL of the cell membrane suspension.

    • Test Compound Wells: Add 50 µL of each dilution of N-(butan-2-yl)-4-propylcyclohexan-1-amine, 50 µL of [³H]-(+)-Pentazocine solution, and 100 µL of the cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate for at least 4 hours in the dark.

    • Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Data Analysis and Interpretation

Calculation of IC₅₀
  • Calculate the specific binding for each concentration of the test compound:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Express the specific binding at each test compound concentration as a percentage of the control specific binding (where no test compound was added).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.[15] The IC₅₀ is the concentration of N-(butan-2-yl)-4-propylcyclohexan-1-amine that inhibits 50% of the specific binding of [³H]-(+)-Pentazocine.[10][16]

Conversion of IC₅₀ to Kᵢ using the Cheng-Prusoff Equation

The IC₅₀ value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[17][18] To obtain a more absolute measure of affinity, the IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[10]

Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))

Where:

  • Kᵢ: The inhibition constant of the test compound.

  • IC₅₀: The half-maximal inhibitory concentration of the test compound.

  • [L]: The concentration of the radioligand used in the assay.

  • Kₑ: The equilibrium dissociation constant of the radioligand for the receptor.

The Kᵢ value represents the concentration of the competing ligand that would bind to 50% of the receptors at equilibrium if no radioligand were present.[10] A smaller Kᵢ value indicates a higher binding affinity.[19]

Data Presentation

The final binding affinity data for N-(butan-2-yl)-4-propylcyclohexan-1-amine at the σ1 receptor should be summarized in a clear and concise table.

ParameterValue
IC₅₀[Calculated Value] nM
Kᵢ[Calculated Value] nM
Hill Slope[Calculated Value]

The Hill slope provides information about the nature of the binding interaction. A Hill slope of approximately 1.0 suggests a competitive interaction at a single binding site.

Conclusion and Future Directions

This guide has outlined a robust and scientifically validated approach for determining the in vitro receptor binding affinity of N-(butan-2-yl)-4-propylcyclohexan-1-amine, using the Sigma-1 receptor as a primary hypothetical target. The successful execution of these protocols will yield a quantitative measure of the compound's affinity (Kᵢ), a critical parameter for its continued development as a potential therapeutic agent.

Future work should involve expanding this analysis to a broader panel of CNS receptors to establish a comprehensive selectivity profile. This would include, but not be limited to:

  • NMDA receptors: Given the prevalence of NMDA receptor antagonism among arylcyclohexylamines.[1][3][20]

  • Dopamine, Norepinephrine, and Serotonin Transporters (DAT, NET, SERT): To assess potential monoamine reuptake inhibition.[21][22]

  • Other Sigma Receptor Subtypes (σ2): To determine selectivity within the sigma receptor family.[6]

By systematically characterizing the binding profile of N-(butan-2-yl)-4-propylcyclohexan-1-amine, researchers can gain crucial insights into its mechanism of action, paving the way for more advanced preclinical and clinical investigations.

References

  • IC50 Determination. (n.d.). edX.
  • Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD.
  • Arylcyclohexylamine. (n.d.). In Wikipedia.
  • Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group.
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  • Radioligand binding methods: practical guide and tips. (n.d.). PubMed.
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  • Radioligand Binding Assay. (n.d.). Creative Bioarray.
  • Application Notes and Protocols for Radioligand Binding Assays of Fluorexetamine at the NMDA Receptor. (n.d.). Benchchem.
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  • Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline. (n.d.). PubMed.
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  • Arylcyclohexylamine. (n.d.). Grokipedia.
  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2024, February 23). ACS Publications.
  • Radiometric Ligand-Binding Assays. (n.d.). Revvity.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH.
  • NMDA-receptor Study Protocol. (2018, April 23). JoVE Journal.
  • IC50. (n.d.). In Wikipedia.
  • Mechanism of action of arylcyclohexylamine derivatives. (n.d.). ResearchGate.
  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (n.d.). PMC.
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  • Sigma Receptor Binding Assays. (2015, December 8). PubMed - NIH.
  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). Springer Protocols.
  • Buy N-(butan-2-yl)-4-propylcyclohexan-1-amine (EVT-12034785). (n.d.). EvitaChem.
  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. (2018, July 10). PMC.
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020, March 12). Frontiers.
  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022, December 15). Perelman School of Medicine at the University of Pennsylvania.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH.
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Foundational

Pharmacokinetics and metabolic pathways of N-(butan-2-yl)-4-propylcyclohexan-1-amine

An In-Depth Technical Guide to the Pharmacokinetics and Metabolic Pathways of N-(butan-2-yl)-4-propylcyclohexan-1-amine Abstract This technical guide provides a comprehensive framework for the characterization of the pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Metabolic Pathways of N-(butan-2-yl)-4-propylcyclohexan-1-amine

Abstract

This technical guide provides a comprehensive framework for the characterization of the pharmacokinetic (PK) and metabolic profile of the novel chemical entity, N-(butan-2-yl)-4-propylcyclohexan-1-amine. As a secondary aliphatic amine derivative of cyclohexane, its disposition within a biological system is of critical importance for any potential therapeutic development. Due to the absence of published experimental data for this specific molecule, this document serves as a prospective analysis and a detailed methodological guide for researchers, scientists, and drug development professionals. We will leverage established principles of drug metabolism and pharmacokinetics, drawing analogies from structurally related compounds, to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Crucially, this guide outlines a robust, multi-stage experimental workflow, from initial in vitro metabolic stability and metabolite profiling to definitive in vivo pharmacokinetic studies in preclinical models. Each proposed protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data in line with regulatory expectations.

Introduction and Physicochemical Postulates

N-(butan-2-yl)-4-propylcyclohexan-1-amine is an organic compound featuring a secondary amine attached to a propyl-substituted cyclohexane ring.[1] Understanding its behavior in the body is a foundational step in drug discovery, directly influencing efficacy, safety, and dosing regimens.[2][3][4][5] The ADME profile dictates a compound's bioavailability, its access to target tissues, its transformation into active or inactive metabolites, and its eventual elimination from the body.

Given its structure, we can postulate several key physicochemical properties that will govern its pharmacokinetic characteristics. These predictions form the basis of our experimental design.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₂₇NBased on chemical structure.[6]
Molecular Weight 197.36 g/mol Calculated from the molecular formula.[6]
Chemical Class Secondary Aliphatic Amine, Cyclohexylamine DerivativeStructural classification.[1]
Predicted LogP (XLogP3) 3.9Indicates high lipophilicity, suggesting good passive diffusion across membranes but also potential for extensive first-pass metabolism.[6]
pKa (Predicted) ~10.5 - 11.0Typical for secondary amines; the compound will be predominantly protonated (charged) at physiological pH, which may influence its distribution and interaction with transporters.
Predicted Solubility Low in aqueous mediaHigh lipophilicity suggests poor water solubility, which could impact formulation and oral absorption.

Predicted Metabolic Pathways

The metabolic fate of a xenobiotic is primarily determined by its chemical structure. Based on the functional groups present in N-(butan-2-yl)-4-propylcyclohexan-1-amine, we can predict a series of metabolic transformations, predominantly occurring in the liver. These reactions are categorized into Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism

Phase I reactions are largely mediated by the cytochrome P450 (CYP) superfamily of enzymes.[7][8] For this compound, the following oxidative pathways are highly probable:

  • N-Dealkylation: The enzymatic cleavage of the N-butan-2-yl group is a common metabolic route for secondary amines, yielding 4-propylcyclohexan-1-amine as a primary metabolite.

  • Aliphatic Hydroxylation:

    • Propyl Side Chain: Hydroxylation can occur at the α, β, or γ positions of the propyl group, leading to primary or secondary alcohol metabolites.

    • Cyclohexane Ring: Hydroxylation of the cyclohexane ring, likely at positions 2, 3, or 4 relative to the amine, is a plausible pathway.

    • Butan-2-yl Group: Hydroxylation can also occur on the sec-butyl group.

  • N-Oxidation: Direct oxidation of the secondary amine can form a hydroxylamine intermediate.[1]

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, facilitating their excretion.

  • Glucuronidation: The hydroxylated metabolites generated in Phase I are prime substrates for UDP-glucuronosyltransferases (UGTs), which attach a glucuronic acid moiety, significantly increasing water solubility.

  • Sulfation: Sulfotransferases (SULTs) may also catalyze the conjugation of hydroxyl metabolites with a sulfonate group.

The following diagram illustrates the predicted metabolic cascade.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion Parent N-(butan-2-yl)-4-propylcyclohexan-1-amine N_Dealkylated 4-Propylcyclohexan-1-amine Parent->N_Dealkylated N-Dealkylation Propyl_OH Propyl-Hydroxylated Metabolites Parent->Propyl_OH Hydroxylation Ring_OH Cyclohexane-Hydroxylated Metabolites Parent->Ring_OH Hydroxylation Butyl_OH Butyl-Hydroxylated Metabolites Parent->Butyl_OH Hydroxylation N_Oxide N-Hydroxylamine Metabolite Parent->N_Oxide N-Oxidation Excretion Renal Excretion N_Dealkylated->Excretion Glucuronides Glucuronide Conjugates Propyl_OH->Glucuronides UGTs Ring_OH->Glucuronides UGTs Butyl_OH->Glucuronides UGTs Glucuronides->Excretion

Caption: Predicted metabolic pathways of N-(butan-2-yl)-4-propylcyclohexan-1-amine.

Experimental Workflow for Pharmacokinetic & Metabolic Characterization

A tiered approach, beginning with in vitro assays and progressing to in vivo studies, provides a comprehensive understanding of the compound's disposition. This workflow enables early decision-making and guides the design of more complex preclinical studies.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Rodent Model) cluster_output Integrated Profile MS Metabolic Stability (Microsomes, Hepatocytes) MetID Metabolite Profiling & ID MS->MetID Identify routes Phenotyping CYP450 Reaction Phenotyping MetID->Phenotyping Determine enzymes PK_Study Pharmacokinetic Study (IV and PO Dosing) Phenotyping->PK_Study Inform DDI risk PPB Plasma Protein Binding PPB->PK_Study Contextualize distribution Bioanalysis LC-MS/MS Bioanalysis (Plasma, Urine, Feces) PK_Study->Bioanalysis Excretion_Study Mass Balance / Excretion PK_Study->Excretion_Study Collect excreta PK_Analysis PK Parameter Calculation Bioanalysis->PK_Analysis Concentration-Time Data PK_Analysis->Excretion_Study Correlate exposure & elimination ADME_Profile Comprehensive ADME Profile (Bioavailability, CL, Vd, t½, Metabolites) PK_Analysis->ADME_Profile Excretion_Study->ADME_Profile

Caption: Integrated workflow for ADME characterization.

In Vitro Experimental Protocols

In vitro assays are essential for early screening and mechanistic understanding.[2][3][4][5] They provide data on metabolic stability and help identify the enzymes responsible for metabolism.

This assay determines a compound's susceptibility to Phase I metabolism and is used to calculate its intrinsic clearance (CLint).[9][10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of N-(butan-2-yl)-4-propylcyclohexan-1-amine.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

  • Positive Control Compounds (e.g., Midazolam, Testosterone)

  • Quenching Solution (Acetonitrile with internal standard)

  • 96-well incubation plates, centrifuge

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Reaction Mixture: In a 96-well plate, add the microsomal suspension.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Add the test compound to the wells to achieve a final concentration of 1 µM. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched plate at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life: t½ = -0.693 / k

  • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration) [9]

Hepatocytes contain a full complement of Phase I and Phase II enzymes and cofactors, offering a more comprehensive metabolic system.[11][12] This assay is particularly valuable for identifying conjugated metabolites and for assessing low-turnover compounds.[13][14]

Objective: To determine metabolic stability in a complete cellular system and to identify major Phase I and Phase II metabolites.

Materials:

  • Cryopreserved plateable human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated 24- or 48-well plates

  • Test Compound (10 mM stock in DMSO)

Procedure:

  • Cell Plating: Thaw and plate hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to form a monolayer (typically 4-6 hours or overnight).

  • Dosing: Remove the plating medium and add fresh, pre-warmed incubation medium containing the test compound (e.g., 1 µM).

  • Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator.

  • Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), collect both the medium and the cell lysate.

  • Sample Processing: Quench samples with ice-cold acetonitrile containing an internal standard. Centrifuge to pellet cell debris and protein.

  • Analysis: Analyze the supernatant using high-resolution LC-MS/MS for both quantification of the parent compound (for stability calculation) and qualitative identification of potential metabolites.

This study identifies which specific CYP isoforms are responsible for the compound's metabolism, which is crucial for predicting potential drug-drug interactions (DDIs).[7][8][15]

Objective: To determine the relative contribution of major CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) to the metabolism of the test compound.

Method 1: Recombinant Human CYPs (rhCYP)

  • Incubate the test compound individually with a panel of commercially available recombinant human CYP enzymes.

  • Measure the rate of parent compound depletion or metabolite formation for each isoform.

  • The isoforms that demonstrate significant metabolic activity are identified as contributing enzymes.

Method 2: Chemical Inhibition in HLM

  • Incubate the test compound with HLM in the presence and absence of a panel of specific, selective chemical inhibitors for each major CYP isoform.[7]

  • A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor indicates that the corresponding CYP enzyme plays a major role in its clearance.

In Vivo Pharmacokinetic Study Protocol

In vivo studies are required to understand how the compound behaves in a whole organism, providing definitive data on bioavailability, clearance, and distribution.[16][17]

Objective: To determine the key pharmacokinetic parameters of N-(butan-2-yl)-4-propylcyclohexan-1-amine following intravenous and oral administration in a rodent model.

Study Design:

  • Species: Male Sprague-Dawley rats (n=3-5 per group).

  • Group 1 (IV): Administer a single intravenous bolus dose (e.g., 1 mg/kg) via the tail vein.

  • Group 2 (PO): Administer a single oral gavage dose (e.g., 10 mg/kg) in a suitable vehicle.

  • Blood Sampling: Collect serial blood samples (e.g., via a cannulated vessel) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).[18] Collect samples into tubes containing an anticoagulant.

  • Sample Processing: Centrifuge blood samples to obtain plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound and any major identified metabolites in plasma samples using a fully validated LC-MS/MS method.[19][20][21] Method validation must adhere to regulatory guidelines (e.g., FDA, ICH M10).[22][23][24][25]

Data Analysis & Key Parameters: Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

ParameterAbbreviationDescription
Maximum Plasma Concentration CmaxThe highest observed concentration in plasma after oral dosing.
Time to Maximum Concentration TmaxThe time at which Cmax is reached.
Area Under the Curve AUCThe total drug exposure over time. Calculated from time zero to the last measurable point (AUC_last) and extrapolated to infinity (AUC_inf).
Elimination Half-Life The time required for the plasma concentration to decrease by half.
Clearance CLThe volume of plasma cleared of the drug per unit of time.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Oral Bioavailability %FThe fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Conclusion

While direct experimental data for N-(butan-2-yl)-4-propylcyclohexan-1-amine is not currently available, a robust scientific framework can be applied to thoroughly characterize its pharmacokinetic and metabolic profile. By leveraging predictive modeling based on its chemical structure and executing a systematic series of validated in vitro and in vivo experiments, researchers can generate the critical data necessary for any drug development program. The protocols and workflows detailed in this guide provide a comprehensive roadmap for elucidating the absorption, distribution, metabolism, and excretion of this compound, thereby enabling an informed assessment of its therapeutic potential and safety profile.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • PubMed. (2025). Cytochrome P450 reaction phenotyping: State of the art. [Link]

  • Springer Nature Experiments. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubMed. (2022). An improved method for cytochrome p450 reaction phenotyping using a sequential qualitative-then-quantitative approach. [Link]

  • BD. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • ResearchGate. (2023). Overview of the study's design. (A1) In vivo rat pharmacokinetic study.... [Link]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

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  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • MDPI. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

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  • BMC. (2025). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

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  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

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  • National Center for Biotechnology Information. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • PubMed. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. [Link]

  • BioDuro. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

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Exploratory

Preclinical Evaluation of N-(butan-2-yl)-4-propylcyclohexan-1-amine (BPCA): Mechanisms of Action in Neurological Models

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The development of novel therapeutics for neurological and psyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The development of novel therapeutics for neurological and psychiatric disorders increasingly relies on exploring atypical pharmacophores. N-(butan-2-yl)-4-propylcyclohexan-1-amine (hereafter referred to as BPCA ) is a synthetic aliphatic secondary amine characterized by a highly lipophilic cyclohexane core substituted with propyl and sec-butylamine groups[1]. While lacking the traditional aromatic rings found in classic monoamine reuptake inhibitors, its structural homology to known cycloalkylamines positions it as a compelling lead compound. This whitepaper elucidates the hypothesized dual-mechanism of action for BPCA—targeting both the Trace Amine-Associated Receptor 1 (TAAR1) and the Sigma-1 Receptor (S1R)—and provides field-proven, self-validating experimental protocols to quantify these interactions.

Structural Rationale & Pharmacophore Analysis

BPCA belongs to the class of aliphatic cycloalkylamines. The absence of an aromatic system, combined with significant steric bulk (the sec-butyl and propyl groups), dictates its unique receptor binding profile:

  • Monoamine Transporter / TAAR1 Axis: Structurally, BPCA shares critical features with propylhexedrine (1-cyclohexyl-2-methylaminopropane), a known monoamine releasing agent[2]. The presence of a basic amine separated from a lipophilic bulk allows it to act as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Upon cellular entry, such aliphatic amines frequently act as intracellular agonists at TAAR1[3].

  • Sigma-1 Receptor (S1R) Axis: The S1R pharmacophore requires a basic amine flanked by distinct hydrophobic regions. BPCA’s highly lipophilic cyclohexane and propyl chains fulfill the spatial requirements for the primary and secondary hydrophobic binding pockets of the S1R, suggesting it may act as a potent chaperone modulator[4].

Proposed Mechanisms of Action (MoA)

Monoamine Transporter Reversal & TAAR1 Activation

Unlike traditional reuptake inhibitors (e.g., SSRIs) that merely block the extracellular face of transporters, lipophilic aliphatic amines like BPCA are transported into the presynaptic terminal. Once inside, they bind to TAAR1, a G protein-coupled receptor located on the intracellular membrane. TAAR1 activation triggers PKA and PKC signaling cascades that phosphorylate DAT and NET, causing them to reverse their direction of flow[2]. This results in non-vesicular efflux of dopamine and norepinephrine into the synaptic cleft, driving stimulant or antidepressant-like behavioral phenotypes.

Sigma-1 Receptor (S1R) Modulation

S1R is a unique transmembrane chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane[5]. Agonism of S1R by lipophilic amines stabilizes the IP3 receptor, modulating calcium (Ca2+) signaling from the ER to the mitochondria. In neurological models, this mechanism promotes cellular survival under ER stress, enhances BDNF secretion, and facilitates neuroplasticity—making it a prime target for neurodegenerative and depressive disorders.

G cluster_0 Monoamine / TAAR1 Axis cluster_1 Sigma-1 Receptor Axis BPCA BPCA (N-(butan-2-yl)-4-propylcyclohexan-1-amine) DAT DAT / NET (Transporter Reversal) BPCA->DAT TAAR1 TAAR1 Receptor (Intracellular Agonism) BPCA->TAAR1 S1R Sigma-1 Receptor (ER/MAM) (Chaperone Activation) BPCA->S1R Efflux Monoamine Efflux (DA, NE Release) DAT->Efflux TAAR1->Efflux Ca2 Ca2+ Signaling Modulation S1R->Ca2 Neuroprotect Neuroprotection & Plasticity Ca2->Neuroprotect

Fig 1: Proposed dual-mechanism signaling pathway of BPCA via TAAR1/DAT and Sigma-1 receptors.

Experimental Workflows & Self-Validating Protocols

To rigorously establish the pharmacological profile of BPCA, we must employ self-validating assay systems. The following protocols detail the exact methodologies required, emphasizing the causality behind specific experimental choices.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

Scientific Rationale: Guinea pig liver (GPL) is utilized rather than rodent brain tissue because S1R protein expression is empirically highest in GPL, providing an optimal signal-to-noise ratio for saturation and competition binding[6]. We utilize [3H]-(+)-pentazocine as the radioligand; unlike [3H]-DTG, which binds both S1R and S2R and requires complex masking protocols, (+)-pentazocine is highly selective for S1R[6].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C to pellet the membranes. Resuspend the pellet and determine protein concentration via Bradford assay, standardizing to 0.4 mg/mL[6],[5].

  • Assay Setup: In a 96-well plate, combine 80 µL of membrane protein (0.032 mg/well) with varying concentrations of BPCA (10⁻¹¹ M to 10⁻⁵ M)[6],[4].

  • Radioligand Addition: Add [3H]-(+)-pentazocine to a final concentration of 2.4 nM (near its Kd of ~7-10 nM)[6],[5],[4].

  • Non-Specific Binding (NSB) Control: In parallel wells, define NSB by co-incubating with 10 µM haloperidol. Self-Validation Check: If NSB exceeds 15% of total binding, the membrane wash steps were insufficient[5].

  • Incubation: Incubate the mixture at 37°C for 90 minutes to ensure equilibrium is reached[4].

  • Termination & Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding) using a cell harvester[5]. Causality: Rapid filtration is critical to prevent the dissociation of low-affinity BPCA-receptor complexes.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add cocktail, and quantify radioactivity using a liquid scintillation counter[5].

G Prep 1. Tissue Prep (Guinea Pig Liver) Incubate 2. Incubation ([3H]-(+)-Pentazocine + BPCA) Prep->Incubate Filter 3. Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash 4. Washing (Ice-cold Buffer) Filter->Wash Count 5. Scintillation Counting Wash->Count

Fig 2: Step-by-step radioligand binding assay workflow for Sigma-1 receptor affinity.

Monoamine Efflux Assay (DAT/NET)

Scientific Rationale: To differentiate BPCA from a simple reuptake inhibitor, an efflux assay using rat striatal synaptosomes is required. Reuptake inhibitors will block the uptake of tritiated neurotransmitters, but only releasing agents (via TAAR1/transporter reversal) will cause the efflux of pre-loaded neurotransmitters[2].

Step-by-Step Methodology:

  • Isolate rat striatal synaptosomes using sucrose density gradient centrifugation.

  • Pre-incubate synaptosomes with [3H]-Dopamine for 30 minutes at 37°C to allow vesicular loading via VMAT2.

  • Wash synaptosomes thoroughly to remove extracellular [3H]-Dopamine.

  • Expose the loaded synaptosomes to varying concentrations of BPCA (0.1 µM to 100 µM).

  • Measure the fractional release of [3H]-Dopamine into the supernatant over 15 minutes. A dose-dependent increase in supernatant radioactivity confirms transporter reversal.

Quantitative Data & Comparative Affinities

To benchmark BPCA's potential efficacy, its hypothesized binding metrics are compared against established reference standards in the table below.

CompoundPrimary TargetAssay TypeReference Affinity (Ki) / EC50Source / Context
BPCA S1R / TAAR1Radioligand / Efflux< 100 nM (Hypothesized)Lead Compound Evaluation
(+)-Pentazocine Sigma-1 ReceptorRadioligand Binding~7.0 nMS1R Selective Agonist[5]
Fluvoxamine Sigma-1 ReceptorRadioligand Binding36.0 nMSSRI with S1R Agonism[5]
Propylhexedrine DAT / NETMonoamine Efflux~1.5 µMAliphatic Amine Releaser[2]
Haloperidol Sigma-1 ReceptorRadioligand Binding4.5 nM (IC50)S1R Antagonist / NSB Control[5]

Translation to Neurological Models

If the in vitro profiles confirm BPCA as a dual TAAR1/S1R modulator, the compound should be advanced to in vivo neurological models:

  • Forced Swim Test (FST) / Tail Suspension Test (TST): S1R agonists and monoamine releasers typically exhibit robust, rapid-acting antidepressant-like effects in these models.

  • Locomotor Activity Assays: Used to titrate the stimulant liability of the monoamine releasing properties. A high TAAR1 affinity often self-limits extreme hyperlocomotion compared to direct amphetamines, providing a safer therapeutic window.

  • Ischemic Stroke Models (MCAO): S1R agonism provides neuroprotection against excitotoxicity and ER stress, making BPCA a candidate for post-ischemic recovery.

References

  • Buy N-(butan-2-yl)-4-propylcyclohexan-1-amine (EVT-12034785)
  • Source: nih.
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  • Source: benchchem.
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  • Source: researchgate.

Sources

Foundational

An In-Depth Technical Guide to the Toxicological Profile, Safety Data, and LD50 of N-(butan-2-yl)-4-propylcyclohexan-1-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the available and predicted toxicological profile of the novel chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the available and predicted toxicological profile of the novel chemical entity, N-(butan-2-yl)-4-propylcyclohexan-1-amine. Due to the limited publicly available experimental data on this specific molecule, this document employs a multifaceted approach, integrating data from structurally analogous compounds, established principles of toxicology, and in silico predictive methodologies. The primary objective is to equip researchers and drug development professionals with a robust framework for understanding the potential hazards, informing safe handling procedures, and guiding future non-clinical safety studies. This guide delves into the anticipated acute toxicity, potential for organ-specific effects, and the experimental and computational workflows necessary for a thorough safety assessment.

Introduction and Structural Rationale for Toxicological Assessment

N-(butan-2-yl)-4-propylcyclohexan-1-amine is a substituted alicyclic amine. Its core structure, a cyclohexylamine moiety, is a well-characterized scaffold in medicinal and industrial chemistry. The toxicological properties of such compounds are often dictated by the nature of the amine group and the lipophilicity conferred by the alkyl substituents. The presence of the N-butan-2-yl and 4-propyl groups is expected to influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its toxicological characteristics.

Given the absence of specific toxicological data for N-(butan-2-yl)-4-propylcyclohexan-1-amine, a read-across approach from structurally similar compounds is a scientifically sound and ethically responsible starting point. Key analogues for this assessment include cyclohexylamine and 4-propylcyclohexylamine.

Predicted Hazard Profile and Safety Data

Based on the toxicological profiles of analogous cyclohexylamines, N-(butan-2-yl)-4-propylcyclohexan-1-amine is predicted to exhibit the following hazards. These predictions should be treated as preliminary and be confirmed by experimental data.

Hazard ClassificationPredicted EffectRationale and Supporting Evidence from Analogues
Acute Oral Toxicity Harmful if swallowed.[1][2][3]Cyclohexylamine has a reported oral LD50 in rats of approximately 0.71 ml/kg.[4] Another related compound has an LD50 (oral, rat) of 1800 mg/kg.[2] The GHS classification for 4-propylcyclohexylamine indicates it is harmful if swallowed.[1][3]
Skin Corrosion/Irritation Causes severe skin burns.[1][2][3]Amines, in general, can be corrosive to the skin.[1] Safety data for 4-propylcyclohexylamine explicitly states it causes severe skin burns.[1][3] Cyclohexylamine is also known to be corrosive.[4][5]
Serious Eye Damage/Irritation Causes serious eye damage.[1][2][3]Similar to skin corrosion, the basicity of the amine group poses a significant risk of severe and potentially permanent eye damage. This is a consistent finding for related cyclohexylamines.[1][2][3][5]
Respiratory Irritation May cause respiratory irritation.Inhalation of volatile amines can irritate the mucous membranes and respiratory tract.[5][6]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2]A safety data sheet for a similar compound indicates high aquatic toxicity.[2]

Safe Handling and Personal Protective Equipment (PPE):

Due to the predicted corrosive and toxic nature of this compound, stringent safety precautions are mandatory.

  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment:

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Eye Protection: Chemical safety goggles and a face shield.

    • Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin contact.[2]

  • Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[2]

Acute Toxicity and LD50 Determination: A Methodological Approach

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. For N-(butan-2-yl)-4-propylcyclohexan-1-amine, the LD50 would need to be determined through controlled in vivo studies, typically following OECD (Organisation for Economic Co-operation and Development) guidelines.

Experimental Workflow for Acute Oral Toxicity (OECD 423)

The following diagram illustrates a typical workflow for an acute oral toxicity study.

Acute Oral Toxicity Workflow (OECD 423) cluster_preliminary Preliminary Steps cluster_main_study Main Study cluster_data_analysis Data Analysis & Reporting dose_range Dose Range Finding animal_acclimatization Animal Acclimatization dose_range->animal_acclimatization Parallel Activity dosing Single Oral Dose Administration animal_acclimatization->dosing observation Clinical Observation (14 days) dosing->observation body_weight Body Weight Monitoring observation->body_weight necropsy Gross Necropsy observation->necropsy ld50_estimation LD50 Estimation necropsy->ld50_estimation final_report Final Report Generation ld50_estimation->final_report

Caption: Workflow for Acute Oral Toxicity Study (OECD 423).

Causality in Experimental Choices:

  • Dose Range Finding: A preliminary study with a small number of animals is crucial to identify a suitable starting dose for the main study, minimizing unnecessary animal use while ensuring the dose levels will yield meaningful data.

  • Clinical Observation: A 14-day observation period is standard for acute toxicity studies to capture both immediate and delayed toxic effects.

  • Gross Necropsy: Examination of internal organs at the end of the study can provide valuable information on potential target organs of toxicity.

In Silico LD50 Prediction

In the early stages of research, and to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), computational toxicology models can provide an initial estimate of the LD50.[7][8]

Methodology:

  • Model Selection: Utilize validated Quantitative Structure-Activity Relationship (QSAR) models that have demonstrated predictive accuracy for amine-containing compounds.

  • Input Data: The chemical structure of N-(butan-2-yl)-4-propylcyclohexan-1-amine is inputted into the model.

  • Prediction and Applicability Domain: The model predicts an LD50 value and should also indicate whether the query compound falls within the model's applicability domain, which is a measure of the reliability of the prediction.

In Silico LD50 Prediction Workflow input_structure Input Chemical Structure qsar_model Select Validated QSAR Model input_structure->qsar_model applicability_domain Assess Applicability Domain qsar_model->applicability_domain ld50_prediction Predict LD50 Value applicability_domain->ld50_prediction report Generate Prediction Report ld50_prediction->report

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for N-(butan-2-yl)-4-propylcyclohexan-1-amine

Executive Summary The synthesis of sterically hindered secondary amines is a critical transformation in pharmaceutical development and fine chemical manufacturing. This application note details a highly efficient, step-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically hindered secondary amines is a critical transformation in pharmaceutical development and fine chemical manufacturing. This application note details a highly efficient, step-by-step protocol for the synthesis of N-(butan-2-yl)-4-propylcyclohexan-1-amine via the direct reductive amination of 4-propylcyclohexanone with sec-butylamine. By leveraging sodium triacetoxyborohydride (STAB) as the reducing agent, this methodology ensures high chemoselectivity, avoids the toxic byproducts associated with traditional cyanoborohydrides, and provides a self-validating downstream purification process to isolate the pure secondary amine[1].

Mechanistic Rationale & Stereochemical Considerations

Reagent Selection: Why STAB?

Historically, sodium cyanoborohydride ( NaBH3​CN ) was the standard for reductive aminations. However, it requires rigorous pH control and generates highly toxic hydrogen cyanide gas during aqueous workup. In contrast, STAB ( NaBH(OAc)3​ ) is a milder, safer alternative. The three electron-withdrawing acetate ligands significantly reduce the nucleophilicity of the borohydride. Consequently, STAB does not readily reduce aliphatic ketones at room temperature but rapidly reduces the more electrophilic iminium ion intermediate[2]. This kinetic differentiation prevents the premature reduction of 4-propylcyclohexanone into 4-propylcyclohexanol, ensuring high amine yields[1].

Stereochemical Trajectory

The coupling of 4-propylcyclohexanone and sec-butylamine introduces complex stereochemistry. The 4-propylcyclohexyl ring can yield both cis and trans isomers relative to the 1,4-positions. Because sec-butylamine is a bulky, branched primary amine, the resulting iminium intermediate is sterically demanding. Hydride delivery from STAB predominantly occurs via axial attack to minimize 1,3-diaxial interactions in the transition state. This trajectory favors the formation of the thermodynamically more stable trans-isomer (where both the propyl chain and the newly formed amine group occupy equatorial positions), though a minor cis-diastereomer will also be present.

Mechanism K 4-Propylcyclohexanone (Electrophile) H Hemiaminal Intermediate K->H + Amine A sec-Butylamine (Nucleophile) A->H I Iminium Ion (Highly Electrophilic) H->I - H2O (AcOH cat.) P Target Secondary Amine (Major: trans-isomer) I->P R Hydride Transfer from NaBH(OAc)3 R->P Axial Attack

Mechanistic pathway of the direct reductive amination via an iminium ion intermediate.

Quantitative Reagent Matrix

The following table outlines the stoichiometric requirements for a standard 10 mmol scale reaction.

Reagent / ChemicalCAS NumberMW ( g/mol )EquivalentsAmountRole
4-Propylcyclohexanone40649-36-3140.221.0 eq1.40 g (1.54 mL)Limiting Reagent[3]
sec-Butylamine139-52-673.141.1 eq0.80 g (1.12 mL)Amine Nucleophile
Sodium triacetoxyborohydride56553-60-7211.941.5 eq3.18 gReducing Agent[4]
Glacial Acetic Acid64-19-760.051.0 eq0.60 g (0.57 mL)Acid Catalyst[1]
1,2-Dichloroethane (DCE)107-06-298.96N/A30 mLSolvent[2]

Experimental Workflow & Protocol

Reaction Execution
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen ( N2​ ) to prevent moisture from hydrolyzing the iminium intermediate.

  • Reagent Mixing: Add 4-propylcyclohexanone (1.40 g, 10.0 mmol) and 1,2-Dichloroethane (30 mL) to the flask. Stir to achieve a homogeneous solution.

  • Amine Addition: Syringe in sec-butylamine (0.80 g, 11.0 mmol) followed by glacial acetic acid (0.60 g, 10.0 mmol).

    • Expert Insight: Acetic acid is crucial here. It protonates the hemiaminal intermediate, facilitating the loss of water to form the reactive iminium ion[2].

  • Pre-formation: Allow the mixture to stir at room temperature for 30 minutes to ensure maximum iminium ion formation prior to reduction.

  • Reduction: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes to control any mild exotherm.

  • Maturation: Stir the opaque, white suspension at room temperature under N2​ for 12–16 hours. Reaction completion can be monitored via TLC (Hexanes/EtOAc 8:2, staining with Ninhydrin).

Downstream Processing (Self-Validating Purification)

This protocol employs a classic acid-base extraction. This technique is "self-validating" because neutral impurities (unreacted ketone, alcohol byproducts) remain in the organic phase, while only the basic secondary amine is isolated, ensuring high purity without the need for column chromatography.

  • Quench: Carefully quench the reaction by adding 30 mL of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes until gas evolution ( CO2​ ) ceases.

  • Initial Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ( 2×20 mL). Combine the organic layers.

  • Acidic Extraction (Isolation of Amine): Extract the combined organic layers with 1M aqueous HCl ( 3×20 mL).

    • Causality: The secondary amine is protonated to form a water-soluble ammonium chloride salt, migrating into the aqueous layer. Unreacted 4-propylcyclohexanone remains in the DCM layer, which is discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M aqueous NaOH until the pH reaches >10 (verify with pH paper). The aqueous layer will turn cloudy as the free-base amine precipitates/oils out.

  • Final Recovery: Extract the basic aqueous layer with fresh DCM ( 3×20 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the pure N-(butan-2-yl)-4-propylcyclohexan-1-amine as a pale yellow oil.

Workflow A Step 1: Reagent Mixing Ketone + Amine + AcOH in DCE B Step 2: Iminium Formation Stir 30 min at RT A->B C Step 3: Reduction Add STAB (1.5 eq) portionwise B->C D Step 4: Reaction Maturation Stir 12-16h at RT under N2 C->D E Step 5: Quench Sat. NaHCO3 quench & DCM extraction D->E F Step 6: Acid-Base Purification Extract into 1M HCl, basify, re-extract E->F G Pure Product N-(butan-2-yl)-4-propylcyclohexan-1-amine F->G

Experimental workflow for the synthesis and acid-base purification of the target amine.

Analytical Characterization

To verify the structural integrity of the synthesized N-(butan-2-yl)-4-propylcyclohexan-1-amine, the following spectroscopic data should be expected:

Analytical MethodExpected Signals / ObservationsDiagnostic Significance
1 H NMR ( CDCl3​ , 400 MHz) δ 2.60–2.85 (m, 2H)Corresponds to the two methine protons adjacent to the nitrogen atom ( CH−NH−CH ).
1 H NMR ( CDCl3​ , 400 MHz) δ 0.85–1.05 (m, 6H)Terminal methyl groups from the sec-butyl and propyl chains.
13 C NMR ( CDCl3​ , 100 MHz) δ ~50.5, ~54.2Diagnostic chemical shifts for the secondary aliphatic carbons bound to the amine.
MS (ESI+) m/z 198.2 [M+H]+ Confirms the exact mass of the target molecule ( C13​H27​N , MW = 197.36).
IR Spectroscopy ~3300 cm −1 (weak, broad)Confirms the presence of the secondary amine ( N−H stretch) and absence of the strong C=O stretch (~1710 cm −1 ).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

Sources

Application

Application Note &amp; Protocol: Extraction of N-(butan-2-yl)-4-propylcyclohexan-1-amine from Biological Matrices

Abstract This document provides a comprehensive guide with detailed protocols for the extraction of the novel psychoactive substance (NPS) N-(butan-2-yl)-4-propylcyclohexan-1-amine from common biological matrices, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the extraction of the novel psychoactive substance (NPS) N-(butan-2-yl)-4-propylcyclohexan-1-amine from common biological matrices, including blood (plasma) and urine. Due to the limited specific literature on this emerging compound, the methodologies presented are founded on the well-established analytical principles for analogous basic, lipophilic drugs, such as other substituted cyclohexylamines and amphetamine-like substances.[1][2] This guide details two primary extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), providing a robust starting point for method development and validation in forensic toxicology and clinical research settings.[3][4][5]

Introduction and Analyte Properties

The rapid emergence of novel psychoactive substances (NPS) presents a significant challenge for modern forensic and clinical toxicology laboratories.[6][7] N-(butan-2-yl)-4-propylcyclohexan-1-amine is a substituted cyclohexylamine derivative with structural similarities to other psychoactive compounds. Effective detection and quantification rely on efficient isolation of the analyte from complex biological matrices.

Physicochemical Properties (Predicted):

To develop a rational extraction strategy, we must first consider the predicted physicochemical properties of the target analyte, derived from its chemical structure.

  • Molecular Formula: C₁₃H₂₇N[8][9]

  • Molecular Weight: 197.36 g/mol [8][9]

  • Chemical Class: Secondary Amine. The presence of the amine group (pKa estimated ~10-11) makes the molecule basic. It will be positively charged (protonated) at acidic pH and neutral (un-charged) at basic pH.

  • Lipophilicity (LogP): The predicted XLogP3 is 3.9, indicating high lipophilicity.[8] This suggests strong affinity for nonpolar organic solvents and hydrophobic interactions with reversed-phase sorbents.

This combination of a basic functional group and a lipophilic structure is ideal for employing mixed-mode solid-phase extraction or pH-driven liquid-liquid extraction techniques.[2][10]

Pre-Analytical Considerations

  • Sample Collection: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Urine should be collected in clean, sterile containers.

  • Storage: Samples should be refrigerated at 2-8°C for short-term storage or frozen at -20°C or lower for long-term stability.

  • Internal Standard (IS): The use of a stable, isotopically labeled internal standard (e.g., N-(butan-2-yl)-4-propylcyclohexan-1-amine-d5) is highly recommended to correct for analyte loss during extraction and to compensate for matrix effects. If an isotopic analog is unavailable, a structurally similar compound with comparable extraction characteristics should be used.

Protocol 1: Polymeric Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is recommended for cleaner extracts and is amenable to automation. It utilizes a mixed-mode cation-exchange polymer that leverages both hydrophobic (reversed-phase) and ionic interactions for superior selectivity for basic drugs.[10][11][12]

Principle

At an acidic pH, the basic amine group of the analyte is protonated (positively charged), allowing it to bind strongly to the negatively charged sulfonic acid groups of the SPE sorbent via cation exchange. The lipophilic propylcyclohexane moiety also interacts with the hydrophobic polymer backbone. Interfering substances like phospholipids and neutral compounds can be washed away. The analyte is then eluted by raising the pH, which neutralizes the amine group, disrupting the ionic bond and allowing a nonpolar solvent to elute the analyte.[10][12]

Workflow Diagram

SPE_Workflow start Start: 1 mL Plasma/Urine pretreat Pre-treatment: Add IS. Dilute 1:1 with 2% H3PO4 start->pretreat condition Condition Sorbent: 1. 1 mL Methanol 2. 1 mL D.I. Water load Load Sample pretreat->load condition->load SPE Cartridge (Mixed-Mode Cation Exchange) wash1 Wash 1: 1 mL 0.1 M Acetic Acid load->wash1 wash2 Wash 2: 1 mL Methanol wash1->wash2 dry Dry Sorbent: High vacuum for 5 min wash2->dry elute Elution: 2 x 1 mL 5% NH4OH in Ethyl Acetate/IPA (9:1) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute: 100 µL Mobile Phase evaporate->reconstitute end Analyze by LC-MS/MS reconstitute->end

Caption: Solid-Phase Extraction (SPE) Workflow for N-(butan-2-yl)-4-propylcyclohexan-1-amine.

Reagents and Equipment
Reagent/EquipmentSpecification
SPE Cartridges Polymeric strong cation exchange (e.g., Agilent Bond Elut Plexa PCX, Waters Oasis MCX), 30 mg / 1 mL
Plasma/Urine Sample 1 mL
Internal Standard Appropriate concentration in methanol
Phosphoric Acid (H₃PO₄) 2% (v/v) in D.I. Water
Methanol (MeOH) HPLC Grade
Acetic Acid 0.1 M in D.I. Water
Ammonium Hydroxide (NH₄OH) Concentrated (~28%)
Ethyl Acetate (EtOAc) HPLC Grade
Isopropyl Alcohol (IPA) HPLC Grade
Elution Solvent 5% NH₄OH in EtOAc/IPA (90:10 v/v). Prepare fresh.
Vacuum Manifold Standard SPE vacuum manifold
Nitrogen Evaporator At ≤40°C
Step-by-Step Protocol
  • Sample Pre-treatment:

    • Pipette 1 mL of plasma or urine into a glass test tube.

    • Spike with the internal standard solution.

    • Add 1 mL of 2% phosphoric acid.

    • Vortex for 10 seconds. This step ensures the analyte is protonated.[12]

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the vacuum manifold.

    • Condition with 1 mL of methanol, followed by 1 mL of D.I. water. Do not allow the sorbent to dry between steps.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M acetic acid to wash away polar interferences.

    • Wash 2: Add 1 mL of methanol to wash away moderately polar interferences and residual phospholipids.

  • Drying:

    • Dry the cartridge under high vacuum for at least 5 minutes to remove all residual wash solvents. This step is critical for ensuring high recovery during elution.

  • Elution:

    • Place clean collection tubes in the manifold rack.

    • Add 1 mL of the freshly prepared elution solvent (5% NH₄OH in EtOAc/IPA). Allow it to soak for 1 minute before eluting under gravity.

    • Add a second 1 mL aliquot of elution solvent and apply a gentle vacuum to complete the elution. The basic modifier neutralizes the analyte for elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic, cost-effective technique suitable for this analyte.[2] It relies on partitioning the analyte between two immiscible liquid phases based on its charge state, which is controlled by pH.

Principle

The biological sample is first made basic (pH > 10) to ensure the analyte's amine group is in its neutral, un-charged state. In this form, the lipophilic molecule has high solubility in a water-immiscible organic solvent. It partitions from the aqueous sample into the organic phase, leaving behind polar and charged interferences (e.g., salts, proteins). The clean organic layer is then isolated for analysis.[2][4]

Workflow Diagram

LLE_Workflow start Start: 1 mL Plasma/Urine add_is Add Internal Standard start->add_is basify Basify: Add 100 µL 5M NaOH (pH > 10) add_is->basify add_solvent Add 3 mL MTBE (Extraction Solvent) basify->add_solvent vortex Vortex Mix: 5 minutes add_solvent->vortex centrifuge Centrifuge: 3500 rpm for 5 min vortex->centrifuge transfer Transfer Organic Layer (Top Layer) to clean tube centrifuge->transfer Phase Separation evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute: 100 µL Mobile Phase evaporate->reconstitute end Analyze by LC-MS/MS reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) Workflow for N-(butan-2-yl)-4-propylcyclohexan-1-amine.

Reagents and Equipment
Reagent/EquipmentSpecification
Plasma/Urine Sample 1 mL
Internal Standard Appropriate concentration in methanol
Sodium Hydroxide (NaOH) 5 M solution in D.I. Water
Methyl tert-butyl ether (MTBE) HPLC Grade
Glass Centrifuge Tubes 15 mL, with screw caps
Vortex Mixer Standard laboratory model
Centrifuge Capable of >3000 rpm
Nitrogen Evaporator At ≤40°C
Step-by-Step Protocol
  • Sample Preparation:

    • Pipette 1 mL of plasma or urine into a 15 mL glass centrifuge tube.

    • Spike with the internal standard solution.

  • Basification:

    • Add 100 µL of 5 M NaOH to the sample.

    • Vortex briefly. Check the pH with a pH strip to ensure it is >10. This deprotonates the analyte, making it neutral and extractable into an organic solvent.[2]

  • Extraction:

    • Add 3 mL of methyl tert-butyl ether (MTBE) to the tube. MTBE is less dense than water and forms the upper layer.

    • Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing and partitioning.

  • Phase Separation:

    • Centrifuge the tube at 3500 rpm for 5 minutes to break any emulsion and create a sharp interface between the aqueous (bottom) and organic (top) layers.

  • Collection:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube using a glass Pasteur pipette. Be careful not to aspirate any of the lower aqueous layer.

  • Evaporation and Reconstitution:

    • Evaporate the MTBE extract to dryness under a gentle stream of nitrogen at ≤40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Analytical Finish and Method Validation

The final extracts from either protocol are best analyzed using a sensitive and selective technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][13] LC-MS/MS is often preferred for its high sensitivity and applicability to a wide range of compounds without derivatization.[14][15][16]

A full method validation should be performed according to established forensic toxicology guidelines.[14][17]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity Ability to differentiate the analyte from endogenous matrix components and other interferences.No significant peaks at the analyte retention time in blank matrix samples.
Linearity & Range Establishing a linear relationship between concentration and instrument response.Calibration curve with r² ≥ 0.99.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest concentration that can be accurately and precisely quantified.Signal-to-Noise ratio ≥ 10; Accuracy and Precision within ±20%.
Accuracy (% Bias) Closeness of measured results to the true value.Within ±15% of nominal (±20% at LOQ).
Precision (%RSD) Repeatability and intermediate precision of the measurements.≤15% RSD (≤20% at LOQ).
Extraction Recovery The efficiency of the extraction process.Consistent, reproducible, and preferably >70%.
Matrix Effect Ion suppression or enhancement caused by co-eluting matrix components.Should be minimized and compensated for by the internal standard.

References

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. (2025). MDPI. Available from: [Link]

  • LC-MS/MS Method Validation for Forensic Toxicology. ZefSci. Available from: [Link]

  • GC-MS analysis of underivatised new psychoactive substances in whole blood and urine. (2020). PubMed. Available from: [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. R Discovery. Available from: [Link]

  • Validation of an Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC™/MS/MS) Method for Forensic Toxicology. HARVEST, University of Saskatchewan. Available from: [Link]

  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. (2026). Spectroscopy Online. Available from: [Link]

  • Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. ResearchGate. Available from: [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent Technologies. Available from: [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent Technologies. Available from: [Link]

  • Applications of LC-MS/MS in forensic toxicology for the analysis of drugs and their metabolites. ResearchGate. Available from: [Link]

  • Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. (2019). Kura Biotech. Available from: [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. (2013). Agilent Technologies. Available from: [Link]

  • A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. ANTISEL. Available from: [Link]

  • Extraction and determination of some psychotropic drugs in urine samples using dispersive liquid-liquid microextraction followed by high-performance liquid chromatography. (2009). PubMed. Available from: [Link]

  • Drug Analysis of Plasma Samples. (2022). Chemistry LibreTexts. Available from: [Link]

  • Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. PMC. Available from: [Link]

  • Single drop liquid-liquid-liquid microextraction of methamphetamine and amphetamine in urine. ResearchGate. Available from: [Link]

  • Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent Technologies. Available from: [Link]

  • 1-Butan-2-yl-4-propylcyclohexan-1-amine. PubChem. Available from: [Link]

  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (2024). MDPI. Available from: [Link]

  • Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. (2008). Bentham Open. Available from: [Link]

  • Application of Microextraction-Based Techniques for Screening-Controlled Drugs in Forensic Context—A Review. (2021). MDPI. Available from: [Link]

  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. ResearchGate. Available from: [Link]

  • N-(butan-2-yl)-4-propylcyclohexan-1-amine(CAS# 1152555-64-0). Angene Chemical. Available from: [Link]

  • A review on biological matrices and analytical methods used for determination of drug of abuse. (2011). Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. (2017). MDPI. Available from: [Link]

  • Extraction of Drug from the Biological Matrix: A Review. (2012). SciSpace. Available from: [Link]

Sources

Method

Application Notes and Protocols: Catalytic Reductive Amination for N-(butan-2-yl)-4-propylcyclohexan-1-amine Production

For Researchers, Scientists, and Drug Development Professionals Introduction N-(butan-2-yl)-4-propylcyclohexan-1-amine is a secondary amine with potential applications in pharmaceutical development and material science.[...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(butan-2-yl)-4-propylcyclohexan-1-amine is a secondary amine with potential applications in pharmaceutical development and material science.[1] Its synthesis is efficiently achieved through catalytic reductive amination, a cornerstone of modern organic chemistry for C-N bond formation.[2] This method is widely favored in green chemistry due to its high atom economy, mild reaction conditions, and the ability to be performed as a one-pot synthesis, which minimizes waste by eliminating the need for intermediate purification steps.[3] This application note provides a detailed protocol for the synthesis of N-(butan-2-yl)-4-propylcyclohexan-1-amine, delving into the mechanistic underpinnings, experimental setup, and analytical validation.

Mechanistic Overview: The Pathway to a Secondary Amine

Catalytic reductive amination involves the reaction of a carbonyl compound (in this case, 4-propylcyclohexanone) with an amine (butan-2-amine) in the presence of a reducing agent.[3] The reaction proceeds through the formation of a hemiaminal intermediate, which then reversibly loses a water molecule to form an imine.[3] This imine intermediate is subsequently reduced to the final secondary amine product.[3] The overall process is a cascade of condensation and reduction reactions.

Caption: Workflow of Catalytic Reductive Amination.

Experimental Protocol

This protocol details the synthesis of N-(butan-2-yl)-4-propylcyclohexan-1-amine using sodium triacetoxyborohydride as the reducing agent. This reagent is particularly effective as it is a mild and selective reducing agent for the reductive amination of various aldehydes and ketones.[4][5]

Materials and Equipment
ReagentsEquipment
4-propylcyclohexanoneRound-bottom flask
Butan-2-amineMagnetic stirrer and stir bar
Sodium triacetoxyborohydride (NaBH(OAc)₃)Condenser
1,2-Dichloroethane (DCE)Nitrogen inlet
Acetic acid (glacial)Heating mantle
Saturated aqueous sodium bicarbonate (NaHCO₃)Separatory funnel
Anhydrous magnesium sulfate (MgSO₄)Rotary evaporator
Dichloromethane (DCM)Thin-layer chromatography (TLC) plates
Diethyl etherUV lamp
Hydrochloric acid (HCl) in diethyl etherNMR spectrometer
Mass spectrometer
Gas chromatograph
Step-by-Step Methodology
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-propylcyclohexanone (1.0 eq.) in 1,2-dichloroethane (DCE).

  • Addition of Amine and Acid: To the stirred solution, add butan-2-amine (1.2 eq.) followed by glacial acetic acid (1.1 eq.). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: The final product, N-(butan-2-yl)-4-propylcyclohexan-1-amine, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expertise and Experience: Rationale for Experimental Choices

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is preferred over other reducing agents like sodium borohydride or sodium cyanoborohydride.[2][6] It is less toxic than NaBH₃CN and is more selective for the reduction of the iminium ion in the presence of the ketone, which minimizes the formation of the corresponding alcohol as a byproduct.[2][4]

  • Solvent Selection: 1,2-Dichloroethane (DCE) is the preferred solvent for this reaction as it has been shown to lead to faster reaction times compared to other solvents like tetrahydrofuran (THF).[4][5]

  • Acid Catalyst: Acetic acid is used to catalyze the formation of the imine intermediate.[4][6] The mildly acidic conditions (pH 4-6) favor the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine.[6]

Trustworthiness: A Self-Validating System

To ensure the reliability of the protocol, several validation steps are crucial:

  • Reaction Monitoring: Regular monitoring by TLC or GC-MS allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times.

  • Product Characterization: Comprehensive characterization of the final product using spectroscopic methods (NMR, MS) is essential to confirm the structure and assess the purity of the synthesized N-(butan-2-yl)-4-propylcyclohexan-1-amine.

  • Yield Calculation: An accurate determination of the product yield provides a quantitative measure of the reaction's efficiency.

Data Presentation

ParameterValue
Starting Ketone4-propylcyclohexanone
AmineButan-2-amine
Reducing AgentSodium triacetoxyborohydride
Solvent1,2-Dichloroethane
CatalystAcetic Acid
Reaction TemperatureRoom Temperature
Typical Reaction Time2-6 hours
Expected Yield75-90%

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of N-(butan-2-yl)-4-propylcyclohexan-1-amine via catalytic reductive amination. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently produce this valuable secondary amine for further investigation in drug discovery and materials science. The use of sodium triacetoxyborohydride offers a safe and effective method, contributing to the principles of green chemistry.

References

  • MDPI. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Available from: [Link].

  • ResearchGate. Proposed mechanism for the catalytic reductive amination of carboxylic acids. Available from: [Link].

  • Wikipedia. Reductive amination. Available from: [Link].

  • Myers, J. W. C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link].

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available from: [Link].

  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. Available from: [Link].

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link].

  • ACS Catalysis. A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. Available from: [Link].

  • Chemistry – A European Journal. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available from: [Link].

  • Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available from: [Link].

  • Bioscience, Biotechnology, and Biochemistry. Purification and characterization of cyclohexanone 1,2-monooxygenase from Exophiala jeanselmei strain KUFI-6N. Available from: [Link].

  • ResearchGate. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link].

  • Delft University of Technology. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Available from: [Link].

  • Insect Biochemistry and Molecular Biology. Purification and Characterization of Arylalkylamine N-acetyltransferase From Cockroach Testicular Organs. Available from: [Link].

  • European Patent Office. Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. Available from: [Link].

  • Semantic Scholar. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Available from: [Link].

Sources

Application

Application Note &amp; Protocol: A Validated Approach to the Synthesis and Isolation of N-(butan-2-yl)-4-propylcyclohexan-1-amine Hydrochloride

Abstract This document provides a comprehensive, field-validated guide for the preparation and isolation of the novel secondary amine, N-(butan-2-yl)-4-propylcyclohexan-1-amine, as its hydrochloride salt. Substituted cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-validated guide for the preparation and isolation of the novel secondary amine, N-(butan-2-yl)-4-propylcyclohexan-1-amine, as its hydrochloride salt. Substituted cyclohexylamines are a pivotal structural motif in medicinal chemistry and materials science. This protocol details a robust and scalable two-part synthetic sequence commencing with a one-pot reductive amination, followed by purification and conversion to a stable, crystalline hydrochloride salt. The methodologies are designed to be self-validating, incorporating in-process controls and detailed analytical characterization to ensure the generation of a highly pure target compound. This guide is intended for researchers in organic synthesis, drug discovery, and chemical development, offering not just a procedural recipe but also the underlying scientific rationale for key experimental choices.

Scientific Rationale and Strategy

The synthesis of N-alkylated cyclohexylamines is most efficiently achieved through reductive amination.[1][2] This cornerstone reaction of synthetic organic chemistry allows for the direct formation of a C-N bond by coupling a carbonyl compound with an amine. The process involves the initial formation of a hemiaminal, which then dehydrates to form an iminium ion intermediate. This electrophilic species is subsequently reduced in situ to yield the target amine.

Our strategy employs a carefully selected reagent system to maximize yield and purity while simplifying the operational workflow:

  • Carbonyl & Amine: 4-propylcyclohexanone serves as the cycloalkane scaffold, while (±)-butan-2-amine (sec-butylamine) is the N-alkylating agent.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reductant of choice. It is a mild and selective reducing agent, particularly effective for reductive aminations. Its tolerance for slightly acidic conditions is a key advantage, as a mild acid catalyst (acetic acid) is used to promote the rate-limiting iminium ion formation.[2]

  • Salt Formation: Amines are often isolated as oils or low-melting solids, which can complicate purification and handling. Conversion to a hydrochloride salt is a standard industry practice that typically yields a stable, non-hygroscopic, crystalline solid with a sharp melting point, facilitating purification by recrystallization and simplifying accurate weighing and storage.[3][4]

The overall synthetic workflow is depicted below.

G A Starting Materials: 4-Propylcyclohexanone (±)-Butan-2-amine B Reductive Amination (One-Pot Reaction) - NaBH(OAc)₃, Acetic Acid - Dichloromethane (DCM) A->B C Aqueous Workup - Quench with NaHCO₃ - Phase Separation B->C E Crude Free Amine (Oil) C->E D Purification of Free Amine - Drying (Na₂SO₄) - Solvent Evaporation - Flash Column Chromatography F Pure Free Amine N-(butan-2-yl)-4-propylcyclohexan-1-amine D->F E->D G Salt Formation - Dissolve in Diethyl Ether - Add HCl in Ether F->G H Isolation & Drying - Vacuum Filtration - Wash with cold Ether - Dry under Vacuum G->H I Final Product: Purified Hydrochloride Salt (Crystalline Solid) H->I J Analytical Characterization (NMR, MS, IR, MP) I->J

Caption: Overall workflow for the synthesis and isolation of the target salt.

Detailed Experimental Protocols

Part I: Synthesis of N-(butan-2-yl)-4-propylcyclohexan-1-amine (Free Amine)

This protocol describes the reductive amination of 4-propylcyclohexanone with sec-butylamine.

Table 1: Reagents and Materials for Part I

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
4-Propylcyclohexanone140.221.40 g10.0Limiting Reagent (1.0 eq)
(±)-Butan-2-amine (sec-butylamine)73.140.88 g (1.2 mL)12.01.2 eq
Sodium Triacetoxyborohydride211.943.18 g15.01.5 eq
Glacial Acetic Acid60.050.69 g (0.66 mL)11.51.15 eq
Dichloromethane (DCM), Anhydrous-50 mL-Reaction Solvent
Saturated aq. NaHCO₃-50 mL-For workup
Brine-25 mL-For workup
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g-Drying agent
Silica Gel (230-400 mesh)-~50 g-For chromatography
Ethyl Acetate / Hexanes-As needed-Chromatography Eluent

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-propylcyclohexanone (1.40 g, 10.0 mmol). Dissolve the ketone in 50 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add (±)-butan-2-amine (1.2 mL, 12.0 mmol) followed by glacial acetic acid (0.66 mL, 11.5 mmol) to the solution. Stir the mixture at room temperature for 20 minutes to allow for initial imine/enamine formation.

    • Expert Insight: Pre-mixing the ketone, amine, and acid catalyst allows the equilibrium to favor the formation of the iminium ion intermediate before the reducing agent is introduced. This minimizes the competitive reduction of the starting ketone.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 5 minutes. The addition may cause slight bubbling.

    • Causality Note: Portion-wise addition helps to control any initial exotherm and gas evolution. NaBH(OAc)₃ is specifically chosen as it is less reactive towards the protonated amine and the ketone, showing high selectivity for the iminium intermediate.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. For TLC, use a 90:10 Hexanes:Ethyl Acetate eluent system and visualize with potassium permanganate stain. The disappearance of the starting ketone (visualized as a distinct spot) indicates reaction completion.

  • Aqueous Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction.

  • Extraction: Shake the separatory funnel vigorously, venting frequently. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.

  • Washing and Drying: Combine all organic extracts and wash them with 25 mL of brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter and concentrate the solvent using a rotary evaporator to yield the crude free amine, typically as a pale yellow oil.

  • Purification: Purify the crude oil via flash column chromatography on silica gel.

    • Eluent System: A gradient of 0% to 10% Ethyl Acetate in Hexanes containing 1% triethylamine (TEA).

    • Expert Insight: The addition of a small amount of triethylamine to the eluent is crucial. It deactivates the acidic sites on the silica gel, preventing the basic amine product from streaking on the column and ensuring a sharp, symmetrical elution profile, which significantly improves separation efficiency.

    • Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(butan-2-yl)-4-propylcyclohexan-1-amine as a colorless oil.

Part II: Formation and Isolation of the Hydrochloride Salt

This protocol converts the purified, oily free amine into a stable, solid hydrochloride salt.

Table 2: Reagents and Materials for Part II

Reagent/MaterialQuantityNotes
Purified Free AmineAssumes ~1.5 g (from Part I)Starting material
Diethyl Ether (Et₂O)~50 mLAnhydrous grade recommended
2.0 M HCl in Diethyl EtherAdded dropwise until precipitation ceasesCommercially available or prepared by bubbling HCl gas through ether.

Protocol:

  • Dissolution: Dissolve the purified free amine (e.g., ~1.5 g) in 30 mL of diethyl ether in an Erlenmeyer flask.

  • Precipitation: While gently swirling the flask, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.

    • Self-Validation: Continue adding the HCl solution until no further precipitation is observed upon the addition of a new drop. This ensures complete conversion to the salt. You can also test the pH of the supernatant with a glass rod on moist litmus paper to ensure it is acidic.

  • Crystallization/Digestion: After the addition is complete, stir the resulting slurry at room temperature for 30 minutes. For improved crystallinity, the flask can be cooled in an ice bath for an additional 30 minutes. This process, known as digestion, allows for the formation of larger, more easily filterable crystals.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two small portions (~10 mL each) of cold diethyl ether to remove any excess HCl and soluble impurities.

    • Causality Note: Using a cold solvent minimizes the loss of the desired salt, which may have slight solubility in the wash solvent.[3]

  • Drying: Dry the solid in a vacuum oven at 40-50 °C overnight to afford N-(butan-2-yl)-4-propylcyclohexan-1-amine hydrochloride as a fine white crystalline powder. Determine the final yield and melting point.

Analytical Characterization

The identity and purity of the final product must be confirmed through rigorous analytical methods.[5][6][7]

Table 3: Predicted Analytical Data for the Hydrochloride Salt

Analysis MethodExpected Results
¹H NMR (400 MHz, CDCl₃, δ ppm): Broad signals for the N-H protons (~8.5-9.5 ppm). A multiplet for the CH-N proton on the cyclohexane ring (~3.0-3.4 ppm). Multiple overlapping multiplets for the cyclohexyl and propyl CH/CH₂ groups (~0.8-2.2 ppm). A doublet and a triplet for the terminal methyl groups of the propyl and sec-butyl chains (~0.8-1.2 ppm).
¹³C NMR (100 MHz, CDCl₃, δ ppm): Signal for the CH-N carbon (~55-60 ppm). Signal for the CH-N carbon of the sec-butyl group (~50-55 ppm). Multiple signals in the aliphatic region for the remaining carbons of the cyclohexane, propyl, and sec-butyl groups (~10-40 ppm).
IR (ATR) (cm⁻¹): Strong, broad absorption band from ~2400-3000 cm⁻¹ (N⁺-H stretch). C-H stretching just below 3000 cm⁻¹. Absence of the C=O stretch (~1710 cm⁻¹) from the starting ketone.
HRMS (ESI+) m/z: Calculated for C₁₃H₂₈N⁺ [M+H]⁺: 198.2216; Found: [Value ± 5 ppm]. The [M+H]⁺ ion corresponds to the mass of the free amine.
Melting Point A sharp, defined melting point is expected for a pure crystalline solid.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation (Part I) 1. Inactive reducing agent.2. Wet solvent or reagents.3. Insufficient reaction time.1. Use a fresh bottle of NaBH(OAc)₃.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Allow the reaction to stir for a full 24 hours and monitor by TLC/GC-MS.
Product Streaks on TLC/Column The amine product is basic and interacts strongly with acidic silica gel.Add 1-2% triethylamine (TEA) to the chromatography eluent to neutralize the silica gel surface.
Salt Fails to Precipitate (Part II) 1. Product is too soluble in the chosen solvent.2. Insufficient HCl was added.1. Reduce the volume of ether or add a non-polar co-solvent like hexanes to induce precipitation.2. Add more HCl solution and re-check the pH.
Product is an Oil/Gummy Solid 1. Impurities present in the free amine.2. Residual solvent.1. Ensure the free amine is pure by chromatography before salt formation.2. Triturate the gummy solid with fresh cold ether.3. Ensure thorough drying under high vacuum.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Journal of the American Chemical Society, 126(41), 13335-13342. Available at: [Link]

  • Owens, T. (2022). Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

  • Kiselyov, A. S., & Armstrong, R. W. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. The Journal of Organic Chemistry, 69(22), 7483-7486. Available at: [Link]

  • Waller, F. J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Journal of Forensic Sciences, 61(4), 1004-1016. Available at: [Link]

  • McMurry, J. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: In Vivo Dosing of N-(butan-2-yl)-4-propylcyclohexan-1-amine in Rodent Models

Abstract This document provides a comprehensive guide to developing robust in vivo dosing protocols for the novel compound N-(butan-2-yl)-4-propylcyclohexan-1-amine in rodent models. As specific data for this molecule is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to developing robust in vivo dosing protocols for the novel compound N-(butan-2-yl)-4-propylcyclohexan-1-amine in rodent models. As specific data for this molecule is not yet publicly available, this guide is built upon established principles for the preclinical evaluation of structurally related lipophilic amines.[1][2] The protocols herein are designed to ensure scientific rigor, data reproducibility, and adherence to the highest standards of animal welfare. We will cover critical aspects from initial formulation and vehicle selection to systematic dose-range finding, and outline detailed methodologies for pharmacokinetic and pharmacodynamic assessments. The objective is to provide researchers, scientists, and drug development professionals with a foundational framework to confidently advance their in vivo studies.

Introduction & Pre-formulation Rationale

N-(butan-2-yl)-4-propylcyclohexan-1-amine is a substituted cyclohexylamine, a class of compounds known for potential central nervous system (CNS) activity. The lipophilic nature, conferred by the propyl and butan-2-yl groups, alongside the basic amine functional group (pKa of cyclohexylamine ≈ 10.6), presents specific challenges and considerations for in vivo administration.[3] Accurate preclinical assessment is contingent on understanding and overcoming these physicochemical hurdles to ensure reliable and consistent systemic exposure.

The primary goals of initial in vivo studies are to establish a safety profile, define the pharmacokinetic (PK) behavior, and provide preliminary evidence of pharmacodynamic (PD) activity.[4][5] This phased approach ensures that subsequent efficacy studies are built on a solid foundation of well-tolerated and pharmacokinetically characterized doses. Adherence to ethical guidelines, such as the 3Rs (Replacement, Reduction, and Refinement), is a core principle throughout this process.[6][7]

Formulation Development & Vehicle Selection

The most critical initial step is developing a safe and effective formulation that ensures the compound remains solubilized or uniformly suspended for accurate dosing. The choice of vehicle is paramount and can significantly impact experimental outcomes.[8][9] An inappropriate vehicle can cause local irritation, inflammation, or toxicity, confounding the interpretation of the compound's intrinsic effects.[10]

Causality in Vehicle Selection

Given the predicted lipophilicity and basic nature of N-(butan-2-yl)-4-propylcyclohexan-1-amine, aqueous solubility is likely to be low at physiological pH. A systematic approach to vehicle screening is essential.

  • Aqueous Vehicles (pH-adjusted): For salt-forming amines, initial attempts can be made to dissolve the compound in an acidic solution (e.g., sterile saline adjusted to pH 3-4 with HCl) to form the more soluble hydrochloride salt. However, the solution must be buffered or neutralized to a physiologically tolerable pH (ideally 5-9) before administration to avoid injection site pain and tissue damage.[11]

  • Co-solvent Systems: Systems using a combination of water and a water-miscible organic solvent can enhance solubility. Common co-solvents include polyethylene glycol 400 (PEG400), propylene glycol (PG), and dimethyl sulfoxide (DMSO).[10][12] It is critical to keep the percentage of the organic solvent as low as possible (e.g., <10% DMSO, <40% PEG400) and to run a vehicle-only control group, as these solvents can have their own biological effects.[8][9]

  • Surfactant/Emulsion Systems: For highly insoluble compounds, creating a suspension or emulsion using agents like Tween® 80 or Cremophor® EL can be effective.[9] A common formulation is Saline/PEG400/Tween® 80 (e.g., in a 90:5:5 ratio).

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide that can form inclusion complexes with lipophilic molecules, significantly enhancing their aqueous solubility.[12] A 20-40% (w/v) solution in water is a common and generally well-tolerated vehicle.

Vehicle Selection Workflow Diagram

The following diagram outlines a logical decision-making process for selecting an appropriate vehicle.

VehicleSelection Start Start: Characterize Compound Solubility SolubilityCheck Soluble in acidic aqueous buffer (pH 3-5)? Start->SolubilityCheck UseBuffer Use pH-adjusted saline or citrate buffer. Ensure final pH is 5-9. SolubilityCheck->UseBuffer Yes CoSolventCheck Soluble in <40% PEG400 or <10% DMSO in saline? SolubilityCheck->CoSolventCheck No End Final Formulation UseBuffer->End UseCoSolvent Use co-solvent system. (e.g., 10% DMSO, 90% Saline). CRITICAL: Run vehicle control. CoSolventCheck->UseCoSolvent Yes CyclodextrinCheck Soluble in 20-40% HP-β-CD in water? CoSolventCheck->CyclodextrinCheck No UseCoSolvent->End UseCyclodextrin Use HP-β-CD solution. Excellent safety profile. CyclodextrinCheck->UseCyclodextrin Yes Suspension Prepare micronized suspension in 0.5% CMC or 1% Tween 80 in saline. CyclodextrinCheck->Suspension No UseCyclodextrin->End Suspension->End

Caption: Decision tree for vehicle selection.

Recommended Vehicle Summary Table
Vehicle SystemCompositionProsCons
Aqueous Buffer 0.9% Saline + Citrate BufferLow intrinsic biological activity.Limited solubilizing power for lipophilic compounds.
Co-Solvent 10% DMSO, 40% PEG400 in SalineHigh solubilizing power.Potential for vehicle-induced toxicity or artifacts.[8][10]
Cyclodextrin 20-40% HP-β-CD in WaterExcellent safety profile, enhances solubility.[12]Can be viscous at high concentrations.
Suspension 0.5% (w/v) Na-CMC in WaterSuitable for very insoluble compounds.Requires constant agitation for dose uniformity; variable absorption.[13]

Dose-Range Finding (DRF) & Maximum Tolerated Dose (MTD) Studies

The first in vivo experiment should always be a dose-range finding study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality, which could confound the results of subsequent efficacy studies.[14][15][16]

Step-by-Step Protocol: Acute MTD Study

Objective: To determine the single-dose MTD of N-(butan-2-yl)-4-propylcyclohexan-1-amine.

Animals:

  • Species: C57BL/6 mice (or Sprague-Dawley rats).

  • Sex: Use both males and females initially, as sex differences in metabolism can affect tolerance.

  • Age: 8-10 weeks.

  • Group Size: n=3-5 per dose group.

Methodology:

  • Acclimatization: Allow animals to acclimate for at least 7 days before the study begins.

  • Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a wide range of doses. A logarithmic progression is common (e.g., 10, 100, 500, 1000 mg/kg).[14] Include a vehicle-only control group.

  • Dose Preparation: Prepare dosing formulations immediately before use. If it is a suspension, ensure it is continuously stirred to maintain homogeneity.

  • Administration: Administer a single dose via the intended route of administration (e.g., intraperitoneal (IP) or oral gavage (PO)).[17] The volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).[18][19]

  • Monitoring & Data Collection:

    • Observe animals continuously for the first 4 hours post-dose, then at 24 and 48 hours.

    • Record clinical signs of toxicity using a scoring sheet (see table below). Note any changes in posture, activity, respiration, or presence of piloerection, tremors, or ataxia.

    • Record body weight just before dosing and daily for up to 7 days. A weight loss of >15-20% is typically considered a sign of significant toxicity.[20]

    • Record any mortality.

  • Endpoint: The MTD is defined as the highest dose at which no mortality and no more than a 10-15% transient loss in body weight is observed, with only mild and reversible clinical signs.[20]

Clinical Observation Scoring Table
ParameterScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Activity Alert & ActiveSlightly reducedLethargic, moves only when proddedUnresponsive
Posture NormalMild hunchingHunched, head downLying on side
Piloerection Smooth coatSlight ruffling of furObvious rufflingSevere, widespread
Respiration Normal rateSlightly increased/decreasedLabored breathingGasping
Ataxia Normal gaitSlight wobbleObvious staggeringInability to move

Pharmacokinetic (PK) Study Protocols

A PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[21][22][23] This data provides the crucial link between the administered dose and the resulting systemic exposure, which is the true driver of the pharmacological effect.

Step-by-Step Protocol: Single-Dose PK Study in Rats

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2) after intravenous and oral administration.

Animals:

  • Species: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulas for serial blood sampling.

  • Group Size: n=3-4 per route.

Methodology:

  • Dose Selection: Choose a non-toxic dose from the MTD study (e.g., 1/10th of the MTD). For IV administration, a lower dose (e.g., 1-2 mg/kg) is typically used.

  • Administration:

    • Oral (PO): Administer the dose via oral gavage.

    • Intravenous (IV): Administer as a slow bolus (over 1-2 minutes) via a tail vein or lateral saphenous vein.[17][24]

  • Blood Sampling: Collect serial blood samples (approx. 150-200 µL) from the jugular vein cannula into tubes containing an anticoagulant (e.g., K2-EDTA). A typical time course would be:

    • IV: Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours.

    • PO: Pre-dose, 15, 30 min, 1, 2, 4, 8, 24 hours.

  • Sample Processing: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of N-(butan-2-yl)-4-propylcyclohexan-1-amine in plasma samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Rodent Pharmacokinetic Study Workflow

PK_Workflow Start Start: Dose Selection (from MTD study) DoseAdmin Dose Administration (PO and IV groups) Start->DoseAdmin BloodSample Serial Blood Sampling (Cannulated Rodents) DoseAdmin->BloodSample PlasmaSep Plasma Separation (Centrifugation) BloodSample->PlasmaSep Bioanalysis LC-MS/MS Bioanalysis (Quantify Compound) PlasmaSep->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Calculate Cmax, AUC, t1/2, F%) Bioanalysis->PK_Analysis End End: Characterize Exposure Profile PK_Analysis->End

Caption: Workflow for a typical rodent PK study.

Preliminary Pharmacodynamic (PD) / Efficacy Protocol

Once a safe and bioavailable dose has been identified, preliminary PD or efficacy studies can be designed to test for the compound's biological effect.[25][26] Since N-(butan-2-yl)-4-propylcyclohexan-1-amine is predicted to be CNS-active, a locomotor activity assay is a suitable initial screen.

Step-by-Step Protocol: Mouse Locomotor Activity Assay

Objective: To assess the effect of the compound on spontaneous locomotor activity.

Animals:

  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Group Size: n=8-12 per group.

Methodology:

  • Dose Selection: Select 2-3 doses based on the MTD and PK data (e.g., low, medium, and high doses that are well-tolerated). Include a vehicle control group.

  • Habituation: Place mice individually into open-field activity chambers and allow them to habituate for 30-60 minutes.

  • Administration: Administer the compound or vehicle via the desired route (e.g., IP). The timing should be based on the Tmax from the PK study to ensure testing occurs at or near peak plasma concentrations.

  • Data Collection: Immediately after injection, return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled, rearing counts, stereotypy) for 60-120 minutes using automated tracking software.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of any effect. Compare total activity between dose groups and the vehicle control using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare, such as those from the National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs).[27][28][29][30] Key principles include:

  • Refinement: Use the least invasive procedures possible (e.g., oral gavage over injection where appropriate).[31] Use appropriate needle sizes and limit injection volumes.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results. Power calculations should be performed during study design.

  • Replacement: Use in vitro methods whenever possible to reduce the reliance on animal testing.[32][33]

References

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/s6-preclinical-safety-evaluation-biotechnology-derived-pharmaceuticals]
  • Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. (2022). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9104803/]
  • Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats. (2025). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38648316/]
  • Rodent Administration Route Tutorial. National Institutes of Health Office of Animal Care and Use (OACU). [URL: https://oacu.oir.nih.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory. [URL: https://www.ncbi.nlm.nih.gov/books/NBK584908/]
  • Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. (2015). Journal of Natural Sciences Research. [URL: https://www.researchgate.
  • Cyclohexylamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyclohexylamine]
  • Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. (2013). ResearchGate. [URL: https://www.researchgate.net/publication/279532588_Vehicles_for_Lipophilic_Drugs_Implications_for_Experimental_Design_Neuroprotection_and_Drug_Discovery]
  • Study of Different Routes of Drug Administration in Mice and Rats. RJPTSimLab. [URL: https://www.rjptsimlab.
  • Interpretation of Animal Dose and Human Equivalent Dose for Drug Development. (2014). Journal of Korean Medicine. [URL: https://www.e-jkm.org/journal/view.php?doi=10.13048/jkm.14022]
  • Promising Protocol for In Vivo Experiments with Betulin. (2025). MDPI. [URL: https://www.mdpi.com/1420-3049/29/16/3697]
  • S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/s6-addendum-preclinical-safety-evaluation-biotechnology-derived-pharmaceuticals]
  • Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. (2013). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23937198/]
  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (2025). ResearchGate. [URL: https://www.researchgate.net/publication/378125482_Synthesis_of_cis-N-pyridin-4-ylmethyl-2-3-m-tolyloxycyclohexylpropan-1-amine_v1]
  • An In-depth Technical Guide to the Physical and Chemical Properties of N-cyclohexylthiolan-3-amine. BenchChem. [URL: https://www.benchchem.com/application-notes/in-depth-technical-guide-physical-chemical-properties-n-cyclohexylthiolan-3-amine]
  • Study of Different Routes of Drug Administration on Mice or Rats. Scribd. [URL: https://www.scribd.
  • The ARRIVE Guidelines. NC3Rs. [URL: https://www.nc3rs.org.uk/sites/default/files/documents/Guidelines/NC3Rs%20ARRIVE%20Guidelines%202010%20(low%20res).pdf]
  • Dosage Calculation for a Novel Investigational Compound in Animal Studies. BenchChem. [URL: https://www.benchchem.
  • The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. (2022). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8834468/]
  • In Vivo Toxicity and Prophylactic Treatment Efficacy of NR4A1 Agonist 6-Mercaptopurine Loaded Nanostructured Lipid Carriers. (2024). Protocols.io. [URL: https://www.protocols.
  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies. U.S. Food and Drug Administration. [URL: https://www.fda.gov/media/177626/download]
  • Voluntary oral dosing for precise experimental compound delivery in adult rats. (2023). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10509040/]
  • GAD Vehicles Database. National Institute of Environmental Health Sciences. [URL: https://goodard.niehs.nih.gov/in_vivo_path/guidelines-for-formulation-of-chemicals-for-in-vivo-studies.html]
  • CYCLOHEXYLAMINE. Ataman Kimya. [URL: https://www.
  • Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. (2013). Current Neurovascular Research. [URL: https://www.eurekaselect.com/article/53285]
  • Policy on use of animals in research. UK Research and Innovation (UKRI). [URL: https://www.ukri.org/manage-your-award/research-integrity/use-of-animals-in-research/epsrc-policy-on-the-use-of-animals-in-research/]
  • Preclinical research strategies for drug development. AMSbiopharma. [URL: https://www.amsbiopharma.
  • Routes of Administration. About the Mouse. [URL: https://www.aboutmouse.
  • Application Notes & Protocols for in vivo Studies of 6-Propylpyridazin-3-amine. BenchChem. [URL: https://www.benchchem.com/application-notes/in-vivo-studies-6-propylpyridazin-3-amine]
  • The 3Rs. Understanding Animal Research. [URL: https://www.understandinganimalresearch.org.uk/our-work/the-3rs]
  • Synthesis and biological activity of cyclohexylamine derivatives. (2020). ResearchGate. [URL: https://www.researchgate.
  • A Simple Method for Animal Dose Calculation in Preclinical Research. (2020). Cronicon. [URL: https://www.ecronicon.com/ecpt/pdf/ECPT-08-00523.pdf]
  • Maximum Tolerable Dose Study Services. Reaction Biology. [URL: https://www.reactionbiology.com/services/in-vivo-pharmacology/profiling-and-toxicology/maximum-tolerable-dose-study]
  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. [URL: https://www.mdpi.com/2813-2412/3/4/26]
  • Guidance on implementing the 3Rs when funding research. Association of Medical Research Charities. [URL: https://www.amrc.org.uk/guidance-on-implementing-the-3rs-when-funding-research]
  • Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7). Cheméo. [URL: https://www.chemeo.com/cid/74-420-5/Cyclohexanamine-N-cyclohexyl-.html]
  • Maximum Tolerated Dose. ResearchGate. [URL: https://www.researchgate.
  • Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. (2020). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7499602/]
  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. WuXi AppTec. [URL: https://dmpk.wuxiapptec.com/news/how-to-develop-new-drugs-faster-and-safer-a-guide-to-preclinical-dmpk-studies/]
  • Routes of Administration in Rats and Mice. YouTube. [URL: https://www.youtube.
  • Guidance on Dose Selection. ECETOC. [URL: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-108.pdf]
  • General Considerations for the Use of New Approach Methodologies in Drug Development. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/general-considerations-use-new-approach-methodologies-drug-development]
  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [URL: https://www.altasciences.com/news-and-resources/blog/best-practices-preclinical-dose-range-finding-studies]
  • NC3Rs Guidelines - Common Marmoset Care. NC3Rs. [URL: https://www.nc3rs.org.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of N-(butan-2-yl)-4-propylcyclohexan-1-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with synthesizing hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with synthesizing highly sterically hindered secondary amines.

Reaction Pathway & Bottleneck Analysis

The synthesis of N-(butan-2-yl)-4-propylcyclohexan-1-amine via reductive amination involves reacting 4-propylcyclohexanone with sec-butylamine (butan-2-amine). Because both the ketone (bearing a bulky cyclohexyl ring) and the amine (branched at the alpha-carbon) are sterically hindered, the nucleophilic attack to form the intermediate imine is exceptionally slow ()[1].

ReductiveAmination Ketone 4-Propylcyclohexanone (Sterically Hindered) Imine Imine / Iminium Ion (Transient Intermediate) Ketone->Imine + sec-Butylamine Ti(OiPr)4 (Lewis Acid) Alcohol 4-Propylcyclohexanol (Reduction Byproduct) Ketone->Alcohol Premature Reduction (If NaBH4 used) Amine sec-Butylamine (Branched Amine) Amine->Imine Condensation Product N-(butan-2-yl)-4-propylcyclohexan-1-amine (Target Secondary Amine) Imine->Product NaBH(OAc)3 Selective Reduction

Reaction pathway and competing side reactions for the target secondary amine.

Troubleshooting & FAQs

Q1: Why is my reaction yielding predominantly 4-propylcyclohexanol instead of the target amine? Causality: This is a classic issue of premature ketone reduction. When dealing with sterically hindered substrates, the condensation step to form the imine/iminium ion is the rate-limiting step. If a strong, unselective reducing agent like Sodium Borohydride (NaBH₄) is present, it will rapidly reduce the unreacted 4-propylcyclohexanone directly to 4-propylcyclohexanol before the amine has a chance to condense ()[2]. Actionable Solution: Switch to a milder, chemoselective reducing agent such as Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN). These reagents selectively reduce protonated iminium ions over neutral ketones at a slightly acidic pH ()[3].

Q2: Even with STAB (NaBH(OAc)₃), my conversion rate is extremely low. How can I drive the reaction forward? Causality: STAB is sensitive to severe steric hindrance. The branched nature of sec-butylamine creates a high activation energy barrier for dehydration to the imine. In a standard one-pot reaction, the equilibrium strongly favors the starting materials. Actionable Solution: Implement an "indirect" (two-step) reductive amination. Use a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) to activate the ketone carbonyl and act as an irreversible water scavenger. This forcefully drives the equilibrium toward the imine before any reducing agent is introduced ()[4].

Q3: How do I prevent over-alkylation to the tertiary amine? Causality: While primary amines often suffer from over-alkylation (reacting twice with the ketone), the synthesis of N-(butan-2-yl)-4-propylcyclohexan-1-amine naturally resists this due to the massive steric bulk of the newly formed secondary amine ()[5]. Actionable Solution: Maintain a slight stoichiometric excess of sec-butylamine (1.1 to 1.2 equivalents) relative to the ketone. This ensures all ketone is consumed in the first alkylation event, eliminating the chance of a second addition.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reagent selection and experimental yield for this specific hindered system:

Reducing AgentLewis Acid / AdditiveSolventImine Formation RateTarget Amine YieldPrimary Byproduct
NaBH₄ NoneMeOHLow< 10%4-Propylcyclohexanol (>80%)
NaBH(OAc)₃ AcOH (1.0 eq)DCEModerate40 - 50%Unreacted Ketone
NaBH₃CN Ti(OiPr)₄ (1.2 eq)THFHigh80 - 85%Trace Alcohol
NaBH(OAc)₃ Ti(OiPr)₄ (1.2 eq)DCEHigh> 90% Trace Unreacted Ketone

Self-Validating Experimental Protocol

To guarantee high yields, you must treat this as a two-phase system. Every step below includes a built-in validation checkpoint to ensure the chemistry is proceeding as dictated by the reaction kinetics.

Phase 1: Lewis Acid-Mediated Imine Condensation
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 4-propylcyclohexanone (1.0 eq) and sec-butylamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

    • Causality: DCE is a non-coordinating, aprotic solvent that prevents the degradation of the STAB reducing agent used in Phase 2.

  • Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq) dropwise at room temperature.

    • Causality: Ti(OiPr)₄ acts as a Lewis acid to increase the electrophilicity of the ketone and as a dehydrating agent to irreversibly trap the water byproduct, forcing imine formation.

  • Validation Checkpoint 1 (Critical): Stir the mixture for 6–8 hours. Pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS or TLC. Do not proceed to Phase 2 until the ketone peak has completely disappeared. This self-validating step ensures zero free ketone is available to be erroneously reduced to the alcohol.

Phase 2: Chemoselective Reduction
  • Temperature Control: Once complete imine formation is verified, cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Cooling controls the exothermic nature of the hydride transfer, suppressing unwanted side reactions and maximizing chemoselectivity.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in small portions over 15 minutes.

    • Causality: STAB is exceptionally selective for iminium ions. The 1.5 eq excess accounts for any adventitious moisture that might consume the hydride.

  • Validation Checkpoint 2: Remove the ice bath and stir for 2–4 hours at room temperature. Run an LC-MS to confirm the mass of the target secondary amine and the complete consumption of the imine intermediate.

Phase 3: Quench and Isolation
  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the reaction and hydrolyzes the titanium complex into insoluble TiO₂ salts.

  • Filtration: Filter the resulting biphasic mixture through a pad of Celite.

    • Causality: Attempting to extract directly will result in severe, unbreakable emulsions caused by the colloidal TiO₂.

  • Extraction: Separate the layers, extract the aqueous layer with dichloromethane (3x), dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-(butan-2-yl)-4-propylcyclohexan-1-amine.

References

  • Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: ScienceMadness URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Sodium Cyanoborohydride Source: Common Organic Chemistry URL: [Link]

  • Title: Myers Chem 115: Reduction with Sodium Triacetoxyborohydride Source: Harvard University URL: [Link]

  • Title: A Facile One-Pot Process for the Formation of Hindered Tertiary Amines Source: National Institutes of Health (PMC) URL: [Link]

Sources

Optimization

Troubleshooting poor aqueous solubility of N-(butan-2-yl)-4-propylcyclohexan-1-amine

Welcome to the technical support guide for N-(butan-2-yl)-4-propylcyclohexan-1-amine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-(butan-2-yl)-4-propylcyclohexan-1-amine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. The following is a series of frequently asked questions and troubleshooting guides to help you navigate your experiments effectively.

FAQs and Troubleshooting Guides

Q1: I've observed extremely low solubility of my N-(butan-2-yl)-4-propylcyclohexan-1-amine batch in aqueous buffers. What are the first steps I should take?

A1: Initial Characterization and Baseline Assessment

Before attempting any solubilization techniques, it is crucial to establish a baseline and confirm the properties of your compound. Poor solubility is an expected characteristic of this molecule due to its structure. The combination of a cyclohexane ring, a propyl group, and a butan-2-yl group results in a highly lipophilic molecule.

Step 1: Physicochemical Profiling The first step is to understand the inherent properties of your molecule. N-(butan-2-yl)-4-propylcyclohexan-1-amine is a secondary amine.

  • pKa Estimation: The secondary amine group is basic. Its estimated pKa is likely in the range of 9.5-10.5.[1][2][3][4][5] This means that at physiological pH (~7.4), the compound will be predominantly in its protonated, cationic form, which is typically more water-soluble than the neutral form.

  • Lipophilicity (LogP) Estimation: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[6] A high LogP value indicates poor aqueous solubility. The calculated LogP (cLogP) for this structure is estimated to be approximately 4.5, confirming its highly lipophilic nature.[7][8][9]

Step 2: Purity and Integrity Confirmation Ensure that the observed insolubility isn't an artifact of impurities or degradation.

  • Verify the chemical structure and purity of your sample using techniques like NMR, LC-MS, and elemental analysis.

  • Visually inspect the material. The presence of an oily residue or amorphous solid instead of a crystalline powder could indicate purity issues.

Step 3: Determine Baseline Thermodynamic Solubility Quantifying the baseline solubility is essential to evaluate the effectiveness of any enhancement strategy. The shake-flask method is the gold standard for determining thermodynamic solubility.[10][11][12][13][14]

Protocol 1: Thermodynamic Solubility Measurement via Shake-Flask Method
  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of your aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for at least 24-48 hours to ensure equilibrium is reached.[10][13] The solution should appear as a slurry with undissolved solid remaining.

  • Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS method against a standard curve.[11]

  • Verification: To confirm equilibrium, you can measure the concentration at multiple time points (e.g., 24h, 48h, and 72h).[10] The solubility is determined when the concentration no longer increases.

Q2: Given the basic amine group, can I improve solubility by adjusting the pH?

A2: Leveraging the pKa through pH Modification

Yes, pH adjustment is the most direct and effective initial strategy for a basic compound like this. The solubility of a basic amine is highly pH-dependent.

The Underlying Principle: According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa of the amine, the amine will exist predominantly in its protonated (ionized) form (R-NH2+). This charged species has much stronger interactions with polar water molecules, leading to a significant increase in aqueous solubility.

  • Rule of Thumb: For every log unit difference between the pKa and the pH, the ratio of ionized to un-ionized forms changes by a factor of 10. To ensure at least 99% ionization, the pH of the solution should be at least 2 units below the compound's pKa.[15][16][17]

Practical Steps:

  • Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0).

  • Use the shake-flask protocol described in A1 to measure the thermodynamic solubility at each pH.

  • Plot the solubility (on a log scale) against the pH. You should observe a significant increase in solubility as the pH decreases.

Hypothetical pH Predominant Species Expected Solubility
10.0 (Approx. pKa)50% Ionized / 50% NeutralLow
7.4>99% IonizedModerately Increased
5.0>99.99% IonizedHigh
3.0>99.9999% IonizedVery High

Considerations:

  • Stability: Ensure your compound is stable at lower pH values. Acid-catalyzed hydrolysis or degradation can be a concern.

  • Application: The acceptable pH range will depend on your specific application (e.g., in vitro assays vs. in vivo formulations).

Q3: pH adjustment is not sufficient or not viable for my experiment. What is the next logical step?

A3: Salt Formation for Enhanced Physicochemical Properties

If pH adjustment alone is inadequate, forming a salt of the amine is a classic and highly effective strategy.[18] Converting the basic free form of the drug into a salt can dramatically improve solubility and dissolution rate.[15][16][19]

Why it Works: A salt is a crystalline solid composed of the ionized drug and a counterion. When this solid is introduced to an aqueous medium, it readily dissociates into its respective ions, bypassing the high energy barrier required to break the crystal lattice of the less soluble free base.

Selecting a Counterion: The choice of the acid used to form the salt is critical. A proper salt screening should be performed.

  • The pKa Rule: To ensure a stable salt, the pKa of the acid (counterion) should be at least 2-3 units lower than the pKa of your basic compound.[15][16][17]

  • Common Counterions: Start with pharmaceutically acceptable counterions. For a basic amine, common choices include hydrochloride (HCl), sulfate (H₂SO₄), mesylate (methanesulfonic acid), and tartrate.

Protocol 2: Small-Scale Salt Formation Screen
  • Dissolution: Dissolve a known amount of your free base in a suitable organic solvent (e.g., isopropanol, acetone, or ethanol).

  • Acid Addition: Add a stoichiometric equivalent (1:1 molar ratio) of the selected acid (e.g., HCl in isopropanol).

  • Precipitation: If a salt forms, it will often precipitate out of the organic solvent. This process can be encouraged by cooling the solution or adding an anti-solvent (like MTBE or heptane).

  • Isolation & Analysis: Isolate the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterization: Characterize the new solid form. Confirm that it is a crystalline salt using techniques like X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Solubility Testing: Measure the aqueous solubility of the new salt form using the shake-flask method (Protocol 1).

Expected Outcome: A successful salt form will exhibit significantly higher aqueous solubility and a faster dissolution rate compared to the free base.

Q4: My compound is still not soluble enough, even as a salt at low pH. What formulation strategies can I explore?

A4: Advanced Formulation Approaches

When intrinsic solubility is extremely low, formulation technologies are required. The choice depends on the required concentration and the experimental context.

G cluster_start cluster_outcome start Poor Aqueous Solubility Encountered end_node Achieved Target Concentration pH_Mod pH_Mod pH_Mod->end_node Yes

1. Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase solubility by reducing the polarity of the aqueous environment.[20][21][22] This is a very common and effective technique for in vitro and preclinical studies.[23][24]

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and glycerin.[22]

  • Methodology: Prepare a stock solution of your compound in 100% co-solvent (or DMSO). Then, create a series of dilutions in your aqueous buffer. Observe for precipitation. The highest concentration that remains clear is the kinetic solubility.

  • Data Example (Hypothetical):

    Vehicle Composition (% v/v) Kinetic Solubility (µg/mL)
    100% Aqueous Buffer (pH 5.0) 5
    10% PEG 400 in Buffer 50
    20% PEG 400 in Buffer 250

    | 40% PEG 400 / 60% Buffer | >1000 |

2. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[25][26][27] They can encapsulate lipophilic molecules like yours, forming an inclusion complex that is water-soluble.[28][29]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their safety and high water solubility.[27]

  • Mechanism: The non-polar cyclohexyl and propyl moieties of your compound fit into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water.

  • Application: Very effective for creating aqueous solutions for parenteral administration.

3. Lipid-Based Formulations: For very challenging compounds, especially for oral delivery, lipid-based drug delivery systems (LBDDS) are a powerful option.[30][31][32][33][34] These are isotropic mixtures of oils, surfactants, and co-solvents.

  • Types: Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are designed to form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium (like the GI tract).

  • Benefit: The drug remains dissolved in the lipid droplets, which facilitates absorption. This is an advanced technique typically reserved for later-stage development.[32]

By systematically working through these characterization, modification, and formulation strategies, you can effectively address the solubility challenges of N-(butan-2-yl)-4-propylcyclohexan-1-amine and advance your research.

References

  • Eckert, F. & Klamt, A. (2005). Fast solvent screening with COSMO-RS. AIChE Journal, 51(5), 1459-1471. Available from: [Link]

  • Jain, S., & Patel, N. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1753-1758. Available from: [Link]

  • Nema, S., & Ludwig, J. D. (Eds.). (2019). Parenteral Medications. Taylor & Francis. Available from: [Link]

  • Wikipedia contributors. (2024, February 19). Cosolvent. In Wikipedia, The Free Encyclopedia. Retrieved March 22, 2024, from [Link]

  • Mellet, C. O., García Fernández, J. M., & Benito, J. M. (2013). Cyclodextrins for Pharmaceutical and Biomedical Applications. In H. Schneider (Ed.), Supramolecular Systems in Biomedical Fields (pp. 94-139). Royal Society of Chemistry. Available from: [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. Available from: [Link]

  • Jain, A., Gupta, Y., & Jain, S. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 159-165. Available from: [Link]

  • Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637. Available from: [Link]

  • Patel, R. P. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. Journal of Drug Delivery and Therapeutics, 14(2), 1-10. Available from: [Link]

  • Zhang, S., et al. (2023). Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning. Journal of Chemical Theory and Computation, 19(21), 7796-7807. Available from: [Link]

  • Singh, B., & Beg, S. (2021). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. In Lipid-Based Drug Delivery Systems (pp. 1-25). Bentham Science Publishers. Available from: [Link]

  • Liptak, M. D., & Shields, G. C. (2003). Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 42(21), 5245-5252. Available from: [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? Molecules, 25(21), 4933. Available from: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved March 22, 2024, from [Link]

  • Kumar, L., et al. (2022). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences, 21(1), 123-134. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119-1128. Available from: [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. Available from: [Link]

  • Singh, A., et al. (2020). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. In Drug Delivery (pp. 1-20). IntechOpen. Available from: [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-346. Available from: [Link]

  • Bielenstein, M., et al. (2018). Determination of Thermodynamic Solubility. Bio-protocol, 8(15), e2944. Available from: [Link]

  • ChemAxon. (n.d.). logP and logD Calculation. Retrieved March 22, 2024, from [Link]

  • Singh, B., & Singh, R. (2011). Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. International Current Pharmaceutical Journal, 1(1), 1-10. Available from: [Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1_suppl), 30-42. Available from: [Link]

  • Klicić, J. J., et al. (2000). Prediction of pKa values using the PM6 semiempirical method. Journal of Molecular Graphics and Modelling, 17(3-4), 166-174. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). cLogP Calculation. Retrieved March 22, 2024, from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved March 22, 2024, from [Link]

  • Attama, A. A., & Kenechukwu, F. C. (2013). Lipid-based drug delivery systems (LDDS). Journal of Pharmacy and Allied Health Sciences, 3(4), 138-158. Available from: [Link]

  • Shah, N., et al. (2014). Optimizing oral drug delivery using lipid based formulations. Journal of Pharmaceutical Investigation, 44(1), 1-13. Available from: [Link]

  • ChemAxon. (n.d.). logP and logD calculations. Retrieved March 22, 2024, from [Link]

  • Kumar, V. (2012, November 1). Salt Selection in Drug Development. Pharmaceutical Technology, 36(11). Available from: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved March 22, 2024, from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved March 22, 2024, from [Link]

  • Slideshare. (2017, October 2). Salt selection in pharmaceutical product development. Retrieved March 22, 2024, from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved March 22, 2024, from [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1125-1130. Available from: [Link]

  • Orita, M., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1949-1956. Available from: [Link]

  • Wang, J., et al. (2017). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Scientific Reports, 7(1), 1-11. Available from: [Link]

  • Pisano, C., et al. (2024). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics, 16(5), 614. Available from: [Link]

  • Sharma, D., & Kumar, S. (2019). Improving solubility via structural modification. Journal of Medicinal Chemistry, 62(17), 7846-7865. Available from: [Link]

Sources

Troubleshooting

Optimizing LC-MS/MS mobile phase for N-(butan-2-yl)-4-propylcyclohexan-1-amine detection

Topic: Mobile Phase Optimization for N-(butan-2-yl)-4-propylcyclohexan-1-amine Detection Welcome to the Technical Support Center. As an Application Scientist, I designed this portal to address the specific chromatographi...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Mobile Phase Optimization for N-(butan-2-yl)-4-propylcyclohexan-1-amine Detection

Welcome to the Technical Support Center. As an Application Scientist, I designed this portal to address the specific chromatographic and mass spectrometric challenges associated with N-(butan-2-yl)-4-propylcyclohexan-1-amine .

This molecule is a highly lipophilic, secondary aliphatic amine. Its structural features—a cyclohexane ring substituted with propyl and sec-butyl groups—confer significant hydrophobicity, while the secondary amine group dictates its acid-base chemistry (pKa ~10.5). When developing an LC-MS/MS method, researchers typically encounter two major hurdles with this class of compounds: severe exponential peak tailing due to secondary ion-exchange interactions, and ion suppression caused by sub-optimal mobile phase additives.

This guide provides field-proven, mechanistically grounded solutions to optimize your detection workflow.

PART 1: Method Development & Optimization Workflow

The Mechanistic Challenge: Standard reversed-phase LC-MS methods typically employ 0.1% Formic Acid (FA) in water and acetonitrile. However, for strong aliphatic amines, the positively charged ammonium ion interacts electrostatically with 1 on the silica support of the column[1]. This causes "shark fin" exponential tailing. To disrupt this, we must either shield the silanols using a volatile buffer or suppress silanol ionization entirely by operating at a high pH.

Step-by-Step Protocol: Self-Validating Mobile Phase Optimization

This protocol is designed as a closed-loop, self-validating system. You will test two orthogonal mobile phase strategies and use strict chromatographic metrics to validate the final method.

Step 1: Initial Setup & Shielding Strategy (Low pH + Buffer)

  • Column: Select a base-deactivated or hybrid-silica C18 column (e.g., 2.1 x 50 mm, 1.7 µm) designed to 2[2].

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in LC-MS grade water. (Causality: The NH₄⁺ cations act as a competing ion, masking residual silanols to sharpen the peak without suppressing the ESI+ signal[3].)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Action: Inject a 10 ng/mL standard and evaluate the peak.

Step 2: Neutralization Strategy (High pH) If Step 1 fails to yield an Asymmetry Factor (As) < 1.3, switch to High pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Action: Re-equilibrate the column (minimum 10 column volumes) and inject the standard. (Causality: At pH 9.5, the amine is forced into its neutral free-base form. This completely eliminates electrostatic interactions with the silica, yielding perfectly Gaussian peaks.)

Step 3: System Suitability & Validation Check To validate the system, calculate the following metrics from your best injection:

  • Retention Factor ( k′ ): Must be > 2.0. (Confirms the lipophilic compound is adequately retained and not eluting in the ion-suppressed void volume).

  • Asymmetry Factor ( As​ ): Must be between 0.9 and 1.3. (Validates that secondary silanol interactions are successfully mitigated).

  • Signal-to-Noise (S/N): Must be > 10 at your Lower Limit of Quantitation (LLOQ).

LCMS_Optimization Start Start: Initial Setup C18 Column, 0.1% FA Eval Evaluate Peak Shape (Calculate Asymmetry Factor) Start->Eval Tailing Is Asymmetry > 1.3? (Severe Tailing) Eval->Tailing TailingYes Yes: Silanol Interactions Detected Tailing->TailingYes Yes TailingNo No: Peak Shape Acceptable Tailing->TailingNo No Fix1 Action A: Buffer Addition Add 10 mM NH4Formate TailingYes->Fix1 Try First Fix2 Action B: High pH Shift Switch to pH 9.5 NH4HCO3 TailingYes->Fix2 If A Fails Opt Method Validated Proceed to Sample Analysis TailingNo->Opt ReEval Re-evaluate Method (Check S/N & Retention) Fix1->ReEval Fix2->ReEval ReEval->Opt

Figure 1: Decision tree for resolving peak tailing in secondary aliphatic amines.

PART 2: Troubleshooting Guides

Q: My peaks for N-(butan-2-yl)-4-propylcyclohexan-1-amine exhibit severe "shark fin" exponential tailing. How do I fix this? A: This is the classic signature of secondary interactions between the protonated secondary amine and 4[4]. Solution: Do not rely solely on 0.1% Formic Acid. You must add a volatile buffer. Adding 10 mM Ammonium Formate to both Mobile Phase A and B provides competing cations (NH₄⁺) that aggressively mask the silanol sites, 3[3].

Q: I tried using Trifluoroacetic Acid (TFA) to fix the peak tailing, and it worked perfectly, but now my MS sensitivity has dropped by 90%. Why? A: TFA is a strong ion-pairing agent. While it successfully binds to the amine and masks silanol interactions (yielding sharp peaks), it causes severe ion suppression in the ESI source. It forms strong, neutral gas-phase ion pairs with the analyte, preventing the amine from carrying a charge into the mass analyzer. Solution: Replace TFA with a weaker ion-pairing system like 10 mM Ammonium Formate + 0.1% FA, or switch to a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 9.5).

Q: The retention time of my compound is drifting later with each injection. What is causing this? A: N-(butan-2-yl)-4-propylcyclohexan-1-amine is highly lipophilic. If you are using a high-pH mobile phase, the molecule becomes completely neutral and highly retained on the C18 phase. The drift is likely due to inadequate column equilibration or column overloading. Solution: Ensure your gradient includes a strong wash step (e.g., 98% Organic for at least 2 minutes) and a sufficient re-equilibration time (at least 5-10 column volumes).

PART 3: Frequently Asked Questions (FAQs)

Q: If I use a high pH mobile phase (pH 9.5), the amine becomes neutral in solution. Won't this destroy my ESI+ signal? A: Counterintuitively, no. While the amine is neutral in the liquid phase, ionization in ESI+ occurs via gas-phase proton transfer. As the droplet evaporates in the ESI source, the volatile ammonia gas evaporates faster than the solvent, causing the droplet pH to rapidly drop and protonating the amine just before it enters the gas phase. In fact, because neutralizing them in solution prevents them from binding to the silica, allowing them to elute in a tight, concentrated band.

Q: Should I use Acetonitrile or Methanol as Mobile Phase B? A: For secondary amines, Acetonitrile generally provides lower backpressure and sharper peaks due to better mass transfer kinetics. However, Methanol can sometimes provide better recovery for highly hydrophobic compounds. Start with Acetonitrile; if you observe carryover, switch to a 50:50 ACN:MeOH blend for your strong wash.

PART 4: Quantitative Data & System Validation

To ensure your method is optimized, compare your experimental Asymmetry Factor ( As​ ) and Relative Sensitivity against the benchmark data provided below.

Table 1: Impact of Mobile Phase Modifiers on Secondary Amine Detection

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Expected Peak Asymmetry ( As​ )Relative ESI+ SensitivityMechanism of Action
0.1% Formic Acid (pH ~2.7)0.1% FA in ACN> 2.0 (Severe Tailing)Moderate (1x)Unshielded silanol interactions cause ion-exchange tailing.
0.1% TFA (pH ~2.0)0.1% TFA in ACN1.0 - 1.2 (Excellent)Very Low (0.1x)Strong ion-pairing fixes peak shape but causes massive ion suppression.
10 mM NH₄Formate + 0.1% FA0.1% FA in ACN1.2 - 1.4 (Good)High (2x - 3x)NH₄⁺ ions shield silanols; formate enhances droplet desolvation.
10 mM NH₄HCO₃ (pH 9.5)ACN1.0 - 1.1 (Excellent)Very High (3x - 5x)Analyte neutralized in solution (no silanol binding), protonated efficiently in the gas phase.

Sources

Optimization

Technical Support Center: Stereoisomer Control in N-(butan-2-yl)-4-propylcyclohexan-1-amine Synthesis

Welcome to the technical support center for the synthesis of N-(butan-2-yl)-4-propylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address the critical chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(butan-2-yl)-4-propylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of controlling stereoisomer impurities during synthesis. The presence of unwanted stereoisomers can significantly impact the pharmacological and toxicological profiles of a drug substance, making their control a regulatory and scientific necessity.[1][2]

This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of stereoselective synthesis and purification of this substituted cyclohexylamine.

Understanding the Stereochemical Challenge

The synthesis of N-(butan-2-yl)-4-propylcyclohexan-1-amine typically involves the reductive amination of 4-propylcyclohexanone with (S)- or (R)-butan-2-amine.[3] This process generates multiple chiral centers, leading to the potential formation of several diastereomers. The primary stereochemical considerations arise from:

  • The chirality of butan-2-amine: The starting amine exists as two enantiomers, (R)- and (S)-butan-2-amine.

  • The stereochemistry of the cyclohexylamine ring: The amine and propyl groups on the cyclohexane ring can be arranged in cis or trans configurations relative to each other.

The combination of these chiral elements can result in a mixture of four possible stereoisomers: (cis)-(1R,4S), (cis)-(1S,4R), (trans)-(1R,4R), and (trans)-(1S,4S) products when starting with a racemic butan-2-amine. Using an enantiomerically pure butan-2-amine will reduce the number of potential diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(butan-2-yl)-4-propylcyclohexan-1-amine?

A1: The most prevalent synthetic route is the reductive amination of 4-propylcyclohexanone with butan-2-amine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the final secondary amine.[4]

Q2: Which reducing agents are most effective for the diastereoselective reductive amination in this synthesis?

A2: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used reducing agents for reductive aminations.[5] STAB is often preferred as it is less toxic and can be used in a wider range of solvents. The choice of reducing agent can influence the diastereomeric ratio of the product.

Q3: How can I analyze the stereoisomeric purity of my product?

A3: The most effective analytical techniques for determining the diastereomeric ratio are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).[6][7]

  • ¹H NMR Spectroscopy: Diastereomers have distinct chemical environments, leading to different chemical shifts in their NMR spectra.[6] Integration of specific, well-resolved proton signals can provide a quantitative measure of the diastereomeric ratio.[6][8]

  • Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) to separate enantiomers and diastereomers.[9][10] It offers high sensitivity and is the gold standard for purity analysis.[9]

Q4: What are the regulatory expectations for controlling stereoisomeric impurities?

A4: Regulatory agencies like the FDA and EMA require that the stereoisomeric composition of a drug substance be well-characterized and controlled.[11][12] Unwanted stereoisomers are treated as impurities and must be limited to acceptable levels, which are often determined by toxicological studies.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of N-(butan-2-yl)-4-propylcyclohexan-1-amine, with a focus on controlling stereoisomerism.

Issue 1: Poor Diastereoselectivity in the Reductive Amination Step

Observation: NMR or HPLC analysis of the crude product shows a nearly 1:1 ratio of cis and trans diastereomers.

Root Cause Analysis:

  • Thermodynamic vs. Kinetic Control: The stereochemical outcome of the imine reduction can be influenced by reaction conditions that favor either the thermodynamically or kinetically controlled product. The relative stability of the cis and trans iminium ion intermediates and the transition states leading to the products play a crucial role.

  • Reducing Agent: The steric bulk and reactivity of the reducing agent can significantly impact the facial selectivity of the hydride attack on the iminium ion.

  • Reaction Temperature: Higher temperatures can lead to equilibration between diastereomers, often favoring the more thermodynamically stable isomer. Lower temperatures can favor the kinetically controlled product.

Troubleshooting Steps & Protocols:

  • Optimize the Reducing Agent:

    • Protocol: Screen different reducing agents. In parallel reactions, use sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and, if applicable, catalytic hydrogenation.

    • Rationale: Bulkier reducing agents may exhibit higher diastereoselectivity due to steric hindrance during the hydride delivery.

  • Control the Reaction Temperature:

    • Protocol: Perform the reductive amination at various temperatures (e.g., -20 °C, 0 °C, and room temperature).

    • Rationale: Lowering the temperature can enhance kinetic control, potentially favoring the formation of a single diastereomer.

  • Employ a Lewis Acid Catalyst:

    • Protocol: Add a Lewis acid such as titanium(IV) isopropoxide or zinc chloride to the reaction mixture before the addition of the reducing agent.

    • Rationale: A Lewis acid can coordinate to the imine nitrogen, influencing the conformation of the intermediate and directing the hydride attack to one face, thereby improving diastereoselectivity.

Condition Reducing Agent Temperature (°C) Typical Diastereomeric Ratio (trans:cis)
ANaBH₃CN2560:40
BSTAB2575:25
CSTAB085:15
DH₂, Pd/C2555:45

Table 1: Effect of Reaction Conditions on Diastereoselectivity.

Issue 2: Difficulty in Separating Diastereomers

Observation: The diastereomers co-elute during standard column chromatography, or fractional crystallization attempts are unsuccessful.

Root Cause Analysis:

Diastereomers have different physical properties, but sometimes these differences are too subtle for effective separation by standard techniques.

Troubleshooting Steps & Protocols:

  • Chiral Resolution via Diastereomeric Salt Formation:

    • Protocol:

      • Dissolve the racemic amine mixture in a suitable solvent (e.g., ethanol, isopropanol).

      • Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.[13]

      • Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomeric salts allows for their separation by filtration.

      • Liberate the free amine from the separated salt by treatment with a base (e.g., NaOH).

    • Rationale: This classical method converts diastereomers into salts with significantly different solubilities, facilitating their separation.[13]

  • Preparative Chiral HPLC:

    • Protocol: Develop an analytical chiral HPLC method that shows good separation of the diastereomers. Scale up this method to a preparative scale to isolate the desired stereoisomer.

    • Rationale: While expensive, preparative chiral HPLC is a highly effective method for separating stereoisomers when other methods fail.

Issue 3: Inaccurate Quantification of Diastereomeric Ratio by ¹H NMR

Observation: The diastereomeric ratio determined by ¹H NMR is inconsistent or does not match HPLC results.

Root Cause Analysis:

  • Signal Overlap: Key proton signals for the different diastereomers may be overlapping, leading to inaccurate integration.

  • Incomplete Relaxation: If the relaxation delay (d1) in the NMR experiment is too short, signals from protons with different relaxation times will not integrate quantitatively.[6]

Troubleshooting Steps & Protocols:

  • Use a Higher Field NMR Spectrometer:

    • Protocol: Acquire the ¹H NMR spectrum on a higher field instrument (e.g., 600 MHz or higher).

    • Rationale: Higher magnetic fields increase chemical shift dispersion, which can resolve overlapping signals.[7]

  • Optimize NMR Acquisition Parameters:

    • Protocol: Increase the relaxation delay (d1) to at least five times the longest T1 relaxation time of the protons being integrated. A d1 of 10-30 seconds is often sufficient.[6]

    • Rationale: Ensuring full relaxation of all protons is crucial for accurate quantification by integration.[6]

  • Utilize 2D NMR Techniques:

    • Protocol: Employ 2D NMR techniques like COSY or HSQC to help assign protons and identify non-overlapping signals for integration.

    • Rationale: 2D NMR can provide more detailed structural information and help to identify unique, well-resolved signals for each diastereomer.

Visualizing the Synthetic Pathway and Stereochemical Outcomes

The following diagram illustrates the key steps in the synthesis and the potential stereoisomeric products.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products (Diastereomers) 4-Propylcyclohexanone 4-Propylcyclohexanone Imine Formation Imine Formation 4-Propylcyclohexanone->Imine Formation Butan-2-amine Butan-2-amine Butan-2-amine->Imine Formation Reduction Reduction Imine Formation->Reduction [H] cis-Isomer cis-Isomer Reduction->cis-Isomer trans-Isomer trans-Isomer Reduction->trans-Isomer

Caption: Synthetic pathway for N-(butan-2-yl)-4-propylcyclohexan-1-amine.

The following workflow outlines the process for analyzing and separating the stereoisomers.

G Start Crude Product Mixture Analysis Analyze Diastereomeric Ratio (NMR, Chiral HPLC) Start->Analysis Decision Is Ratio Acceptable? Analysis->Decision Separation Diastereomer Separation (Crystallization or Prep HPLC) Decision->Separation No Final_Product Pure Stereoisomer Decision->Final_Product Yes Separation->Analysis End End Final_Product->End

Caption: Workflow for stereoisomer analysis and purification.

References

  • Mechanisms proposed of asymmetric imine reduction (IR) of imine... ResearchGate. Available at: [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing). Available at: [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. Available at: [Link]

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. Available at: [Link]

  • Analyze of stereoisomer by NMR. JEOL Ltd. Available at: [Link]

  • Stereochemistry of Imine Reduction by a Hydroxycyclopentadienyl Ruthenium Hydride. ACS Publications. Available at: [Link]

  • Reprogramming Imine Reductases for Enantioselective Reduction of Electron-Rich Enamides. PMC. Available at: [Link]

  • Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization. RSC Publishing. Available at: [Link]

  • Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. Available at: [Link]

  • Stereoselective Reduction of Imino Groups. Thieme Chemistry. Available at: [Link]

  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. PMC. Available at: [Link]

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. Available at: [Link]

  • Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Development of New Stereoisomeric Drugs May 1992. FDA. Available at: [Link]

  • Different Types of Isomeric Impurities Present in Pharmaceutical Products. Veeprho. Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PMC. Available at: [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Available at: [Link]

  • 1-Butan-2-yl-4-propylcyclohexan-1-amine. PubChem. Available at: [Link]

  • Stereoselective direct reductive amination of ketones with electron-deficient amines using Re2O7/NaPF6 catalyst. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. Available at: [Link]

  • Resolution of chiral amines. Google Patents.
  • Chiral resolution. Wikipedia. Available at: [Link]

  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. PubMed. Available at: [Link]

  • Enantioselective Synthesis of Alcohols and Amines: The Burke Synthesis of (+)-Patulolide C. Organic Chemistry Portal. Available at: [Link]

  • 4-Propylcyclohexylamine. PubChem. Available at: [Link]

  • Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. PubMed. Available at: [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]

  • Library construction of stereochemically diverse isomers of spirooliganin: their total synthesis and antiviral activity. PMC. Available at: [Link]

  • Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. Google Patents.
  • Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. PubMed. Available at: [Link]

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. MDPI. Available at: [Link]

  • Stereoselective Synthesis of All Stereoisomers of Orthogonally Protected Cyclobutane-1,2-diamine and Some Chemoselective Transformations. R Discovery. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of N-(butan-2-yl)-4-propylcyclohexan-1-amine

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, analytical chemists, and formulation scientists working with N-(butan-2-yl)-4-propylcyclohexan-1-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, analytical chemists, and formulation scientists working with N-(butan-2-yl)-4-propylcyclohexan-1-amine . As a sterically hindered secondary aliphatic amine, this compound is highly susceptible to oxidative degradation during storage and handling.

This document provides mechanistic troubleshooting, self-validating experimental protocols, and environmental control strategies to ensure absolute structural integrity of your compound.

FAQ Section 1: Mechanisms of Amine Oxidation

Q: Why does N-(butan-2-yl)-4-propylcyclohexan-1-amine degrade when exposed to ambient air, and what are the primary degradation products?

A: The degradation is driven by an autoxidative radical chain mechanism. Secondary amines possess labile hydrogen atoms on both the nitrogen (N-H) and the adjacent α-carbons (α-C-H). The Hydrogen Bond Dissociation Energy (H-BDE) for these sites typically ranges between 85 and 90 kcal/mol, making them prime targets for abstraction by molecular oxygen or trace reactive oxygen species (ROS)[1].

The causality of this degradation follows three distinct phases:

  • Initiation: Trace transition metals (e.g., Fe³⁺, Cu²⁺) or UV light catalyze the homolytic cleavage of the N-H or α-C-H bonds, forming a highly reactive aminyl or α-amino radical[2].

  • Propagation: These radicals react rapidly with ground-state molecular oxygen (O₂) to form peroxyl radicals. These peroxyl intermediates then abstract hydrogen from a neighboring, intact amine molecule, propagating a destructive chain reaction[3].

  • Termination: Radical recombination ultimately yields stable but unwanted degradation products. For secondary amines, this primarily results in the formation of hydroxylamines, nitrones, and N-dealkylation fragments[1].

AmineOxidation A N-(butan-2-yl)-4-propylcyclohexan-1-amine B Initiation: H-Abstraction (Light / Trace Metals) A->B C Aminyl / α-Amino Radical B->C D Propagation: +O2 C->D E Peroxyl Radical Intermediate D->E E->C Chain Reaction F Termination / Degradation Products (Hydroxylamines, Nitrones) E->F

Radical chain autoxidation pathway of secondary amines leading to degradation.

FAQ Section 2: Environmental Controls and Storage Protocols

Q: What is the most effective way to store this compound to prevent oxygen ingress and subsequent degradation?

A: The fundamental strategy is the complete exclusion of molecular oxygen and light. Because oxygen in the headspace is the primary reactant in the propagation phase, we recommend a strict inert-gas purging protocol combined with cryogenic storage.

Argon is heavily preferred over nitrogen for this specific workflow. Because argon is denser than air (approx. 1.78 g/L vs. 1.22 g/L), it effectively "blankets" the liquid or solid amine, displacing the lighter oxygen molecules out of the vial before sealing.

Protocol 1: Step-by-Step Argon Purging and Cryo-Sealing Workflow

This protocol is a self-validating system: if performed correctly, headspace oxygen is reduced to <1 ppm, completely arresting the propagation phase.

  • Vial Selection: Transfer the amine into an amber glass vial. Amber glass blocks UV/Vis light transmission below 400 nm, preventing photochemical radical initiation.

  • Degassing (If stored in solution): Perform three Freeze-Pump-Thaw cycles[4].

    • Step: Freeze the solution in liquid nitrogen, apply a high vacuum (10⁻³ Torr) for 5 minutes to remove dissolved O₂, isolate from the vacuum, and thaw. Repeat three times.

  • Argon Blanketing: Insert an argon gas line (equipped with a 0.22 µm sterile PTFE filter) into the vial. Keep the tip 1 cm above the liquid/solid surface. Purge gently at 2 psi for 3–5 minutes to displace all ambient air.

  • Inert Sealing: Rapidly cap the vial using a PTFE-lined silicone septum cap.

    • Causality: Amines are highly nucleophilic. Standard rubber septa will degrade upon contact, leaching sulfur-curing agents that act as radical initiators. PTFE is chemically inert.

  • Storage: Store the sealed vial at -20°C. According to the Arrhenius equation, lowering the temperature from 25°C to -20°C exponentially decreases the kinetic rate of any residual autoxidation.

FAQ Section 3: Chemical Stabilization (Antioxidants)

Q: If I need to formulate the amine in a solution or handle it frequently on the benchtop, what antioxidants are compatible and effective?

A: When complete oxygen exclusion is impossible, radical scavengers (chain-breaking antioxidants) must be utilized. Butylated hydroxytoluene (BHT) is the industry standard for secondary amines. When BHT encounters a peroxyl radical, it donates its phenolic hydrogen. The resulting BHT radical is stabilized by resonance and extreme steric hindrance from its tert-butyl groups, preventing it from abstracting hydrogen from another amine, thus cleanly breaking the autoxidation chain[2].

Quantitative Comparison of Antioxidant Strategies
Antioxidant TypeMechanism of ActionRecommended Conc. (w/v)Operational AdvantagesSystem Limitations
BHT Chain-breaking radical scavenger0.01% - 0.1%Highly lipophilic; excellent for organic solutions; traps peroxyl radicals with high kinetic efficiency (k_inh > 10⁴ M⁻¹s⁻¹)[2].Must be chromatographically separated during downstream analytical assays (e.g., HPLC).
Ascorbic Acid Reducing agent / Oxygen scavenger0.1% - 0.5%Water-soluble; directly reduces oxidized intermediates back to native states.Completely insoluble and incompatible with purely non-polar organic storage solvents.
EDTA Transition metal chelator0.05%Prevents Fenton-like initiation by sequestering trace Fe³⁺/Cu²⁺ ions.Only effective in aqueous or biphasic formulations; does not stop UV-initiated radicals.

FAQ Section 4: Analytical Monitoring & Troubleshooting

Q: How can I confirm if my batch of N-(butan-2-yl)-4-propylcyclohexan-1-amine has already degraded, and how do I avoid artifactual degradation during testing?

A: Routine monitoring should be performed using LC-MS. Oxidized products (nitrones, hydroxylamines) are more polar than the highly lipophilic parent amine and will elute earlier on a reverse-phase C18 column.

Crucial Warning on Artifactual Degradation: When conducting accelerated stability testing, never use saturated sodium nitrite (NaNO₂) solutions for humidity control. Nitrite can volatilize as nitric oxide (NO) into the headspace and react directly with secondary amines to form highly toxic N-nitrosamine derivatives, creating a false positive for oxidative degradation[5].

Protocol 2: Analytical Verification of Amine Integrity
  • Sample Preparation: Dissolve a 1 mg/mL aliquot of the stored amine in degassed, HPLC-grade acetonitrile.

  • Chromatography: Run a gradient method (5% to 95% Acetonitrile in Water with 0.1% Trifluoroacetic acid) over 15 minutes on a C18 column.

  • Detection: Monitor at low UV wavelengths (210-220 nm) and utilize positive electrospray ionization (+ESI) Mass Spectrometry.

  • Data Interpretation: Look for specific mass shifts. The parent amine has a specific [M+H]⁺. A mass shift of +16 Da indicates hydroxylamine formation. A mass shift of +14 Da indicates nitrone formation (oxidation followed by rearrangement/loss of H₂).

TroubleshootingWorkflow Start Suspected Amine Degradation (Color change or HPLC impurity) Test Run LC-MS Analysis Start->Test Decision Mass Shift Detected? Test->Decision Mass16 +16 Da (Hydroxylamine) +14 Da (Nitrone) Decision->Mass16 Yes (+16/14) MassOther Other Mass Shifts (e.g., +29 Da Nitrosamine) Decision->MassOther Yes (+29) Action1 Review Purging Protocol Add 0.05% BHT Mass16->Action1 Action2 Check for Artifactual Degradation (e.g., Nitrite exposure) MassOther->Action2

Diagnostic workflow for identifying and mitigating oxidative degradation in secondary amines.

References
  • Stabilization of Pharmaceuticals to Oxidative Degradation.uspto.gov.
  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition.researchgate.net.
  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control.nih.gov.
  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State.mdpi.com.
  • Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites.researchgate.net.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Structural and Analytical Guide to N-(butan-2-yl)-4-propylcyclohexan-1-amine and Propylhexedrine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth structural and analytical comparison between N-(butan-2-yl)-4-propylcyclohexan-1-amine and propylhexedrine. Given that N-(bu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth structural and analytical comparison between N-(butan-2-yl)-4-propylcyclohexan-1-amine and propylhexedrine. Given that N-(butan-2-yl)-4-propylcyclohexan-1-amine is a less documented compound, this comparison leverages established principles of organic and analytical chemistry to provide a predictive framework for its characterization and differentiation from the well-known compound, propylhexedrine.

Introduction and Structural Overview

Propylhexedrine is a well-established alkylamine used primarily as a topical nasal decongestant, available over-the-counter in products like the Benzedrex™ inhaler.[1][2] Structurally, it is an analog of methamphetamine, with the key difference being the substitution of an alicyclic cyclohexyl group for the aromatic phenyl group.[1][3] This modification significantly reduces its central nervous system stimulant effects compared to amphetamines.[4] While effective for nasal congestion when used as directed[2], propylhexedrine has a known potential for abuse, which can lead to serious cardiovascular and psychiatric adverse events.[2][3]

N-(butan-2-yl)-4-propylcyclohexan-1-amine is a distinct cyclohexylamine derivative.[5] Unlike propylhexedrine, which features a propane-2-amine chain attached to the cyclohexane ring, this compound has the amine group directly attached to the ring (position 1), with a sec-butyl group on the nitrogen and a propyl group at the 4-position of the cyclohexane ring. This guide will elucidate the key structural differences and provide a roadmap for their analytical differentiation.

Visualizing the Core Structures

A clear visualization of the molecular structures is fundamental to understanding their distinct chemical nature.

Structural_Comparison cluster_propylhexedrine Propylhexedrine cluster_new_compound N-(butan-2-yl)-4-propylcyclohexan-1-amine Propylhexedrine_structure Propylhexedrine_label (±)-1-cyclohexyl-N-methylpropan-2-amine NewCompound_structure NewCompound_label N-(butan-2-yl)-4-propylcyclohexan-1-amine Analytical_Workflow cluster_results Identification start Unknown Sample gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (¹H & ¹³C) start->nmr data_interp Data Interpretation gcms->data_interp Retention Time & Mass Spectrum nmr->data_interp Chemical Shifts & Coupling Patterns propylhex Propylhexedrine (m/z 58 base peak, N-CH₃ singlet in NMR) data_interp->propylhex Match new_comp N-(butan-2-yl)-4-propylcyclohexan-1-amine (m/z 197 M⁺, Absence of N-CH₃ singlet) data_interp->new_comp Match

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Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Validation of N-(butan-2-yl)-4-propylcyclohexan-1-amine

Abstract This guide provides a comprehensive, predictive framework for the validation of the chemical structure of N-(butan-2-yl)-4-propylcyclohexan-1-amine via ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, predictive framework for the validation of the chemical structure of N-(butan-2-yl)-4-propylcyclohexan-1-amine via ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of publicly available experimental spectra for this specific molecule[1], this document serves as a crucial reference for researchers in synthetic chemistry and drug development. By leveraging spectral data from analogous structures and foundational NMR principles, we present a detailed prediction of the ¹H and ¹³C NMR chemical shifts and coupling patterns. Furthermore, we outline a rigorous, self-validating experimental protocol, including 1D and 2D NMR techniques, to enable researchers to confidently confirm the identity and purity of their synthesized compound against the provided reference data.

Introduction: The Need for a Predictive Validation Framework

N-(butan-2-yl)-4-propylcyclohexan-1-amine is a substituted secondary amine built on a cyclohexane scaffold[2]. Molecules of this class are valuable intermediates in the synthesis of more complex chemical entities, including potential pharmaceutical agents. Unambiguous structural confirmation is the cornerstone of chemical research and development, with NMR spectroscopy standing as the preeminent tool for the structural elucidation of organic molecules in solution.

However, a significant challenge arises when reference spectral data for a newly synthesized or sparsely studied compound is unavailable. This guide addresses this gap by constructing a detailed, predictive ¹H and ¹³C NMR dataset for N-(butan-2-yl)-4-propylcyclohexan-1-amine. Our approach is grounded in a comparative analysis of structurally related fragments, providing a reliable benchmark for researchers. We will dissect the molecule into its primary components—the 4-propylcyclohexylamine core and the N-butan-2-yl group—and use established data from similar compounds to forecast the spectral output.

This document is structured to not only present predicted data but also to explain the underlying chemical principles and to provide a robust experimental workflow for its validation, thereby upholding the principles of scientific integrity and reproducibility.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide. The stereochemistry of the substituents on the cyclohexane ring (cis or trans) will significantly influence the NMR spectrum. This guide will primarily focus on the more thermodynamically stable trans isomer, where both the propyl and the amine groups can occupy equatorial positions, but will also discuss the expected spectral differences for the cis isomer.

Caption: Numbering scheme for N-(butan-2-yl)-4-propylcyclohexan-1-amine.

Predictive ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted based on the additive effects of substituents on the chemical environments of protons. Data from propylcyclohexane[3][4], cyclohexylamine[5][6], and sec-butylamine derivatives[7][8] are used as the primary references. The analysis assumes a deuterated chloroform (CDCl₃) solvent, a common choice for non-polar to moderately polar organic molecules.

Key Predictive Insights:

  • Cyclohexyl Protons (H1-H6): These protons will appear as a series of complex, overlapping multiplets in the range of ~1.0-2.0 ppm. The axial and equatorial protons will have different chemical shifts due to the anisotropic effects of the C-C bonds. The proton at C1 (H1), being attached to the carbon bearing the nitrogen, will be shifted downfield to approximately 2.5-2.8 ppm.

  • N-H Proton (H7): This proton typically appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. Its chemical shift is highly dependent on concentration and solvent, but is expected in the ~1.5-2.5 ppm range.

  • Butan-2-yl Protons (H8'-H11'): The methine proton (H8') attached to the nitrogen will be downfield (~2.6-2.9 ppm). The adjacent methyl (H10') and methylene (H9') groups will show characteristic splitting patterns. The terminal methyl group (H11') will be a triplet around 0.9 ppm.

  • Propyl Protons (H12''-H14''): These protons will exhibit standard aliphatic signals, with the terminal methyl group (H14'') appearing as a triplet around 0.9 ppm.

Table 1: Predicted ¹H NMR Data for N-(butan-2-yl)-4-propylcyclohexan-1-amine (trans-isomer) in CDCl₃

Assigned ProtonPredicted δ (ppm)Predicted MultiplicityIntegrationRationale & Comparative Data
H14'' (CH₃)~0.90Triplet (t)3HTerminal methyl of propyl group. Similar to propylcyclohexane (~0.87 ppm)[3].
H11' (CH₃)~0.92Triplet (t)3HTerminal methyl of sec-butyl group. Similar to N-sec-butylaniline (~1.00 ppm)[7].
H10' (CH₃)~1.10Doublet (d)3HMethyl group on chiral center of sec-butyl. Similar to N-sec-butylaniline (~1.23 ppm)[7].
H2, H3, H5, H6, H12'', H13''1.0 - 2.0Complex Multiplets17HOverlapping signals of the cyclohexyl ring protons and propyl methylene protons[3][5].
H4~1.2 - 1.4Multiplet1HMethine proton on the propyl-substituted carbon of the cyclohexane ring.
H-N1.5 - 2.5Broad Singlet (br s)1HAmine proton, shift is variable.
H1~2.5 - 2.8Multiplet1HMethine proton adjacent to nitrogen. Shifted downfield relative to unsubstituted cyclohexylamine (~2.6 ppm)[5].
H8'~2.6 - 2.9Multiplet1HMethine proton of the sec-butyl group adjacent to nitrogen.

Predictive ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are predicted based on established substituent effects on alkanes and cycloalkanes[9][10]. The presence of the nitrogen atom will cause a significant downfield shift for the carbons it is directly attached to (C1 and C8').

Key Predictive Insights:

  • C1 and C8': These carbons, being directly bonded to the nitrogen atom, will be the most downfield of the sp³ carbons, expected in the range of 50-60 ppm.

  • Cyclohexyl Carbons (C2-C6): The chemical shifts will be influenced by the positions of the substituents. For the trans-isomer, the carbons are expected in the ~25-40 ppm range. C4, bearing the propyl group, will be shifted downfield relative to C2/C6 and C3/C5.

  • Propyl & Butan-2-yl Carbons: These will show typical aliphatic signals between ~10-40 ppm.

Table 2: Predicted ¹³C NMR Data for N-(butan-2-yl)-4-propylcyclohexan-1-amine (trans-isomer) in CDCl₃

Assigned CarbonPredicted δ (ppm)Rationale & Comparative Data
C14''~14.2Terminal methyl of propyl group. Similar to propylcyclohexane.
C11'~11.5Terminal methyl of ethyl part of sec-butyl group.
C10'~19.8Methyl on chiral center of sec-butyl group.
C13''~20.5Methylene carbon of propyl group.
C9'~29.5Methylene carbon of sec-butyl group.
C3, C5~32.5Cyclohexyl carbons meta to the amine group. Similar to 4-propylcyclohexylamine[11].
C2, C6~35.0Cyclohexyl carbons ortho to the amine group. Similar to cyclohexylamine (~33.1 ppm)[6][12].
C12''~37.5Methylene carbon of propyl group attached to the ring.
C4~43.0Propyl-substituted carbon of the cyclohexane ring.
C8'~52.0Methine carbon of sec-butyl group attached to nitrogen.
C1~57.0Amine-substituted carbon of the cyclohexane ring. Shifted downfield from unsubstituted cyclohexylamine (~53.1 ppm)[12].

Note on Stereoisomers: A sample containing the cis-isomer would exhibit a more complex spectrum with additional peaks. In the cis-conformation, one of the large substituents is forced into an axial position, which would typically shift the signals for C1, C3, and C5 to higher field (upfield) due to steric compression (gamma-gauche effect).

Experimental Protocol for Spectral Validation

To ensure the trustworthiness of the structural assignment, a multi-step validation protocol is required. This protocol is designed to be self-validating by correlating all proton and carbon signals unambiguously.

5.1. Sample Preparation

  • Accurately weigh 10-15 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is an excellent solvent for many organic compounds and contains a residual proton signal (δ ≈ 7.26 ppm) and a carbon signal (δ ≈ 77.16 ppm) that can be used for spectral referencing[13][14].

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

5.2. NMR Data Acquisition A standard 400 MHz (or higher) NMR spectrometer is recommended.

  • ¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • DEPT-135: (Distortionless Enhancement by Polarization Transfer). This experiment is critical for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C1 in some analogs, though not here) are invisible in DEPT spectra.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is essential for tracing the spin systems of the propyl and butan-2-yl chains and confirming connectivity within the cyclohexane ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the most definitive way to assign the carbon signals based on the more easily interpreted proton spectrum.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for confirming the overall structure by linking fragments together, for instance, by showing a correlation from the H8' proton on the sec-butyl group to the C1 carbon of the cyclohexane ring.

A Self-Validating Workflow: Comparing Predicted and Experimental Data

The following workflow provides a logical pathway for a researcher to validate their experimental results against the predictive data in this guide.

Caption: Workflow for the validation of N-(butan-2-yl)-4-propylcyclohexan-1-amine.

Conclusion

This guide establishes a robust, predictive framework for the ¹H and ¹³C NMR analysis of N-(butan-2-yl)-4-propylcyclohexan-1-amine. By systematically analyzing the expected chemical shifts and coupling patterns based on analogous compounds, we have provided detailed reference tables that will empower researchers to quickly and accurately assess the outcome of their synthetic efforts. The included experimental protocol, emphasizing the use of 2D NMR techniques, outlines a clear and definitive path to structural validation. This document serves not only as a data repository but as a practical guide to applying modern NMR spectroscopy for the rigorous confirmation of molecular identity, a critical step in any chemical research endeavor.

References

  • PubChem. 4-Propylcyclohexylamine. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Experimental Section. [Link]

  • ResearchGate. ¹H NMR titration spectra of the N-(3-aminopropyl)cyclohexylamine.... [Link]

  • PubChem. N-sec-Butylaniline. National Center for Biotechnology Information. [Link]

  • Wuli Huaxue Xuebao. Effect of Substituents on the NMR and UV Spectra of N-(4-substituted benzylidene) Anilines and N-(4-substituted benzylidene) Cyclohexylamines. Acta Phys. -Chim. Sin. [Link]

  • PubChem. 4-Isopropylcyclohexylamine. National Center for Biotechnology Information. [Link]

  • Biological Magnetic Resonance Bank. bmse000451 Cyclohexylamine. [Link]

  • SpectraBase. sec-Butylamine - Optional[1H NMR] - Spectrum. [Link]

  • NIST WebBook. N-sec-Butyl-n-propylamine. National Institute of Standards and Technology. [Link]

  • The Royal Society of Chemistry. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. Propylcyclohexane. National Center for Biotechnology Information. [Link]

  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • PubChem. 1-Butan-2-yl-4-propylcyclohexan-1-amine. National Center for Biotechnology Information. [Link]

  • PubChem. N-Propylcyclohexanamine. National Center for Biotechnology Information. [Link]

  • University of Puget Sound. NMR Chemical Shifts. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative Efficacy of N-(butan-2-yl)-4-propylcyclohexan-1-amine and Primary Cycloalkylamines

Abstract In the landscape of modern drug discovery, particularly within central nervous system (CNS) therapeutics, the cycloalkylamine scaffold remains a cornerstone for designing novel modulators of monoamine transporte...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, particularly within central nervous system (CNS) therapeutics, the cycloalkylamine scaffold remains a cornerstone for designing novel modulators of monoamine transporters and other critical targets.[1][2] The substitution pattern on the amine nitrogen is a pivotal determinant of a compound's pharmacological profile, influencing its affinity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for the comparative efficacy evaluation of a representative secondary amine, N-(butan-2-yl)-4-propylcyclohexan-1-amine, against its primary cycloalkylamine counterparts. We will delineate a scientifically rigorous, multi-tiered experimental workflow, from initial in vitro characterization to in vivo functional assessment, designed to elucidate critical structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced impact of N-alkylation on the therapeutic potential of this important chemical class.

Introduction: The Strategic Importance of Amine Substitution

The amine functional group is a ubiquitous feature in pharmaceuticals, prized for its ability to form salt derivatives with improved solubility and to engage in key hydrogen bonding interactions with biological targets.[3][4] Amines are broadly classified as primary, secondary, or tertiary based on the number of carbon substituents attached to the nitrogen atom.[4][5][6] This seemingly simple structural variation can profoundly alter a molecule's biological activity.

  • Primary Cycloalkylamines: These compounds, featuring an -NH₂ group on a cycloalkane ring, serve as fundamental building blocks. Their two N-H bonds can act as hydrogen bond donors, and the lone pair of electrons serves as a hydrogen bond acceptor.

  • Secondary Cycloalkylamines: The replacement of one hydrogen with an alkyl group, as in our subject compound N-(butan-2-yl)-4-propylcyclohexan-1-amine , introduces significant changes. This modification alters the amine's basicity, increases its lipophilicity, and introduces steric bulk that can be leveraged to enhance target selectivity and potency.[3][7]

This guide hypothesizes that the N-sec-butyl substitution in N-(butan-2-yl)-4-propylcyclohexan-1-amine, when compared to a primary amine on the same 4-propylcyclohexyl scaffold, will confer superior potency and/or selectivity for a representative CNS target, the Norepinephrine Transporter (NET). This is based on the premise that the N-alkyl group can form favorable hydrophobic interactions within the transporter's binding pocket, a common strategy in monoamine reuptake inhibitor design.[1][8]

Proposed Experimental Workflow for Comparative Efficacy

To rigorously test our hypothesis, we propose a phased approach. This workflow is designed to systematically evaluate the compounds, generating a comprehensive dataset that links chemical structure to biological function.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Assessment cluster_2 Data Analysis & Interpretation assay1 Assay 1: Radioligand Competition Binding assay2 Assay 2: Functional Reuptake Inhibition assay1->assay2 Confirms functional activity model Behavioral Model (e.g., Forced Swim Test) assay2->model Candidate Progression pkpd PK/PD Analysis (Brain/Plasma Concentration) model->pkpd Correlates exposure with effect sar Structure-Activity Relationship (SAR) Elucidation pkpd->sar

Caption: Proposed experimental workflow for comparative efficacy analysis.

Phase 1: Detailed In Vitro Methodologies

The initial phase focuses on characterizing the direct interaction of the compounds with the molecular target.

Assay 1: NET Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the test compounds for the human Norepinephrine Transporter (hNET). This assay is considered the gold standard for quantifying ligand-receptor binding affinity due to its sensitivity and robustness.[9][10][11]

Scientific Rationale: By measuring how effectively a test compound competes with a radiolabeled ligand of known high affinity, we can accurately calculate the test compound's affinity for the same binding site. This provides a direct measure of target engagement.

Experimental Protocol:

  • Materials:

    • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing hNET are harvested and homogenized. The cell membranes are isolated via centrifugation to create a membrane homogenate.

    • Radioligand: [³H]-Nisoxetine, a high-affinity NET inhibitor.

    • Test Compounds: N-(butan-2-yl)-4-propylcyclohexan-1-amine and representative primary cycloalkylamines (e.g., 4-propylcyclohexylamine, cyclohexylamine) dissolved in an appropriate vehicle (e.g., DMSO).

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure:

    • In a 96-well plate, add 50 µL of binding buffer, 25 µL of test compound at various concentrations (typically 0.1 nM to 100 µM), and 25 µL of hNET membrane homogenate (e.g., 10-20 µg protein).

    • Initiate the binding reaction by adding 25 µL of [³H]-Nisoxetine at a final concentration near its Kₑ value (e.g., 1 nM).

    • For non-specific binding (NSB) determination, a parallel set of wells is prepared using a high concentration of a known NET inhibitor (e.g., 10 µM Desipramine) instead of the test compound.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester, washing three times with ice-cold binding buffer to separate bound from free radioligand.[12]

    • Allow the filter mat to dry completely.

    • Add scintillation cocktail and quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting NSB from total binding.

    • The data are plotted as percent specific binding versus the log concentration of the test compound.

    • A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]

G cluster_0 Binding Site Receptor NET Radioligand [³H]-Nisoxetine Radioligand->Receptor Binds Test_Compound Test Compound Test_Compound->Receptor Competes

Caption: Principle of the competitive radioligand binding assay.

Assay 2: Functional Norepinephrine Reuptake Inhibition Assay

Objective: To determine the functional potency (IC₅₀) of the compounds in inhibiting norepinephrine uptake into cells.

Scientific Rationale: While binding affinity is crucial, it does not guarantee functional activity. This assay confirms that the compounds not only bind to the transporter but also inhibit its primary function, which is the reuptake of norepinephrine. This is a critical step in validating a compound as a true inhibitor.

Experimental Protocol:

  • Materials:

    • Cell Line: HEK293 cells stably expressing hNET, plated in 96-well black-walled, clear-bottom plates.

    • Fluorescent Substrate: A fluorescent monoamine transporter substrate (e.g., ASP+).

    • Test Compounds: As described in Assay 1.

  • Procedure:

    • Wash the plated cells with assay buffer.

    • Add test compounds at various concentrations and incubate for 15-30 minutes.

    • Add the fluorescent substrate to initiate uptake.

    • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Measure the intracellular fluorescence using a plate reader.

  • Data Analysis:

    • The fluorescence signal is proportional to the amount of substrate taken up by the cells.

    • Data are normalized to control wells (no inhibitor) and background wells (non-transfected cells or a known potent inhibitor).

    • A non-linear regression analysis is used to fit a dose-response curve and determine the IC₅₀ value for reuptake inhibition.

Hypothetical Data & Structure-Activity Relationship (SAR) Analysis

The following tables present plausible data from the in vitro experiments, designed to illustrate the expected outcome based on our central hypothesis.

Table 1: Hypothetical In Vitro Efficacy Data

Compound IDStructureAmine TypehNET Binding Kᵢ (nM)hNET Functional IC₅₀ (nM)
A N-(butan-2-yl)-4-propylcyclohexan-1-amineSecondary8.5 15.2
B 4-propylcyclohexylaminePrimary95.7188.4
C CyclohexylaminePrimary>10,000>10,000

Interpretation and SAR Discussion:

The hypothetical data clearly demonstrate a potent structure-activity relationship.

  • Impact of the 4-propyl group: Comparing Compound B (4-propylcyclohexylamine) to Compound C (cyclohexylamine) reveals that the 4-propyl substituent is critical for activity, improving affinity by over 100-fold. This suggests the propyl group engages in a key interaction, likely within a hydrophobic region of the NET binding site.

  • Impact of N-substitution: The most significant finding is the >10-fold increase in both binding affinity and functional potency for the secondary amine, Compound A , compared to its primary amine analog, Compound B . This strongly supports our hypothesis that the N-sec-butyl group provides an additional, favorable interaction with the target protein. This enhancement is likely due to the N-alkyl group occupying a secondary hydrophobic pocket adjacent to the primary amine binding site, a classic example of SAR-driven optimization.[7]

Phase 2: In Vivo Efficacy Assessment

Objective: To evaluate the antidepressant-like activity of the lead candidate (Compound A) in a validated animal model.

Scientific Rationale: In vitro potency must translate to in vivo efficacy. The Forced Swim Test (FST) is a widely used rodent behavioral model for screening potential antidepressant drugs.[14][15] Compounds that inhibit norepinephrine reuptake are known to decrease immobility time in this test, which is interpreted as an antidepressant-like effect.

Experimental Protocol:

  • Animals: Male C57BL/6 mice.

  • Groups:

    • Vehicle Control (e.g., saline or 0.5% methylcellulose)

    • Positive Control (e.g., Desipramine, 20 mg/kg)

    • Compound A (e.g., 3, 10, 30 mg/kg)

  • Procedure:

    • Administer the vehicle, positive control, or Compound A via intraperitoneal (i.p.) injection 30-60 minutes before the test.

    • Place each mouse individually into a cylinder of water from which it cannot escape.

    • Record the total duration of immobility during the last 4 minutes of a 6-minute session.

Table 2: Hypothetical In Vivo Efficacy in Mouse Forced Swim Test

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)Brain Conc. at 60 min (ng/g)
Vehicle-155 ± 10< LLOQ
Desipramine2085 ± 81250
Compound A 3148 ± 12150
Compound A 10110 ± 9520
Compound A 3082 ± 71800
Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle. LLOQ = Lower Limit of Quantification.

Interpretation:

The hypothetical in vivo data show that Compound A produces a dose-dependent reduction in immobility time, with significant antidepressant-like effects observed at 10 and 30 mg/kg. The efficacy at 30 mg/kg is comparable to the positive control, Desipramine. The PK/PD data confirm that the compound is CNS-penetrant and that behavioral effects correlate with increasing brain exposure.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically-grounded approach to comparing the efficacy of a secondary cycloalkylamine, N-(butan-2-yl)-4-propylcyclohexan-1-amine, with its primary amine analogs. The hypothetical data generated through this workflow strongly suggest that N-alkylation is a highly effective strategy for enhancing potency at the norepinephrine transporter, likely through the exploitation of additional hydrophobic interactions in the ligand-binding domain.

The superior profile of Compound A makes it a promising lead for further development. The logical next steps in a drug discovery program would include:

  • Selectivity Profiling: Assessing the binding affinity and functional activity of Compound A at other monoamine transporters (Dopamine Transporter, DAT; Serotonin Transporter, SERT) to determine its selectivity profile.

  • Metabolic Stability: Evaluating the compound's stability in liver microsomes to predict its metabolic fate and half-life.

  • Further In Vivo Studies: Characterizing its efficacy in other models of depression and assessing its side-effect profile (e.g., locomotor activity, cardiovascular effects).

By adhering to a rigorous, data-driven methodology as described herein, research and development teams can make informed decisions, efficiently advancing the most promising chemical matter toward clinical development.

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). MDPI. [Link]

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Comparative

A Comparative Guide to the Electron Ionization Fragmentation of N-(butan-2-yl)-4-propylcyclohexan-1-amine

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-(butan-2-yl)-4-propylcyclohexan-1-amine. Designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-(butan-2-yl)-4-propylcyclohexan-1-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles of mass spectrometry with comparative data from analogous structures to offer a robust framework for the identification and characterization of this and similar molecules.

Introduction: The Analytical Challenge

N-(butan-2-yl)-4-propylcyclohexan-1-amine is a secondary amine featuring both alicyclic and aliphatic moieties. Its structural complexity, with multiple potential sites for fragmentation, makes Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) an ideal method for its characterization. Standard EI at 70 eV is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1][2] This fragmentation pattern serves as a chemical fingerprint, enabling structural elucidation.

The molecule's structure consists of a 4-propyl-substituted cyclohexane ring bonded to a nitrogen atom, which is in turn bonded to a butan-2-yl (sec-butyl) group. The presence of a nitrogen atom is a key feature, as the "Nitrogen Rule" dictates that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[3][4]

Theoretical Fragmentation Analysis

The fragmentation of N-(butan-2-yl)-4-propylcyclohexan-1-amine under EI conditions is predicted to be dominated by specific, energetically favorable cleavage events. The primary driving force for fragmentation in aliphatic amines is the stability of the resulting carbocations, particularly the resonance-stabilized iminium ions formed through α-cleavage.[3][5]

Molecular Ion (M+•): The molecule has a chemical formula of C₁₃H₂₇N and a nominal molecular weight of 197 g/mol . The molecular ion peak ([M]⁺•) is expected at a mass-to-charge ratio (m/z) of 197. However, for highly branched aliphatic amines, the molecular ion peak can be weak or entirely absent due to the high efficiency of fragmentation pathways.[6]

Dominant Fragmentation Pathway: α-Cleavage Alpha (α)-cleavage is the most characteristic fragmentation mechanism for aliphatic amines.[3] It involves the cleavage of a carbon-carbon bond adjacent to the C-N bond, leading to the formation of a stable, resonance-stabilized iminium ion and a neutral radical. For this molecule, there are three potential α-cleavage sites, leading to two major diagnostic fragments.

  • Pathway A: Loss of an Ethyl Radical. Cleavage of the C-C bond within the N-butan-2-yl group between the secondary carbon and the ethyl group results in the loss of an ethyl radical (•C₂H₅, mass 29). This is often the most favored fragmentation for sec-butylamines as it leads to a highly stable secondary iminium ion.

    • [M - 29]⁺ at m/z 168: This fragment, [C₁₁H₂₂N]⁺, is predicted to be a high-abundance ion, potentially the base peak .

  • Pathway B: Loss of a Methyl Radical. Cleavage of the C-C bond between the secondary carbon and the methyl group of the N-butan-2-yl substituent results in the loss of a methyl radical (•CH₃, mass 15).

    • [M - 15]⁺ at m/z 182: This fragment, [C₁₂H₂₄N]⁺, is also a likely ion, though typically less abundant than the fragment from the loss of the larger ethyl radical.

  • Pathway C: Ring-Opening Cleavage. Alpha-cleavage can also occur within the cyclohexane ring at the C1-C2 or C1-C6 positions. While this pathway is common in cyclohexylamines, it often leads to a series of smaller fragments rather than a single dominant ion.

The logical flow of the primary fragmentation events is illustrated in the diagram below.

Caption: Predicted primary EI fragmentation pathways for N-(butan-2-yl)-4-propylcyclohexan-1-amine.

Secondary Fragmentation Pathways

  • Loss of the Propyl Group: Cleavage of the C-C bond connecting the propyl group to the cyclohexane ring can occur, leading to the loss of a propyl radical (•C₃H₇, mass 43).

    • [M - 43]⁺ at m/z 154: This ion, representing the N-(butan-2-yl)cyclohexylamine radical cation, could be observed.

  • Cyclohexane Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation. A common pathway for cyclohexanes is the loss of an ethene molecule (C₂H₄, mass 28) after initial ring cleavage, which can lead to a stable radical cation.[7] For propylcyclohexane, a prominent fragment is seen at m/z 83, corresponding to the loss of the propyl group, and another at m/z 55.[8] These fragments may also appear in the spectrum of the target molecule. For instance, the loss of ethene from the m/z 154 fragment could produce an ion at m/z 126.

Comparative Analysis with Structurally Similar Compounds
Compound NameMolecular Weight ( g/mol )Key Fragments (m/z) and InterpretationReference
N-sec-Butyl-n-propylamine 11586 (Base Peak): [M - C₂H₅]⁺ via α-cleavage. 100: [M - CH₃]⁺ via α-cleavage.[9]
N-Butylcyclohexylamine 155112 (Base Peak): [M - C₃H₇]⁺ via α-cleavage. 126: [M - C₂H₅]⁺ via α-cleavage.[10]
N-tert-Butylcyclohexylamine 155140 (Base Peak): [M - CH₃]⁺ via α-cleavage.[11][12]
Propylcyclohexane 12683 (Base Peak): [M - C₃H₇]⁺. 55: Further fragmentation of the ring.[8]

Analysis of Comparative Data: The data from these analogs strongly supports the prediction that α-cleavage is the dominant fragmentation pathway. In every case, the base peak corresponds to the loss of the largest possible radical from the carbon alpha to the nitrogen, forming the most stable iminium ion. For N-sec-butyl-n-propylamine, the loss of an ethyl group (29 u) to form m/z 86 is favored over the loss of a methyl group (15 u).[9] This provides high confidence that the base peak for N-(butan-2-yl)-4-propylcyclohexan-1-amine will be m/z 168 ([M - 29]⁺).

Recommended Experimental Protocol

To empirically determine the fragmentation pattern, the following GC-MS methodology is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Single Quadrupole or Ion Trap Mass Spectrometer.

GC Conditions:

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms, or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40 - 400.

  • Solvent Delay: 3-4 minutes.

Caption: A generalized workflow for the GC-MS analysis of the target compound.

Conclusion

The EI fragmentation pattern of N-(butan-2-yl)-4-propylcyclohexan-1-amine is predicted to be highly characteristic. The key diagnostic ions, derived from well-understood fragmentation mechanisms confirmed by comparison with analogous compounds, provide a reliable basis for its identification.

Summary of Key Predicted Ions:

  • m/z 197 ([M]⁺•): Molecular ion, may be weak or absent.

  • m/z 168 ([M - 29]⁺): Expected base peak, resulting from α-cleavage and loss of an ethyl radical. Its presence is strongly indicative of the N-butan-2-yl structure.

  • m/z 182 ([M - 15]⁺): A significant ion from the loss of a methyl radical via α-cleavage.

  • m/z 154 ([M - 43]⁺): Ion from the loss of the propyl side chain.

  • m/z 83, 55: Fragments characteristic of the propylcyclohexane moiety.

This comprehensive analysis, grounded in established chemical principles and supported by comparative data, provides researchers with the necessary framework to confidently identify N-(butan-2-yl)-4-propylcyclohexan-1-amine and interpret its mass spectrum in complex matrices.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. (2026). C6H12 mass spectrum of cyclohexane fragmentation pattern. [Link]

  • LCGC International. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Cycloalkane Fragmentation. [Link]

  • ResearchGate. (2019). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Butyl cyclohexylamine. PubChem. [Link]

  • YouTube. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • Gcms.cz. (n.d.). Negative Ion Chemical Ionization (NCI) studies using the Thermo Scientific ISQ 7000 singe quadrupole GC-MS system. [Link]

  • National Institute of Standards and Technology. (n.d.). N-sec-Butyl-n-propylamine. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). (Butan-2-yl)(butyl)amine. PubChem. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]

  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-butylcyclohexylamine. PubChem. [Link]

  • National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]

  • SCION Instruments. (2025). What are the common ionization methods for GC/MS. [Link]

  • ResearchGate. (n.d.). NIST library spectra, structure and molecule of the compound.... [Link]

  • Repositório Universitário da Ânima (RUN). (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, propyl-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). N-Butyl-N-propyl-1-butanamine. NIST Chemistry WebBook. [Link]

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Validation

A Senior Application Scientist's Guide to Validating Chiral Separation Methods for N-(butan-2-yl)-4-propylcyclohexan-1-amine Enantiomers

For researchers and professionals in drug development, the stereoselective synthesis and analysis of chiral molecules are paramount. The enantiomers of a chiral drug can exhibit markedly different pharmacological and tox...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the stereoselective synthesis and analysis of chiral molecules are paramount. The enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, regulatory bodies mandate the rigorous separation and quantification of these stereoisomers. This guide provides an in-depth, experience-driven comparison of methodologies for validating a robust chiral separation method, focusing on the challenging compound class represented by N-(butan-2-yl)-4-propylcyclohexan-1-amine.

This molecule, a saturated cyclic amine with multiple chiral centers, presents a significant analytical challenge due to its structural flexibility and basic nature, which can lead to poor peak shape and unpredictable chiral recognition on many stationary phases. Here, we will compare the two most powerful techniques for this task—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and detail the validation process in accordance with international regulatory standards.

The Regulatory Backbone: ICH Q2(R1) and Beyond

Any analytical method validation must be built upon a firm regulatory foundation. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the cornerstone document providing a framework for validation.[2][3] The recently updated Q2(R2) and the complementary Q14 guideline on analytical procedure development further emphasize a lifecycle and risk-based approach.[4][5][6] The objective is to demonstrate that the analytical procedure is unequivocally "fit for its intended purpose," which in this case is the accurate and precise quantification of one enantiomer in the presence of the other.[3][6]

Strategic Method Development: HPLC vs. SFC

From a practical standpoint, the choice between HPLC and SFC is the first major decision. While HPLC is a well-established and reliable technique, SFC offers compelling advantages, particularly for chiral separations of basic compounds.[1][7][8]

  • High-Performance Liquid Chromatography (HPLC): Traditionally, chiral HPLC for amines is performed in normal-phase (using hexane/alcohol mobile phases) or polar organic mode. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are the workhorses of the industry, offering broad selectivity.[9][10][11] The key to success with amines is mitigating unwanted interactions with residual silanols on the silica support, which cause severe peak tailing. This is achieved by adding basic modifiers like diethylamine (DEA) or ethanesulfonic acid (ESA) to the mobile phase.[12][13]

  • Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical carbon dioxide as the primary mobile phase, modified with a small amount of an organic solvent (typically methanol).[8] This technique combines the advantages of both gas and liquid chromatography. Due to the low viscosity and high diffusivity of the supercritical mobile phase, SFC can operate at much higher flow rates than HPLC without sacrificing efficiency, leading to significantly faster analysis times.[7][14] For primary amines, SFC often yields superior peak symmetry and is considered a "greener" technology due to reduced organic solvent consumption.[1][15][16]

Comparative Screening Approach

A systematic screening process is essential. For a molecule like N-(butan-2-yl)-4-propylcyclohexan-1-amine, a prudent strategy involves screening a portfolio of 4-6 polysaccharide-based CSPs on both HPLC and SFC platforms.

ParameterHPLC ApproachSFC ApproachRationale & Insight
Columns Immobilized Polysaccharide CSPs (e.g., Amylose & Cellulose derivatives)Immobilized Polysaccharide CSPs (Same set as HPLC for direct comparison)Immobilized phases are crucial as they tolerate a wider range of solvents, enhancing method development flexibility.[17]
Mobile Phase Normal Phase: Hexane/Ethanol (80:20) + 0.1% DEAPolar Organic: Acetonitrile/Methanol (90:10) + 0.1% DEACO2 / Methanol (Gradient 5-40%) + 0.2% Isopropylamine (IPA)The basic additive (DEA/IPA) is non-negotiable for achieving good peak shape with primary amines. SFC gradients are fast and effective for screening.[18]
Flow Rate 1.0 mL/min3.0 mL/minThe higher flow rate in SFC drastically reduces screening time without loss of resolution, a key advantage.[1][15]
Temperature 25°C40°CTemperature can significantly affect enantioselectivity; these are typical starting points.
Back Pressure N/A150 barBack pressure is a critical parameter in SFC to maintain the supercritical state of the mobile phase.[1]

The Validation Gauntlet: A Step-by-Step Protocol

Once an optimal method is developed (e.g., achieving a resolution > 2.0 with good peak shape in under 10 minutes), it must undergo rigorous validation as per ICH Q2(R1). The following protocols outline the required experiments.

Specificity (Selectivity)

Objective: To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the other enantiomer and any potential impurities or matrix components.

Protocol:

  • Inject a solution of the pure desired enantiomer (if available).

  • Inject a solution of the racemate (50:50 mixture of both enantiomers).

  • Inject a blank solution (diluent).

  • Spike the desired enantiomer with a known level (e.g., 0.5%) of the undesired enantiomer.

  • Acceptance Criteria: The peak for each enantiomer should be free from interference at its retention time in the blank injection. The method must demonstrate baseline resolution between the two enantiomer peaks in the racemate and spiked samples.

Linearity & Range

Objective: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range. This is critical for quantifying the minor enantiomer as an impurity.

Protocol:

  • Prepare a stock solution of the racemate.

  • Create a series of at least five calibration standards by diluting the stock solution. The range should typically span from the Limit of Quantitation (LOQ) to 150% of the target impurity level (e.g., if the specification is 0.5%, the range could be 0.1% to 0.75%).

  • Inject each standard in triplicate.

  • Plot the peak area of the minor enantiomer against its concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99. The y-intercept should be insignificant compared to the response at 100% level.

Accuracy (Trueness)

Objective: To determine the closeness of the test results obtained by the method to the true value. This is typically assessed via recovery studies.

Protocol:

  • Prepare a bulk solution of the pure, major enantiomer at the nominal assay concentration.

  • Spike this solution with the undesired enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the impurity specification).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery of the spiked enantiomer.

  • Acceptance Criteria: The mean recovery should be within 85-115% for each level, which is a common range for chiral impurity analysis.[10]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Protocol:

  • Repeatability: Prepare six individual samples by spiking the major enantiomer with the undesired enantiomer at the 100% specification level. Analyze them on the same day with the same instrument.

  • Intermediate Precision: Repeat the experiment on a different day with a different analyst and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results from the repeatability study, and then for the combined results of both studies.

  • Acceptance Criteria: A reasonable target for the minor component is a %RSD of <15% as it approaches the quantitation limit.[19]

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the undesired enantiomer that the method can reliably detect (LOD) and quantify with acceptable precision and accuracy (LOQ).

Protocol:

  • These limits can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: Sequentially inject solutions of the undesired enantiomer with decreasing concentrations.

  • Acceptance Criteria: The LOD is the concentration that yields a S/N ratio of approximately 3:1.[20][21] The LOQ is the concentration that yields a S/N ratio of approximately 10:1.[19][20] The LOQ must be experimentally confirmed by demonstrating acceptable precision and accuracy at this concentration.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[22][23][24]

Protocol:

  • Identify critical method parameters (e.g., % organic modifier in mobile phase, column temperature, flow rate, back pressure for SFC).

  • Vary each parameter slightly (e.g., temperature ±2°C, flow rate ±10%, modifier ±2%).

  • Analyze a system suitability sample under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, retention time) should remain within predefined acceptance criteria for all variations, demonstrating the method is reliable for inter-laboratory transfer.[25]

Visualizing the Validation Workflow

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// Edges Dev -> Opt; Opt -> ValProto; ValProto -> Exec; Exec -> {Spec, Lin, Acc, Prec, Loq, Rob} [dir=none]; {Spec, Lin, Acc, Prec, Loq, Rob} -> Report; Report -> Implement; } dot Caption: High-level workflow for chiral method validation.

Comparative Performance Data Summary

The table below presents hypothetical but realistic performance data comparing an optimized HPLC method with an SFC method for the separation of N-(butan-2-yl)-4-propylcyclohexan-1-amine enantiomers.

Performance MetricOptimized HPLC MethodOptimized SFC MethodAdvantage
Chiral Stationary Phase Immobilized Cellulose-derivativeImmobilized Cellulose-derivative-
Analysis Time 9.5 minutes2.5 minutesSFC
Resolution (Rs) 2.83.1SFC
Tailing Factor 1.41.1SFC
LOQ (% of total area) 0.05%0.04%SFC
Organic Solvent Usage ~9 mL / injection~1 mL / injectionSFC

As the data illustrates, SFC often provides faster, more efficient, and greener separations for this class of compounds.[1][8]

Conclusion

Validating a chiral separation method for a challenging molecule like N-(butan-2-yl)-4-propylcyclohexan-1-amine is a systematic and rigorous process grounded in regulatory guidelines. The choice between HPLC and SFC is a critical first step, with SFC frequently offering significant advantages in speed, efficiency, and sustainability.[1] Regardless of the platform, a comprehensive validation package covering specificity, linearity, accuracy, precision, sensitivity, and robustness is mandatory. This not only ensures regulatory compliance but also provides confidence in the quality and reliability of the data generated, which is the ultimate goal for ensuring patient safety and drug efficacy.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available from: [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

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  • How to Perform Robustness Studies in Analytical Validation. GMP-VERLAG. Available from: [Link]

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  • SFC for chiral separations in bioanalysis. PubMed. Available from: [Link]

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  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available from: [Link]

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Comparative

Introduction: The Foundational Role of Certified Reference Materials in Analytical Science

An Authoritative Guide to the Characterization of N-(butan-2-yl)-4-propylcyclohexan-1-amine as an Analytical Reference Standard In the landscape of pharmaceutical research and development, the accuracy and reliability of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Authoritative Guide to the Characterization of N-(butan-2-yl)-4-propylcyclohexan-1-amine as an Analytical Reference Standard

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. The foundation of this data integrity lies in the quality of the reference standards used for instrument calibration, method validation, and as comparators in qualitative and quantitative analyses. A well-characterized analytical reference standard is not merely a bottle of a chemical substance; it is a metrological anchor, providing a traceable and consistent point of comparison. The production and certification of such standards are governed by stringent international guidelines, most notably ISO 17034, which outlines the general requirements for the competence of reference material producers.[1] This guide, authored from the perspective of a Senior Application Scientist, delineates a comprehensive, multi-technique approach to the characterization of a novel secondary amine, N-(butan-2-yl)-4-propylcyclohexan-1-amine, as a certified reference material (CRM). We will explore the causality behind the selection of analytical techniques, the self-validating nature of the experimental workflow, and provide a comparative analysis of the data generated, thereby establishing a robust and trustworthy characterization dossier.

The Analyte: N-(butan-2-yl)-4-propylcyclohexan-1-amine

N-(butan-2-yl)-4-propylcyclohexan-1-amine is a secondary amine with potential applications in pharmaceutical development and materials science.[2] Its structure, featuring a substituted cyclohexane ring and a secondary amine functional group, presents specific analytical challenges and dictates the selection of appropriate characterization techniques.

Molecular Structure:

Key Molecular Information:

  • Molecular Formula: C₁₃H₂₇N[3]

  • Molecular Weight: 197.36 g/mol [3]

  • CAS Number: 1152555-64-0

A Multi-faceted Approach to Characterization: An Experimental Overview

The characterization of a candidate reference material is a holistic process that involves the convergence of data from multiple, independent analytical techniques. This approach, recommended by ISO Guide 35, ensures that the identity, purity, and assigned content value of the standard are established with a high degree of confidence and a well-defined uncertainty.[1][4][5][6][7]

Our characterization workflow for N-(butan-2-yl)-4-propylcyclohexan-1-amine is designed as a self-validating system, where each technique provides a unique piece of the analytical puzzle, and the collective data paints a cohesive and unambiguous picture of the material's quality.

Characterization_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Quantitative Analysis (Assay) Mass_Spectrometry Mass Spectrometry (MS) Confirms Molecular Weight & Fragmentation Certified_Standard Certified Reference Standard Dossier Mass_Spectrometry->Certified_Standard NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Confirms Molecular Structure NMR_Spectroscopy->Certified_Standard GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Separates Volatile Impurities GC_MS->Certified_Standard HPLC_CAD High-Performance Liquid Chromatography (HPLC-CAD) Separates Non-volatile Impurities HPLC_CAD->Certified_Standard qNMR Quantitative NMR (qNMR) Determines Absolute Purity (Assay) qNMR->Certified_Standard Candidate_Material Candidate N-(butan-2-yl)-4-propylcyclohexan-1-amine Candidate_Material->Mass_Spectrometry Structural Info Candidate_Material->NMR_Spectroscopy Structural Info Candidate_Material->GC_MS Purity Assessment Candidate_Material->HPLC_CAD Purity Assessment Candidate_Material->qNMR Content Value MS_Fragmentation cluster_frags α-Cleavage Pathways Molecule N-(butan-2-yl)-4-propylcyclohexan-1-amine (M⁺, m/z 197) Frag1 Loss of C₃H₇ radical m/z 154 Molecule->Frag1 Cleavage at butan-2-yl Frag2 Loss of C₂H₅ radical m/z 168 Molecule->Frag2 Cleavage at butan-2-yl Frag3 Loss of C₅H₁₁ radical m/z 126 Molecule->Frag3 Cleavage at cyclohexyl MS_Spectrum Mass Spectrum (Observed Peaks) Frag1->MS_Spectrum Frag2->MS_Spectrum Frag3->MS_Spectrum

Sources

Validation

A Researcher's Guide to Comparative Binding Kinetics of N-(butan-2-yl)-4-propylcyclohexan-1-amine Derivatives

In the landscape of modern drug discovery, a profound understanding of the binding kinetics of a ligand with its target is paramount. It is no longer sufficient to merely determine the binding affinity (KD); the rates at...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, a profound understanding of the binding kinetics of a ligand with its target is paramount. It is no longer sufficient to merely determine the binding affinity (KD); the rates at which a compound associates (kon) and dissociates (koff) from its receptor provide a more dynamic and insightful picture of its potential in vivo efficacy and duration of action. This guide offers a comprehensive framework for the comparative analysis of the binding kinetics of N-(butan-2-yl)-4-propylcyclohexan-1-amine derivatives, a class of compounds with potential applications in pharmaceutical development.[1] While specific kinetic data for this novel class of molecules are not yet widely published, this document will equip researchers with the foundational knowledge and experimental protocols necessary to conduct such comparative studies.

The N-(butan-2-yl)-4-propylcyclohexan-1-amine scaffold presents a versatile platform for medicinal chemists.[1][2] Modifications to this core structure can significantly influence its interaction with biological targets, which are hypothesized to include receptors or enzymes within the central nervous system.[1] Understanding how these structural modifications impact the binding kinetics is a critical step in elucidating structure-activity relationships (SAR) and optimizing lead compounds.

This guide will delve into the theoretical underpinnings and practical applications of three gold-standard techniques for kinetic analysis: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays. We will explore the causality behind experimental choices for each method and provide detailed, self-validating protocols.

Key Kinetic Parameters: A Deeper Look

Before delving into experimental design, it is crucial to understand the key kinetic parameters that will be the focus of our comparative analysis:

  • Association Rate Constant (kon): This parameter quantifies the rate at which the ligand binds to the target. It is influenced by factors such as the concentration of the ligand and target, as well as the "fit" between the two molecules.

  • Dissociation Rate Constant (koff): This constant represents the rate at which the ligand-target complex dissociates. A slower koff (longer residence time) can often correlate with a more durable pharmacological effect.

  • Equilibrium Dissociation Constant (KD): This is a measure of the affinity of the ligand for the target and is calculated as the ratio of koff to kon (KD = koff/kon). While a valuable metric, it does not provide the full kinetic picture.

Comparative Analysis of N-(butan-2-yl)-4-propylcyclohexan-1-amine Derivatives: Hypothetical Data

To illustrate how data from kinetic studies can be presented for comparative analysis, the following table summarizes hypothetical binding kinetics data for a series of N-(butan-2-yl)-4-propylcyclohexan-1-amine derivatives against a putative G-protein coupled receptor (GPCR) target.

DerivativeModificationkon (M-1s-1)koff (s-1)KD (nM)Residence Time (1/koff) (s)
Compound A Parent Compound1.2 x 1055.0 x 10-341.7200
Compound B 4-propyl to 4-pentyl1.5 x 1054.5 x 10-330.0222
Compound C N-(butan-2-yl) to N-(pentan-3-yl)1.1 x 1058.0 x 10-372.7125
Compound D Addition of 4-fluoro to propyl group2.0 x 1052.5 x 10-312.5400
  • Compound B , with a longer alkyl chain at the 4-position, shows a slight improvement in both affinity and residence time compared to the parent compound.

  • Compound C , with a larger N-alkyl substituent, exhibits a faster dissociation rate, suggesting a less stable interaction with the target.

  • Compound D , with the addition of a fluorine atom, demonstrates a significantly slower dissociation rate and a longer residence time, making it a potentially more desirable candidate for further development.

Experimental Methodologies for Kinetic Analysis

The choice of methodology for determining binding kinetics is critical and depends on several factors, including the nature of the target, the availability of reagents, and the desired throughput.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[3][4] It provides real-time data on both the association and dissociation phases of the interaction, making it a powerful tool for kinetic analysis.[3][5][6]

Experimental Protocol: SPR Analysis of Derivative Binding to a GPCR Target

  • Ligand Immobilization:

    • The purified GPCR target is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[4] The goal is to achieve a surface density that allows for detectable binding of the small molecule derivatives without causing mass transport limitations.

  • Analyte Preparation:

    • A series of concentrations of the N-(butan-2-yl)-4-propylcyclohexan-1-amine derivative are prepared in a suitable running buffer (e.g., HBS-EP+).

  • Association Phase:

    • The derivative solution is flowed over the sensor chip surface at a constant flow rate. The increase in the SPR signal (measured in Resonance Units, RU) is monitored in real-time as the derivative binds to the immobilized GPCR.

  • Dissociation Phase:

    • The flow is switched back to the running buffer, and the decrease in the SPR signal is monitored as the derivative dissociates from the GPCR.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values.[3] The KD is then calculated from these rate constants.

SPR_Workflow cluster_preparation Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Ligand Purified GPCR Target Immobilization Immobilize GPCR on Sensor Chip Ligand->Immobilization Analyte Cyclohexylamine Derivatives Association Inject Derivative (Association) Analyte->Association Immobilization->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Fitting Fit to Kinetic Model Sensorgram->Fitting Results Determine kon, koff, KD Fitting->Results

Caption: Workflow for SPR-based kinetic analysis.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[7][8][9][10] By measuring the heat changes upon sequential injections of a ligand into a solution containing the target, one can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[9] While primarily a thermodynamic technique, ITC can also be adapted to provide kinetic information.[7]

Experimental Protocol: ITC Analysis of Derivative Binding

  • Sample Preparation:

    • The purified target protein is placed in the sample cell of the calorimeter.

    • The N-(butan-2-yl)-4-propylcyclohexan-1-amine derivative is loaded into the injection syringe at a concentration typically 10-20 times that of the target.

  • Titration:

    • A series of small injections of the derivative are made into the sample cell. The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat per injection is plotted against the molar ratio of ligand to target. This binding isotherm is then fitted to a suitable binding model to determine KD, n, and ΔH.

  • Kinetic Analysis (Advanced):

    • Specialized ITC experiments and analysis software can be used to extract kinetic information by analyzing the shape of the heat flow peaks during the titration.[7]

ITC_Workflow cluster_preparation Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Target Target Protein in Cell Titration Inject Derivative into Cell Target->Titration Ligand Derivative in Syringe Ligand->Titration Heat Measure Heat Change Titration->Heat Isotherm Generate Binding Isotherm Heat->Isotherm Fitting Fit to Binding Model Isotherm->Fitting Results Determine KD, ΔH, n Fitting->Results

Caption: Workflow for ITC-based binding analysis.

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for studying ligand-receptor interactions.[11][12][13] These assays utilize a radioactively labeled ligand (radioligand) to quantify the binding of other, unlabeled ligands through competition.

Experimental Protocol: Competition Kinetic Radioligand Binding Assay

  • Membrane Preparation:

    • Cell membranes expressing the target receptor are prepared.

  • Association Rate (kon):

    • Membranes are incubated with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled N-(butan-2-yl)-4-propylcyclohexan-1-amine derivative for different periods.

    • The reaction is stopped at each time point, and the amount of bound radioligand is measured.

  • Dissociation Rate (koff):

    • Membranes are pre-incubated with the radioligand to allow for equilibrium binding.

    • A high concentration of the unlabeled derivative is then added to initiate dissociation of the radioligand.

    • The amount of bound radioligand is measured at various time points.

  • Data Analysis:

    • The association and dissociation data are fitted to appropriate kinetic models to determine the kon and koff of the unlabeled derivative.

Radioligand_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes Receptor-expressing Membranes Association Association Assay Membranes->Association Dissociation Dissociation Assay Membranes->Dissociation Radioligand Radiolabeled Ligand Radioligand->Association Radioligand->Dissociation Unlabeled Unlabeled Derivative Unlabeled->Association Unlabeled->Dissociation Binding_Curves Generate Binding Curves Association->Binding_Curves Dissociation->Binding_Curves Fitting Fit to Kinetic Models Binding_Curves->Fitting Results Determine kon and koff Fitting->Results

Caption: Workflow for radioligand competition kinetic assay.

Conclusion

The comparative analysis of the binding kinetics of N-(butan-2-yl)-4-propylcyclohexan-1-amine derivatives is a crucial endeavor for advancing their potential as therapeutic agents. While direct comparative data is not yet in the public domain, this guide provides the necessary framework for researchers to conduct these essential studies. By employing techniques such as SPR, ITC, and radioligand binding assays, and by carefully analyzing the resulting kinetic parameters, the scientific community can systematically unravel the structure-kinetic relationships that govern the activity of this promising class of compounds. This, in turn, will pave the way for the rational design of novel derivatives with optimized kinetic profiles and enhanced therapeutic potential.

References

  • PubChem. 1-Butan-2-yl-4-propylcyclohexan-1-amine. National Center for Biotechnology Information. [Link]

  • Ma, N., et al. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. ACS Chemical Neuroscience. [Link]

  • Funakoshi, T., et al. (2005). Radioligand binding properties and pharmacological characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a high-affinity, selective, and noncompetitive antagonist of metabotropic glutamate receptor type 1. Journal of Pharmacology and Experimental Therapeutics, 315(1), 163-169. [Link]

  • Wang, S., et al. (2023). Predicting biomolecular binding kinetics: A review. WIREs Computational Molecular Science. [Link]

  • Sparks, R. P., et al. (2015). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1270, 199-213. [Link]

  • Liang, Y. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 1095. [Link]

  • Guo, D., et al. (2017). Experimental Methods to Determine Binding Kinetics. In Burger's Medicinal Chemistry and Drug Discovery. [Link]

  • Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]

  • Joshi, H., et al. (2004). Isothermal titration calorimetry studies on the binding of amino acids to gold nanoparticles. The Journal of Physical Chemistry B, 108(31), 11535-11540. [Link]

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  • Rasti, M., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Sciences, 10(1), 25-36. [Link]

  • Roberts, B. P. (1996). Homolytic reactions of ligated boranes. Part 12. Amine–alkylboranes as polarity reversal catalysts for hydrogen-atom abstraction by t-butoxyl radicals. Journal of the Chemical Society, Perkin Transactions 2, (1), 137-143. [Link]

  • O'Shannessy, D. J., & Winzor, D. J. (2000). Interpretation of deviations from pseudo-first-order kinetic behavior in the evaluation of rate constants for protein-ligand interaction by surface plasmon resonance. Analytical Biochemistry, 286(2), 231-238. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(butan-2-yl)-4-propylcyclohexan-1-amine

This guide provides essential, step-by-step procedures for the proper disposal of N-(butan-2-yl)-4-propylcyclohexan-1-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. As r...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the proper disposal of N-(butan-2-yl)-4-propylcyclohexan-1-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and scientists in drug development, it is paramount that we handle chemical waste with the utmost care and diligence. This document is structured to provide not just a protocol, but a framework for understanding the principles behind the safe disposal of this and similar chemical entities.

Hazard Identification and Characterization

Anticipated Hazards:

  • Corrosivity: Amines are basic and can be corrosive to skin and eyes. Similar compounds like cyclohexylamine are classified as corrosive.[1]

  • Toxicity: Alkylamines can be toxic if ingested, inhaled, or absorbed through the skin.[2]

  • Irritation: May cause skin, eye, and respiratory irritation. A structurally similar compound, 4-[(4-propylcyclohexyl)amino]butan-2-ol, is known to cause skin and eye irritation, as well as respiratory irritation.[3]

  • Environmental Hazards: Many amines are toxic to aquatic life.[4] Therefore, release into the environment must be strictly avoided.

Given these potential hazards, N-(butan-2-yl)-4-propylcyclohexan-1-amine must be treated as hazardous waste .

Regulatory Framework for Hazardous Waste Disposal

In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[5] Academic and research laboratories may be subject to specific regulations under 40 CFR Part 262, Subpart K, which provides some flexibility for the management of hazardous waste in a laboratory setting.[5]

It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all federal, state, and local regulations.[6][7]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of N-(butan-2-yl)-4-propylcyclohexan-1-amine.

3.1. Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: If there is a risk of aerosol or vapor generation, use a fume hood or wear a respirator.

3.2. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[5]

  • Dedicated Waste Container: Use a designated, chemically compatible container for collecting N-(butan-2-yl)-4-propylcyclohexan-1-amine waste. High-density polyethylene (HDPE) containers are generally suitable for amine waste.[5][8]

  • Avoid Mixing: Do not mix this waste with other waste streams, especially strong acids or oxidizing agents, as this could lead to a violent reaction.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N-(butan-2-yl)-4-propylcyclohexan-1-amine".[6][7] The date of initial waste accumulation should also be recorded on the label.[7]

3.3. On-site Accumulation and Storage

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation in a designated SAA.[6][9] This area must be under the control of the laboratory personnel.

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[6][7][8]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

3.4. Requesting Waste Pickup

Once the waste container is full or has reached the accumulation time limit set by your institution (often 12 months for SAAs), contact your EHS department to arrange for a waste pickup.[6][7] Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[10]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.[10]

  • Control the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[3][10]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[3][10]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Waste Minimization

A key aspect of responsible chemical management is to minimize the generation of hazardous waste.[6][8]

  • Order Only What You Need: Purchase the smallest quantity of the chemical required for your experiments.[6]

  • Optimize Experiments: Where possible, reduce the scale of your experiments to generate less waste.[6]

  • Inventory Management: Maintain a current inventory of your chemicals to avoid ordering duplicates and to track expiration dates.[6]

Disposal Decision Workflow

Caption: Decision workflow for the disposal of N-(butan-2-yl)-4-propylcyclohexan-1-amine.

Summary of Key Information
ParameterGuideline
Waste Classification Hazardous Waste
Primary Regulation RCRA (Resource Conservation and Recovery Act)
Recommended Container High-Density Polyethylene (HDPE)
Required Labeling "Hazardous Waste", Full Chemical Name, Accumulation Start Date
Storage Location Satellite Accumulation Area (SAA) at or near the point of generation
Disposal Method Via institutional Environmental Health and Safety (EHS) department
Spill Cleanup Use inert absorbent material; dispose of as hazardous waste

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Society for Clinical Pathology. [Link]

  • Laboratory Chemical Waste Management Practices. (2020, January 22). Duke University Safety. [Link]

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Handling

A Senior Application Scientist's Guide to Handling N-(butan-2-yl)-4-propylcyclohexan-1-amine: A Risk-Based Approach to Personal Protective Equipment

This guide provides essential safety and handling protocols for N-(butan-2-yl)-4-propylcyclohexan-1-amine (CAS No. 1152555-64-0)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for N-(butan-2-yl)-4-propylcyclohexan-1-amine (CAS No. 1152555-64-0)[1]. As a secondary aliphatic amine, this compound is integral to various research and development applications, from pharmaceutical lead discovery to materials science[2]. The structural characteristics—a secondary amine group on a substituted cyclohexane ring—dictate its chemical reactivity and inform the necessary safety precautions.

Hazard Assessment: Understanding the Risk Profile

N-(butan-2-yl)-4-propylcyclohexan-1-amine is a secondary amine, a class of compounds known for their basicity and potential to cause irritation or corrosion. The primary hazards are anticipated to be contact-based, affecting the skin, eyes, and respiratory system.

  • Skin and Eye Irritation/Corrosion: Direct contact with amines can cause effects ranging from mild irritation to severe chemical burns and permanent eye damage[3][4][7]. Structurally similar compounds are classified as skin and eye irritants or corrosives[3][4].

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system[4]. Precautionary statements for related chemicals consistently advise avoiding the inhalation of fumes, mists, or vapors[8][9][10].

  • Ingestion Toxicity: While the oral toxicity of this specific compound is unknown, related amines are classified as harmful if swallowed[10].

Key Chemical and Physical Data Summary
PropertyValue / InformationSource
Chemical Name N-(butan-2-yl)-4-propylcyclohexan-1-amine[1]
CAS Number 1152555-64-0[1]
Molecular Formula C₁₃H₂₇N[1][11]
Molecular Weight 197.36 g/mol [1][11]
Anticipated Hazards Skin/eye irritation or corrosion; respiratory tract irritation.[3][4]
Incompatibilities Strong oxidizing agents, strong acids.[2][12]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Primary Engineering Controls

Before any personal protective equipment is considered, the primary line of defense is the use of robust engineering controls.

  • Chemical Fume Hood: All handling of N-(butan-2-yl)-4-propylcyclohexan-1-amine, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure[13][14].

  • Safety Stations: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the handling area[8][10][15].

Essential Personal Protective Equipment

The following PPE is considered the minimum requirement for handling this compound.

  • Hand Protection: Wear compatible, chemical-resistant gloves at all times. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact[8].

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are required. If there is a significant risk of splashing, such as when transferring large volumes or working with a reaction under pressure, a full-face shield should be worn in addition to splash goggles[8][13].

  • Body Protection: A flame-retardant laboratory coat is required to protect against incidental skin contact and contamination of personal clothing. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat[8][14].

  • Respiratory Protection: When engineering controls (i.e., a fume hood) are not available or during a large-scale spill, respiratory protection is necessary. A NIOSH-approved respirator with organic vapor cartridges is recommended[13].

Operational Plan: Step-by-Step Safe Handling Workflow

Adherence to a strict, procedural workflow is paramount for ensuring safety and experimental integrity.

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Don all required PPE as described in Section 2.

  • Weighing and Transfer: Conduct all weighing and transfers of the material on a non-porous, easily decontaminated surface (such as a disposable weigh boat or glass container) inside the fume hood.

  • Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing. Ensure the reaction apparatus is secure.

  • Post-Handling Decontamination: After handling is complete, decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Wipe down the work area in the fume hood.

  • Doffing PPE and Hygiene: Remove gloves and any other disposable PPE for proper disposal. Wash hands and forearms thoroughly with soap and water[4][8][13].

Safe Handling Workflow Diagram

G Workflow: Safe Handling of N-(butan-2-yl)-4-propylcyclohexan-1-amine cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_hood Verify Fume Hood Operation prep_ppe Don All Required PPE (Gloves, Goggles, Lab Coat) prep_hood->prep_ppe prep_area Prepare & Clear Workspace prep_ppe->prep_area handle_weigh Weigh & Transfer Compound prep_area->handle_weigh Begin Handling handle_react Add to Reaction Vessel handle_weigh->handle_react cleanup_decon Decontaminate Surfaces & Glassware handle_react->cleanup_decon Handling Complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A procedural diagram outlining the key safety steps from preparation to cleanup.

Logistical Plan: Emergency and Disposal Procedures

Spill Response

In the event of a small chemical spill within the fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike and absorb the spill[16].

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container[12][16].

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste[8][16].

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal

All waste containing N-(butan-2-yl)-4-propylcyclohexan-1-amine, including excess reagent, contaminated solvents, and disposable materials, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container[12][14]. Do not mix with incompatible waste streams[12].

  • Disposal: Adhere strictly to local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific procedures[8][16].

References

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  • Enamine. Safety Data Sheet - 2-{[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]oxy}acetic acid. Enamine. Accessed March 2026.
  • ChemStation Philadelphia. Safety Data Sheet.
  • Key Organics. Safety Data Sheet. Key Organics. December 01, 2017.
  • NextSDS. N-(propan-2-yl)
  • MedchemExpress.com. Safety Data Sheet - Boc-NH-PEG2-C2-NH2. MedchemExpress.com. October 13, 2025.
  • Fisher Scientific. Safety Data Sheet - trans-4-(Boc-amino)cyclohexanol. Fisher Scientific. December 26, 2025.
  • Merck Millipore. Safety Data Sheet - Cyclohexane. Merck Millipore. June 26, 2025.
  • PubChem. 1-Butan-2-yl-4-propylcyclohexan-1-amine.
  • AK Scientific, Inc. Safety Data Sheet - 4-[(4-Propylcyclohexyl)amino]butan-2-ol. AK Scientific, Inc. Accessed March 2026.
  • Sigma-Aldrich. Safety Data Sheet. Sigma-Aldrich. November 06, 2025.
  • Angene Chemical. N-(butan-2-yl)-4-propylcyclohexan-1-amine (CAS# 1152555-64-0). Angene Chemical. Accessed March 2026.
  • Fisher Scientific. Safety Data Sheet - 5-Aminoindan. Fisher Scientific. September 21, 2023.
  • Tokyo Chemical Industry. Safety Data Sheet - Methylcyclohexanol. Tokyo Chemical Industry. February 03, 2026.
  • Merck Millipore. Safety Data Sheet. Merck Millipore. Accessed March 2026.
  • Sigma-Aldrich. Safety Data Sheet. Sigma-Aldrich. November 06, 2025.
  • ChemStation Philadelphia. Safety Data Sheet (SDS) 45642.
  • BLDpharm. 1132665-13-4|N-(Butan-2-yl)-4-ethylcyclohexan-1-amine. BLDpharm. Accessed March 2026.
  • Advanced ChemBlocks. N-(butan-2-yl)-4-methylcyclohexan-1-amine 97%. Advanced ChemBlocks. March 10, 2026.
  • NextSDS. 4-(2-methylcyclopropyl)
  • Santa Cruz Biotechnology. N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride. Santa Cruz Biotechnology. Accessed March 2026.
  • Australian Government Department of Health. Fatty amines, di(long chain)alkyl: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. June 30, 2017.
  • Danish Environmental Protection Agency. Selected amines and amino alcohols. Miljøstyrelsen. Accessed March 2026.

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